Propiophenone, 3-(benzylmethylamino)-, hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12500. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCPHGYLMSEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202423 | |
| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
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Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-62-1 | |
| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
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| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
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| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |
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Foundational & Exploratory
An In-Depth Technical Guide to Propiophenone, 3-(benzylmethylamino)-, hydrochloride
This guide provides a comprehensive technical overview of Propiophenone, 3-(benzylmethylamino)-, hydrochloride (CAS No. 5409-62-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties, synthesis, and analytical characterization. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a tertiary amine and a ketone derivative that holds significant relevance as a key synthetic intermediate in the pharmaceutical industry.[1] Its primary role is in the synthesis of more complex active pharmaceutical ingredients (APIs).
Crucially, this compound is also recognized as a process-related impurity in the manufacturing of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[2] As regulatory bodies demand stringent impurity profiling for all APIs, a thorough understanding of potential impurities like this one is not merely academic—it is a prerequisite for successful drug development and regulatory filing.[][4] The ability to synthesize, isolate, and definitively characterize this compound is essential for developing robust analytical methods for quality control.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior in both chemical reactions and analytical systems. The data for this compound is summarized below. It is critical to note that while some data is experimentally determined, other values may be predicted and likely refer to the free base rather than the hydrochloride salt.
| Property | Value | Source(s) | Comments |
| CAS Number | 5409-62-1 | [5][6] | The universally accepted identifier for this compound. |
| Molecular Formula | C₁₇H₂₀ClNO | [2][7] | Comprises the organic base and one equivalent of HCl. |
| Molecular Weight | 289.8 g/mol | [7][8] | Essential for all stoichiometric and gravimetric calculations. |
| Appearance | White to light yellow crystal or crystalline powder. | [2] | Visual identification is a preliminary quality control check. |
| Melting Point | 86-89 °C | [2] | A narrow range indicates high purity. Broader ranges may suggest the presence of impurities or residual solvent. |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [2] | The hydrochloride salt form confers aqueous solubility, which is critical for reverse-phase HPLC and certain reaction conditions. |
| LogP (Octanol/Water) | 3.03 | [5] | This calculated value suggests moderate lipophilicity, influencing its retention in reverse-phase chromatography. |
| Boiling Point | 374.2 °C at 760 mmHg | [1] | Note: This is a predicted value and likely corresponds to the free base, not the salt which would decompose at high temperatures. |
| Density | 1.062 g/cm³ | [1] | Note: This is a predicted value and likely corresponds to the free base. |
Synthesis and Mechanistic Insight
The primary route for synthesizing this compound is the Mannich reaction . This powerful three-component condensation is a cornerstone of organic synthesis for producing β-amino ketones.[9][10] The reaction involves an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).
The causality of this reaction is elegant:
-
Iminium Ion Formation: Formaldehyde and N-methylbenzylamine react to form a highly electrophilic Eschenmoser-like salt (an iminium ion). This is the rate-determining step and the key electrophile.
-
Enol Formation: Acetophenone, under acidic conditions, tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming the C-C bond and establishing the β-amino ketone backbone.
Diagram: Mannich Reaction Workflow
Caption: Workflow for the synthesis via the Mannich reaction.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures. A self-validating system requires monitoring progress (e.g., by TLC or HPLC) and confirming product identity.
-
Vessel Preparation: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-methylbenzylamine (1.0 eq) and isopropanol.
-
Acidification: Slowly add concentrated hydrochloric acid (aq) dropwise to protonate the amine.
-
Reactant Addition: Add acetophenone (1.0 eq) and paraformaldehyde (1.3 eq).
-
Thermal Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. The reaction progress should be monitored periodically.
-
Crystallization: Upon reaction completion, gradually cool the mixture to 0 °C and stir for 1 hour to facilitate complete precipitation of the hydrochloride salt.
-
Isolation & Purification: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with cold isopropanol to remove residual starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to yield the final compound. The expected yield is typically high, around 90%.
Analytical Characterization
A multi-faceted analytical approach is required for unambiguous identification and purity assessment.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse technique for purity analysis and quantification due to its high resolution and compatibility with the compound's solubility profile.[5]
Rationale for Method Design:
-
Stationary Phase: A C8 or C18 column is ideal. The moderate LogP of the analyte ensures sufficient retention and separation from more polar or non-polar impurities.
-
Mobile Phase: A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an acidified aqueous phase. The acid (e.g., phosphoric or formic acid) serves two purposes: it protonates residual silanols on the column to reduce peak tailing and ensures the analyte, a tertiary amine, remains in its protonated, more water-soluble form for consistent retention.
-
MS Compatibility: For LC-MS applications, volatile buffers like formic acid must be used in place of non-volatile acids like phosphoric acid to prevent contamination of the mass spectrometer source.[5]
Diagram: Analytical Workflow
Caption: A typical workflow for purity analysis by HPLC.
Experimental Protocol: RP-HPLC Method
-
System: An HPLC system with a UV detector or Mass Spectrometer.
-
Column: C8, 3.5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase: Isocratic mixture of 73% aqueous phase (25 mM phosphoric acid, pH adjusted to 2.5) and 27% n-propanol. (Note: This method is specific to an Atomoxetine impurity analysis and serves as an excellent starting point).[]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Prepare samples in the mobile phase at a concentration of approximately 0.5 mg/mL.
This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to be considered a self-validating system for quality control.
Spectroscopic Characterization
While chromatographic data provides purity information, spectroscopic data is required for absolute structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Multiple signals in the aromatic region (~7.2-8.0 ppm) corresponding to the two distinct phenyl rings.
-
A singlet for the benzylic (CH₂) protons adjacent to the nitrogen.
-
A singlet for the N-methyl (CH₃) protons.
-
Two distinct triplet signals for the two methylene (CH₂) groups of the propiophenone backbone, showing coupling to each other.
-
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Expected signals include the carbonyl carbon (~198-200 ppm), multiple aromatic carbons (~127-138 ppm), and aliphatic carbons for the methyl, methylene, and benzylic groups.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would show a prominent parent ion [M+H]⁺ at m/z corresponding to the free base (C₁₇H₁₉NO), confirming the molecular weight.
-
Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the neutral loss of the benzyl group or cleavage alpha to the ketone, providing further structural evidence.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides functional group information. Key expected absorption bands include a strong C=O stretch for the ketone (~1680 cm⁻¹) and various C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.[11]
-
Stability, Storage, and Safety
-
Storage: The compound should be stored in a well-sealed container in a dark, dry, and well-ventilated place.[2] For long-term stability as an analytical standard, refrigerated conditions (2-8 °C) are recommended.[8]
-
Stability: As a β-amino ketone, the compound may be susceptible to degradation over time, particularly retro-Mannich reactions under certain pH and temperature conditions. Its stability profile should be thoroughly investigated using forced degradation studies (acid, base, oxidation, heat, light) as part of any drug development program.
-
Safety: The compound may be irritating to the eyes, skin, and respiratory system.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Conclusion
This compound is a compound of significant industrial and regulatory importance. Its synthesis is readily achieved through the robust Mannich reaction. A comprehensive analytical characterization, led by reverse-phase HPLC for purity and supported by spectroscopic techniques (NMR, MS, IR) for identity, is crucial for its use as a synthetic intermediate or as a qualified reference standard for impurity analysis in pharmaceutical products. The protocols and insights provided in this guide offer a solid foundation for scientists working with this molecule.
References
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SynThink. (n.d.). Atomoxetine EP Impurities & USP Related Compounds. Retrieved January 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]
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Pharmaffiliates. (n.d.). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Retrieved January 21, 2026, from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved January 21, 2026, from [Link]
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SynZeal. (n.d.). Atomoxetine EP Impurity H. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP1761478B1 - An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
-
ResearchGate. (n.d.). Synthesis of β-amino ketones via a threee-component Mannich reaction. Retrieved January 21, 2026, from [Link]
-
Tandfonline. (n.d.). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Retrieved January 21, 2026, from [Link]
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ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved January 21, 2026, from [Link]
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ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 3-(Benzylmethylamino)propiophenone, hydrochloride. Retrieved January 21, 2026, from [Link]
-
precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]
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lookchem. (n.d.). Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved January 21, 2026, from [Link]
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Supplementary Information. (n.d.). Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved January 21, 2026, from [Link]
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Spectral Data of 3-(N-Benzyl-N-methylamino)propiophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Benzyl-N-methylamino)propiophenone hydrochloride is a propiophenone derivative with potential applications as an intermediate in pharmaceutical synthesis.[1][2] Its chemical structure, featuring an aromatic ketone and a tertiary amine, makes it a versatile building block in the development of novel therapeutic agents.[2] Accurate structural elucidation and confirmation are paramount in drug development to ensure the identity, purity, and stability of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.
This in-depth technical guide provides a detailed analysis of the expected spectral data for 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. In the absence of publicly available experimental spectra, this guide leverages predictive models and a thorough understanding of spectroscopic principles to offer a comprehensive interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to provide researchers with a robust framework for the characterization of this and similar molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride comprises a central propiophenone core, a tertiary amine with methyl and benzyl substituents, and a hydrochloride salt form.
Caption: Molecular structure of 3-(N-Benzyl-N-methylamino)propiophenone Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; for the hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to solubility.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Data
The following ¹H NMR spectral data is predicted for the free base form of the molecule. In the hydrochloride salt, the proton on the nitrogen will be present, and the adjacent protons (on the methylene groups and the methyl group) will experience a downfield shift due to the positive charge on the nitrogen.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.2-7.6 | Multiplet | 8H | Remaining aromatic protons |
| ~ 3.5-3.7 | Singlet | 2H | Benzyl CH₂ |
| ~ 2.8-3.0 | Triplet | 2H | CH₂ adjacent to the carbonyl group |
| ~ 2.6-2.8 | Triplet | 2H | CH₂ adjacent to the nitrogen |
| ~ 2.2-2.4 | Singlet | 3H | N-CH₃ |
Interpretation of ¹H NMR Spectrum
-
Aromatic Region (7.2-8.1 ppm): The protons on the two phenyl rings are expected to appear in this region. The two protons ortho to the electron-withdrawing carbonyl group on the propiophenone ring are expected to be the most deshielded and appear at the lowest field (~7.9-8.1 ppm). The remaining eight aromatic protons from both rings will likely appear as a complex multiplet between 7.2 and 7.6 ppm.
-
Benzyl Methylene Protons (~3.5-3.7 ppm): The two protons of the benzyl CH₂ group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.
-
Propiophenone Methylene Protons (~2.6-3.0 ppm): The two protons of the CH₂ group adjacent to the carbonyl group and the two protons of the CH₂ group adjacent to the nitrogen will appear as triplets due to coupling with each other. The methylene group alpha to the carbonyl will likely be more deshielded.
-
N-Methyl Protons (~2.2-2.4 ppm): The three protons of the N-methyl group are expected to appear as a singlet.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 198-202 | Carbonyl carbon (C=O) |
| ~ 135-140 | Aromatic quaternary carbons |
| ~ 128-134 | Aromatic CH carbons |
| ~ 58-62 | Benzyl CH₂ carbon |
| ~ 50-55 | CH₂ carbon adjacent to nitrogen |
| ~ 40-45 | N-CH₃ carbon |
| ~ 35-40 | CH₂ carbon adjacent to carbonyl |
Interpretation of ¹³C NMR Spectrum
-
Carbonyl Carbon (~198-202 ppm): The ketone carbonyl carbon is expected to have the most downfield chemical shift.
-
Aromatic Carbons (~128-140 ppm): The twelve aromatic carbons (ten CH and two quaternary) will appear in this region.
-
Aliphatic Carbons (~35-62 ppm): The benzyl CH₂ carbon is expected to be the most deshielded of the aliphatic carbons, followed by the CH₂ group adjacent to the nitrogen. The N-methyl carbon and the CH₂ group adjacent to the carbonyl will appear at higher fields.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans to obtain a high-quality spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3080 | Medium | Aromatic C-H stretch |
| ~ 2850-2960 | Medium | Aliphatic C-H stretch |
| ~ 2400-2700 | Broad, Strong | N-H stretch (from R₃N⁺H) |
| ~ 1680-1700 | Strong | C=O stretch (aromatic ketone) |
| ~ 1580-1600, ~1450-1500 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 1100-1300 | Medium | C-N stretch |
Interpretation of IR Spectrum
-
N-H Stretch (from Hydrochloride): A very broad and strong absorption is expected in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a tertiary amine salt.[3] This is often one of the most prominent features in the IR spectrum of amine hydrochlorides.
-
C=O Stretch: A strong, sharp absorption band is anticipated in the 1680-1700 cm⁻¹ range, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will absorb just below 3000 cm⁻¹.[4]
-
Aromatic C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon skeletal vibrations within the aromatic rings.[4]
-
C-N Stretch: A medium intensity band in the fingerprint region, typically between 1100 and 1300 cm⁻¹, can be attributed to the C-N stretching vibration.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum and Fragmentation
The mass spectrum is predicted for the free base (C₁₇H₁₉NO, Molecular Weight: 253.34 g/mol ). In ESI-MS, the protonated molecule [M+H]⁺ at m/z 254.15 would be observed.
| m/z | Possible Fragment |
| 254.15 | [M+H]⁺ |
| 148.08 | [C₉H₁₀NO]⁺ |
| 120.08 | [C₈H₁₀N]⁺ |
| 105.03 | [C₇H₅O]⁺ |
| 91.05 | [C₇H₇]⁺ |
| 77.04 | [C₆H₅]⁺ |
Interpretation of Fragmentation Pattern
The fragmentation of 3-(N-Benzyl-N-methylamino)propiophenone is expected to proceed through several key pathways:
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of the benzoyl cation ([C₇H₅O]⁺) at m/z 105.
-
Cleavage Beta to the Carbonyl Group: Cleavage of the bond between the two methylene groups can lead to the formation of the [C₉H₁₀NO]⁺ fragment at m/z 148.
-
Cleavage at the Nitrogen: Cleavage of the C-N bonds can also occur. Loss of the propiophenone moiety would result in the [C₈H₁₀N]⁺ fragment at m/z 120.
-
Formation of the Tropylium Ion: The benzyl group can readily lose a hydrogen atom to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91.
-
Loss of Benzene Ring: The phenyl group from the benzoyl cation can be lost, resulting in the phenyl cation ([C₆H₅]⁺) at m/z 77.
Caption: Predicted major fragmentation pathways for 3-(N-Benzyl-N-methylamino)propiophenone.
Conclusion
This technical guide provides a comprehensive overview and interpretation of the predicted NMR, IR, and MS spectral data for 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. By combining predictive methodologies with fundamental spectroscopic principles, a detailed characterization of the molecule's structure is achieved. The presented protocols for data acquisition offer a standardized approach for experimental verification. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this compound and its analogs, facilitating efficient and accurate structural elucidation in the drug development pipeline.
References
-
ChemBK. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(Benzylmethylamino)propiophenone Hydrochloride from Acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Aminoketones
Propiophenone, 3-(benzylmethylamino)-, hydrochloride, a classic example of a β-aminoketone, belongs to a class of compounds commonly known as Mannich bases.[1] These structures are of considerable interest in medicinal chemistry and drug discovery, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including amino alcohols, peptides, and other bioactive molecules.[1][2] Their value lies in the versatile reactivity of the β-amino carbonyl moiety, which allows for further chemical transformations.[3] This guide provides a comprehensive overview of the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride, starting from the readily available precursor, acetophenone. It delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines the necessary safety precautions, thereby offering a robust resource for researchers in the field.
The Synthetic Pathway: A Mechanistic Exploration of the Mannich Reaction
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride from acetophenone is achieved through the Mannich reaction. This is a three-component condensation reaction involving an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).[4] The reaction is typically carried out under acidic conditions, and the amine is often introduced as its hydrochloride salt to facilitate this.[5]
The mechanism proceeds in two main stages:
-
Formation of the Eschenmoser-like salt (Iminium Ion): The reaction is initiated by the nucleophilic attack of the secondary amine, N-methylbenzylamine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form a highly electrophilic N,N-dibenzylmethyliminium ion. The acidic medium is crucial for promoting this dehydration step.
-
Nucleophilic Attack by the Enol: Acetophenone, in the presence of an acid catalyst, exists in equilibrium with its enol tautomer. The enol, being electron-rich at the α-carbon, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond, a key feature of the Mannich reaction. The resulting product is the protonated form of the Mannich base.[6]
The use of the amine as a hydrochloride salt helps maintain the acidic conditions necessary for the reaction.[5] The final product is isolated as a stable hydrochloride salt.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Acetophenone | 120.15 | 1.03 | ≥98% |
| N-Methylbenzylamine | 121.18 | 0.940 | ≥98% |
| Paraformaldehyde | (30.03)n | ~1.4 | ≥95% |
| Concentrated Hydrochloric Acid | 36.46 | ~1.18 | 37% |
| 2-Propanol (Isopropanol) | 60.10 | 0.786 | ACS grade |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylbenzylamine (129.1 mL) in 2-propanol (600 mL).
-
Acidification: To this solution, add concentrated hydrochloric acid dropwise with stirring. The addition is exothermic, so it should be done at a controlled rate. This in situ formation of N-methylbenzylamine hydrochloride is crucial for the reaction.
-
Addition of Reagents: To the resulting solution, add paraformaldehyde (39.64 g) and acetophenone (116.7 mL).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 6 hours.
-
Crystallization: After the reflux period, gradually cool the mixture to 0°C. Stir the mixture at this temperature for 1 hour to ensure complete precipitation of the product.
-
Isolation and Purification: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold 2-propanol to remove any unreacted starting materials and impurities. The resulting product is 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride.[7] A high yield of around 90% can be expected.[7] The product can be further purified by recrystallization if necessary.
Data and Characterization
The synthesized 3-(benzylmethylamino)propiophenone hydrochloride is a white to light yellow crystalline powder.[8] It is soluble in water and ethanol.[8]
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) would be expected to show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic groups, and a broad absorption due to the N-H stretch of the hydrochloride salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl and benzyl groups, typically in the range of 7.2-8.0 ppm. The methylene protons adjacent to the carbonyl and the nitrogen would appear as multiplets in the aliphatic region (around 3.0-4.0 ppm). A singlet corresponding to the N-methyl group would also be present.
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon around 198-200 ppm. Aromatic carbons would resonate in the 127-137 ppm region. The aliphatic carbons of the propyl chain and the N-methyl and N-benzyl groups would appear at higher field.
-
Safety and Handling
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. The following are key safety considerations for the reagents used in this procedure:
-
Acetophenone: Harmful if swallowed and causes serious eye irritation.[9] It is also combustible.[10]
-
Paraformaldehyde: Flammable solid, harmful if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, suspected of causing genetic defects, and may cause cancer.[11]
-
N-Methylbenzylamine: Causes severe skin burns and eye damage.[12] It is also harmful if swallowed.
-
Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Causality and Experimental Insights
-
Choice of Solvent: 2-Propanol is a suitable solvent for this reaction as it can dissolve the reactants and facilitate a homogenous reaction mixture upon heating. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate, while still being easily removable during workup.
-
Role of Hydrochloric Acid: The addition of concentrated hydrochloric acid serves two primary purposes. Firstly, it acts as a catalyst to promote the formation of the enol of acetophenone and the dehydration step in the formation of the iminium ion.[3] Secondly, it converts the basic Mannich product into its hydrochloride salt, which is often a crystalline solid that readily precipitates from the reaction mixture, simplifying the isolation and purification process.[3]
-
Use of Paraformaldehyde: Paraformaldehyde is a solid polymer of formaldehyde and serves as a convenient and safer alternative to gaseous formaldehyde. Under the acidic and heated conditions of the reaction, it depolymerizes to provide monomeric formaldehyde in situ.
-
Crystallization as a Purification Method: The precipitation of the hydrochloride salt upon cooling is an effective method of purification. The solubility of the salt is significantly lower in the cold solvent, leading to its crystallization while impurities and unreacted starting materials remain in the solution. Washing the crystals with cold solvent further enhances purity.
Visualizing the Workflow
Caption: A schematic overview of the synthetic workflow for 3-(benzylmethylamino)propiophenone hydrochloride.
Conclusion
The Mannich reaction provides an efficient and reliable method for the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride from acetophenone. This in-depth guide has detailed the underlying mechanism, a robust experimental protocol, and the critical safety considerations necessary for the successful and safe execution of this synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis and drug development, facilitating the preparation of this important class of β-aminoketones.
References
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ChemBK. (2024). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
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LookChem. (2017). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
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Quora. (2021). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]
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SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]
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NIST. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]
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PENTA. (2024). Paraformaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
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Evans Vanodine. (n.d.). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]
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EMD Millipore. (2015). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
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Solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in Organic Solvents
Introduction
3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride, a compound identified by CAS number 5409-62-1, is a molecule of significant interest in pharmaceutical research and organic synthesis.[1][2] It is also known by synonyms such as 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride.[3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the efficiency of synthetic reactions, influences the choice of purification methods such as crystallization, and is a critical determinant of a drug's formulation, bioavailability, and ultimate therapeutic efficacy.[4]
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride in various organic solvents. Moving beyond a simple listing of data, this document, prepared from the perspective of a senior application scientist, delves into the molecular characteristics that govern its solubility, outlines the theoretical principles at play, and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions based on a solid understanding of the physicochemical properties of this compound.
Molecular Characteristics and Their Implications for Solubility
The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride presents a fascinating duality of polar and non-polar characteristics, which is key to predicting its interaction with different organic solvents.
Chemical Structure:
Caption: Structure of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride.
Structural Analysis:
-
Ionic Hydrochloride Group: The tertiary amine is protonated to form a hydrochloride salt. This introduces a formal positive charge on the nitrogen and a chloride counter-ion. This ionic character is the most significant contributor to the molecule's polarity. It allows for strong ion-dipole interactions with polar solvents.
-
Polar Ketone Group: The carbonyl group (C=O) is a polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.
-
Non-Polar Moieties: The molecule possesses substantial non-polar regions, including two phenyl rings and an aliphatic propane chain. These large hydrophobic areas will favor interactions with non-polar solvents through van der Waals forces.
This structural duality predicts a nuanced solubility profile. The principle of "like dissolves like" suggests that solvents capable of solvating both the ionic hydrochloride and the large non-polar framework will be most effective.[6] Therefore, polar organic solvents are expected to be better candidates than non-polar ones.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid like an amine hydrochloride salt in a solvent is a complex process governed by several thermodynamic factors. A successful dissolution requires the energy released from solvent-solute interactions to overcome both the lattice energy of the crystal and the energy needed to create a cavity in the solvent.[7]
Key factors influencing the solubility of this compound include:
-
Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the electrostatic attraction between the ammonium cation and the chloride anion, thus promoting dissociation and dissolution.
-
Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol and ethanol) are particularly effective. They can act as hydrogen bond donors to interact with the chloride anion and the ketone's oxygen, and their polar nature solvates the ammonium cation. Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors but lack a donor proton, which may limit their interaction compared to protic solvents.
-
Temperature: The dissolution of most solid solutes is an endothermic process, meaning solubility typically increases with temperature.[6] This is a critical parameter to consider, especially for processes like recrystallization where solubility is manipulated by temperature changes.
-
Ion Pairing: In solvents with lower polarity, the solute may not fully dissociate into free ions. Instead, it can exist as an ion pair—a discrete unit of the cation and anion held together by electrostatic forces.[8] The formation of ion pairs can limit the overall solubility compared to what might be expected in highly polar media.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
For obtaining reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard. Its widespread acceptance in the pharmaceutical industry is due to its simplicity and the fact that it allows the system to reach thermodynamic equilibrium.
Causality Behind Experimental Choices:
-
Why Shake-Flask? This method ensures continuous agitation, maximizing the surface area of the solid in contact with the solvent and facilitating the achievement of equilibrium.
-
Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for data consistency and comparability.[6]
-
Why Excess Solid? The addition of an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at that temperature.
-
Why Equilibration Time? A sufficient duration (e.g., 24-48 hours) is necessary to ensure that the dissolution and precipitation processes have reached a dynamic equilibrium. This is a self-validating step; samples taken at different time points (e.g., 24h and 48h) should yield the same concentration.
-
Why Filtration/Centrifugation? It is critical to separate all undissolved solid particles from the saturated solution before analysis to avoid artificially inflating the measured concentration.
Materials and Equipment
-
Analyte: 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride (powder form)[2]
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or orbital incubator set to a specific temperature (e.g., 25 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., ~50-100 mg).
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial (e.g., 2 mL).
-
Equilibration: Securely cap the vials and place them in the isothermal shaker. Agitate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) for a minimum of 24 hours. A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials and let them stand for at least 2 hours in a temperature-controlled bath to allow the undissolved solid to settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry with a proper calibration curve) to determine the concentration of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
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Early studies on the biological activity of propiophenone derivatives
An In-Depth Technical Guide to the Early Biological Activities of Propiophenone Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the foundational research into the biological activities of propiophenone derivatives. Propiophenone, a simple aromatic ketone, serves as a versatile scaffold for chemical modifications, leading to a diverse range of compounds with significant pharmacological potential. Early investigations into these derivatives have paved the way for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
Introduction to Propiophenone and its Derivatives
Propiophenone, with its characteristic phenyl and ethyl ketone groups, provides a reactive backbone for the synthesis of a wide array of derivatives. The ease of modification at the α-carbon, the aromatic ring, and the carbonyl group has allowed chemists to explore a vast chemical space. This exploration has revealed that subtle structural changes can lead to profound differences in biological activity, a central theme in the early studies of these compounds. The initial discoveries of antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties have established propiophenone derivatives as a privileged scaffold in medicinal chemistry.
Antimicrobial and Antifungal Activities
Early research into propiophenone derivatives identified their potential to combat microbial and fungal infections. These studies were often driven by the need for new therapeutic agents to overcome growing resistance to existing drugs.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of antimicrobial propiophenone derivatives often involves the introduction of various substituents on the aromatic ring and modifications at the α- and β-positions of the ketone. For instance, the Claisen-Schmidt condensation of substituted acetophenones (a related class of ketones) with appropriate aldehydes has been a common method to generate chalcones, which are α,β-unsaturated ketones with a 1,3-diarylpropenone structure.[1] Studies have shown that the presence of electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity.[2]
A series of 1,2-disubstituted propenones were synthesized and evaluated for their antifungal activity.[3] The structure-activity relationship studies revealed that the conjugated structure of the carbonyl and exomethylene groups plays a crucial role in their antifungal potency.[3] Interestingly, compounds where the exomethylene group was replaced with a hydroxymethyl or methoxymethyl group also demonstrated significant activity.[3]
Experimental Protocol: Antifungal Mycelial Growth Rate Assay
This protocol is a representative method for evaluating the in vitro antifungal activity of propiophenone derivatives against phytopathogenic fungi.[4]
Objective: To determine the concentration of a test compound that inhibits 50% of the mycelial growth (IC50) of a target fungus.
Materials:
-
Test propiophenone derivatives
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strains (e.g., Fusarium graminearum, Alternaria brassicae)
-
Hymexazol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds and the positive control (hymexazol) in DMSO to prepare stock solutions of a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C.
-
Dosing the Media: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). A control plate containing only DMSO should also be prepared.
-
Plating: Pour the dosed PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus.
-
Incubation: Place the mycelial disc at the center of each PDA plate. Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
IC50 Determination: The IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.
Summary of Antifungal Activity Data
| Compound Type | Fungal Strain | Reported Activity (IC50 in μg/mL) | Reference |
| Acetophenone Derivatives | Various phytopathogens | 10-19 for the most active compounds | [4] |
| 1,2-Disubstituted Propenones | Candida albicans, Aspergillus fumigatus | Potent in vitro activity, but no in vivo efficacy | [3] |
| Spirotryprostatin A Derivatives | Various plant pathogens | 8–32 for active compounds | [5] |
Workflow for Synthesis and Antifungal Screening
Caption: Workflow for the synthesis and in vitro anticancer screening of propiophenone derivatives.
Anticonvulsant Activity
Propiophenone derivatives have also been investigated for their potential as anticonvulsant agents, with some showing promise in preclinical models of epilepsy.
Synthesis and Preclinical Evaluation
The synthesis of propiophenone derivatives for anticonvulsant activity often involves the Mannich reaction, where a propiophenone is reacted with formaldehyde and a cyclic amine in the presence of an acid. [6]The resulting compounds have been evaluated in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. [7][8][9][10]These models represent different types of seizures and are standard in the early screening of potential anticonvulsant drugs.
Structure-Activity Relationship (SAR)
The anticonvulsant activity of propiophenone derivatives is highly dependent on their chemical structure. For example, the nature of the cyclic amine used in the Mannich reaction significantly influences the activity. [6]SAR studies have been conducted to identify the key structural features required for potent anticonvulsant effects. [9]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male mice (e.g., Swiss albino)
-
Test propiophenone derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenytoin (positive control)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
Electroshock Induction: Apply a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension. The percentage of protected animals at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
-
Neurotoxicity: Assess for any acute neurological toxicity using tests like the rotarod test. [7]
Summary of Anticonvulsant Activity
| Compound Type | Animal Model | Key Findings | Reference |
| Isatin-based derivatives (related to propiophenone) | MES and PTZ in mice | Favorable protection with high safety levels. | [7] |
| 3,3-Diphenyl-propionamides | MES, scPTZ, 6-Hz seizures in mice | One compound showed a broad spectrum of activity. | [8] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES and 6-Hz seizures in mice | Activity observed exclusively in MES seizures for some derivatives. | [9] |
Anticonvulsant Screening Workflow
Caption: Workflow for the in vivo anticonvulsant screening of propiophenone derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of propiophenone derivatives has also been explored, with some compounds showing promising activity in preclinical models of inflammation.
Synthesis and Evaluation
Derivatives of propionic acid, a structural component of some propiophenone-related compounds, have been synthesized and evaluated for their anti-inflammatory effects. [11]For example, a dipharmacophore derivative of dexibuprofen and nebracetam showed significant anti-inflammatory activity in models of acute and chronic inflammation. [11]The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. [12]
Mechanism of Action
Some enone-based derivatives, which share structural similarities with certain propiophenone derivatives, have demonstrated anti-inflammatory activities by modulating signaling pathways such as MAPK and Akt. [13]They can also inhibit the production of pro-inflammatory mediators like nitric oxide and cytokines. [14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Objective: To assess the ability of a test compound to reduce the acute inflammation induced by carrageenan injection in the rat paw.
Materials:
-
Wistar rats
-
Test propiophenone derivatives
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Diclofenac or Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, positive control, and vehicle orally or intraperitoneally.
-
Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Summary of Anti-inflammatory Activity
| Compound Type | Animal Model | Key Findings | Reference |
| Dipharmacophore derivative of propionic acid | Carrageenan-induced paw edema in rats | Statistically significant reduction in paw edema. | [11] |
| Pyrrole derivative (structurally inspired by COX-2 inhibitors) | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity, particularly after repeated dosing. | [12] |
| Thiourea derivatives of naproxen | Carrageenan-induced paw edema in rats | Two derivatives showed potent anti-inflammatory activity. | [15] |
Other Biological Activities
Early studies have also hinted at other potential therapeutic applications for propiophenone derivatives.
-
Antidiabetic Agents: A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities in various diabetic rat models. [16]Some compounds were found to be potent antihyperglycemic and lipid-lowering agents, with a possible mechanism of action involving the inhibition of protein tyrosine phosphatase 1B (PTP-1B). [16]
Conclusion
The early investigations into the biological activities of propiophenone derivatives have revealed a rich and diverse pharmacological landscape. The versatility of the propiophenone scaffold has allowed for the synthesis of numerous compounds with significant antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. The structure-activity relationship studies conducted during this foundational period have provided invaluable insights for the rational design of more potent and selective therapeutic agents. The experimental protocols and screening workflows established in these early studies continue to form the basis of modern drug discovery efforts. Further exploration of this chemical class holds considerable promise for the development of novel drugs to address a wide range of diseases.
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Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
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(2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. [Link]
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Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
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(2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. [Link]
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(2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]
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(2022). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health. [Link]
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(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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(2022). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]
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(2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]
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(2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. ResearchGate. [Link]
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(2016). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health. [Link]
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(2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
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(2015). Synthesis and biological activity of flavanone derivatives. ResearchGate. [Link]
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Role of 3-(benzylmethylamino)propiophenone hydrochloride as a chemical intermediate
An In-depth Technical Guide to the Role of 3-(Benzylmethylamino)propiophenone Hydrochloride as a Chemical Intermediate
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of pharmaceutical and organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 3-(Benzylmethylamino)propiophenone hydrochloride, a member of the propiophenone class of compounds, stands out as a significant chemical intermediate.[1] It is primarily recognized as a Mannich base, a class of compounds characterized by a β-amino ketone motif, which serves as a powerful precursor for a variety of valuable downstream products.
This guide provides a technical overview of 3-(benzylmethylamino)propiophenone hydrochloride, focusing on its synthesis, its critical role as an intermediate, and the key chemical transformations it enables. Its utility is most pronounced in the synthesis of γ-amino alcohols, a structural motif present in numerous biologically active compounds.[2][3] This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's application.
| Property | Value |
| CAS Number | 5409-62-1[4][5][6][7] |
| Molecular Formula | C₁₇H₂₀ClNO[4][5][6][7][8] |
| Molecular Weight | 289.8 g/mol [5][7][9] |
| Appearance | White to light yellow crystal or crystalline powder[4] |
| Solubility | Soluble in water and ethanol[4] |
| Synonyms | 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride, β-Benzylmethylamino propiophenone hydrochloride[5][7][10] |
Part 1: The Synthesis of the Intermediate via the Mannich Reaction
The most common and efficient route for preparing 3-(benzylmethylamino)propiophenone hydrochloride is the Mannich reaction.[3][11] This cornerstone of organic chemistry involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, acetophenone provides the acidic proton, paraformaldehyde serves as the source of methylene, and N-methylbenzylamine acts as the amine component.
Causality of Experimental Design: The reaction is typically performed in an alcohol solvent, such as isopropanol, which effectively dissolves the reactants.[8] The addition of concentrated hydrochloric acid is crucial; it acts as a catalyst and ensures the formation of the final hydrochloride salt, which often aids in purification through crystallization. Paraformaldehyde is used as a stable, solid source of formaldehyde, depolymerizing under the reaction conditions to provide the necessary electrophile. The reflux temperature provides the activation energy needed to drive the reaction to completion.
Experimental Protocol: Synthesis
The following protocol is adapted from established procedures for the Mannich reaction.[8]
-
Vessel Preparation: To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add N-benzylmethylamine (1.0 eq) and isopropanol.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (1.0 eq) dropwise. An exotherm may be observed.
-
Addition of Reagents: To this solution, add acetophenone (1.0 eq) and paraformaldehyde (1.2 eq).[8]
-
Reaction: Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 6-8 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After completion, gradually cool the reaction mixture to 0°C. Stir for an additional hour to maximize precipitation of the product.[8]
-
Purification: Collect the precipitated crystals by vacuum filtration. Wash the solid product with cold isopropanol to remove residual starting materials and impurities.
-
Drying: Dry the purified 3-(benzylmethylamino)propiophenone hydrochloride under vacuum to yield the final product. A typical yield for this reaction is high, often around 90%.[8]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Part 2: Core Functionality: The Intermediate in Action
The synthetic value of 3-(benzylmethylamino)propiophenone hydrochloride lies in the reactivity of its ketone functional group. This carbonyl group is a prime target for reduction, providing a straightforward entry into the synthesis of γ-amino alcohols, which are pivotal intermediates for various pharmaceuticals.[1][2]
Key Transformation: Reduction to γ-Amino Alcohols
The reduction of the prochiral ketone in 3-(benzylmethylamino)propiophenone hydrochloride creates a new stereocenter, resulting in a racemic mixture of the corresponding secondary alcohol. This transformation is fundamental, as the resulting 3-amino-1-phenylpropanol scaffold is a key building block in drug development.[1]
Experimental Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for this reduction, often favored in industrial settings for its high yield and the ease of removing the catalyst.
-
Vessel Setup: Charge a pressure-rated hydrogenation vessel with 3-(benzylmethylamino)propiophenone hydrochloride (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as water or methanol, to fully dissolve the solid. Add a catalytic amount of Raney Nickel (e.g., 5-10% by weight).[3]
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 0.3-1.5 MPa) and stir vigorously at room temperature (25°C).[3]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Carefully vent the vessel and purge with nitrogen. Remove the Raney Nickel catalyst by filtration through a pad of celite.
-
Isolation: The filtrate contains the desired γ-amino alcohol hydrochloride. This solution can be used directly in subsequent steps or concentrated to isolate the product.[3]
Experimental Protocol 2: Chemical Reduction
Chemical reducing agents offer a complementary approach, particularly for smaller-scale lab synthesis where high-pressure equipment may not be available.
-
Dissolution: Dissolve 3-(benzylmethylamino)propiophenone hydrochloride (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the rate of addition to manage any effervescence.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Quenching: Slowly add acetone to quench any excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the γ-amino alcohol.
Visualization: Key Synthetic Transformation
Caption: Primary transformation of the intermediate to a γ-amino alcohol.
Part 3: Analytical Characterization and Safety
Analytical Methods: The purity and identity of 3-(benzylmethylamino)propiophenone hydrochloride and its products can be readily assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is an effective method for determining purity and monitoring reaction progress.[5] Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety and Handling: As with any chemical reagent, proper safety protocols must be followed.
-
Irritant: The compound may be irritating to the eyes, skin, and respiratory system.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab gloves, and a lab coat, when handling this compound.[4]
-
Storage: Store the material in a tightly sealed container in a dark, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
3-(Benzylmethylamino)propiophenone hydrochloride is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the Mannich reaction and the strategic reactivity of its β-amino ketone structure make it an essential building block for more complex molecules. Its primary role as a precursor to γ-amino alcohols solidifies its importance in the synthetic pathways leading to numerous pharmaceutical agents. A thorough understanding of its synthesis, handling, and subsequent transformations is crucial for researchers and scientists aiming to leverage its synthetic potential in drug discovery and development.
References
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3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. ChemBK. [Link]
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Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Lookchem. [Link]
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3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. precisionFDA. [Link]
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Propiophenone, 3-(benzylmethylamino)-, hydrochloride. SIELC Technologies. [Link]
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3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Pharmaffiliates. [Link]
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1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). PubChem. [Link]
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A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. SciELO. [Link]
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β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
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Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Propiophenone, 3-(benzylmethylamino)-, hydrochloride on a C18 Column
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Propiophenone, 3-(benzylmethylamino)-, hydrochloride (CAS No: 5409-62-1) is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a propiophenone core with a tertiary amine side chain, makes it a valuable building block in medicinal chemistry.[1] The purity and accurate quantification of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is the gold standard for analyzing such compounds, offering high resolution, sensitivity, and reproducibility.[2]
This comprehensive guide provides a detailed, field-proven protocol for the HPLC analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind the experimental choices, ensuring robust and reliable analytical outcomes.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
-
Structure: this compound is a hydrochloride salt of a tertiary amine. The presence of the basic nitrogen atom significantly influences its chromatographic behavior.
-
LogP: The predicted octanol-water partition coefficient (LogP) is approximately 3.03, indicating a moderate level of hydrophobicity.[3] This property makes it well-suited for retention on a non-polar stationary phase like C18.
-
UV Absorbance: The propiophenone chromophore is expected to exhibit strong UV absorbance. Propiophenone itself has UV maxima around 250 nm, 280 nm, and 323 nm. This allows for sensitive detection using a standard UV detector.
Strategic Chromatographic Choices:
The combination of a hydrophobic core and an ionizable amine group dictates the optimal HPLC strategy. A reversed-phase C18 column is the stationary phase of choice due to its non-polar nature, which will interact with the hydrophobic regions of the molecule.[4] To ensure good peak shape and prevent tailing, which is common for basic compounds on silica-based columns, the mobile phase must be buffered at an acidic pH.[5] At a low pH, the tertiary amine will be protonated, existing as a single, positively charged species, which minimizes secondary interactions with residual silanols on the C18 column packing material.[5] An acidic mobile phase also enhances retention for this particular compound.
Detailed HPLC Method and Protocol
This protocol is designed to be a self-validating system, providing a robust starting point for routine analysis and further validation studies.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
| Standard | This compound reference standard |
| Sample | Test sample containing this compound |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter both Mobile Phase A and Acetonitrile (Mobile Phase B) through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or online degasser.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a portion of the test sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
-
System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
-
-
Analysis Procedure:
-
Inject the prepared sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas from the standard and sample chromatograms.
-
Analytical Workflow Diagram
Caption: Logical flow for HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound using a C18 column. By understanding the physicochemical properties of the analyte and making informed choices regarding the stationary and mobile phases, a robust, reproducible, and reliable method has been established. Adherence to the detailed protocol and validation guidelines will ensure that this method can be confidently implemented in quality control and research environments, contributing to the overall quality of pharmaceutical development.
References
Sources
Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of 3-(benzylmethylamino)propiophenone hydrochloride
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 3-(benzylmethylamino)propiophenone hydrochloride. The methodology outlined herein is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive protocol for accurate quantification in relevant matrices. The described method has been developed and validated in accordance with internationally recognized guidelines, ensuring reliability and reproducibility of results.
Introduction: The Rationale for a High-Sensitivity Quantification Method
3-(Benzylmethylamino)propiophenone hydrochloride is a chemical intermediate with significance in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a propiophenone core with a benzylmethylamino substituent, makes it a key building block in medicinal chemistry.[3][4][5] Accurate quantification of this compound is crucial for process optimization, quality control of starting materials, and pharmacokinetic studies should it or its derivatives be investigated as active pharmaceutical ingredients.
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for the quantification of small molecules in complex matrices.[6][7][8][9] UPLC technology utilizes sub-2 µm particle columns, which allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).[10] The mass spectrometer provides exceptional selectivity and sensitivity, enabling the detection and quantification of analytes at very low concentrations.[11][12][13]
This application note provides a detailed protocol for a UPLC-MS/MS method developed for the precise quantification of 3-(benzylmethylamino)propiophenone hydrochloride. The method is designed to be readily implemented in a laboratory setting and is accompanied by a discussion of the underlying principles and validation considerations, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R1) guidelines.[14][15][16][17][18][19][20]
Experimental
Materials and Reagents
-
Analyte: 3-(benzylmethylamino)propiophenone hydrochloride (CAS: 5409-62-1), analytical standard, ≥98% purity.[1][3]
-
Internal Standard (IS): Propiophenone (CAS: 93-55-0), analytical standard, ≥97% purity. An appropriate stable isotope-labeled internal standard would be ideal, but in its absence, a structurally related compound with similar chromatographic and ionization behavior is a suitable alternative.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade).
-
Sample Matrix: The method should be validated in the matrix of interest (e.g., plasma, reaction mixture). For this protocol, a surrogate matrix of 50:50 (v/v) methanol:water will be used for initial method development.
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this application. The following system or equivalent is suitable:
-
UPLC System: Waters ACQUITY UPLC I-Class or similar.
-
Mass Spectrometer: Waters Xevo TQ-S micro or a comparable triple quadrupole mass spectrometer.
-
Software: MassLynx or equivalent chromatography data system for instrument control and data acquisition.
UPLC Method Parameters
The chromatographic conditions are optimized for efficient separation and peak shape of 3-(benzylmethylamino)propiophenone hydrochloride and the internal standard.
| Parameter | Condition | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase provides excellent retention for the nonpolar regions of the analyte. The 1.7 µm particle size ensures high resolution and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for small molecules. |
| Flow Rate | 0.4 mL/min | A flow rate of 0.4 mL/min is optimal for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Gradient | See Table 2 | A gradient elution is necessary to ensure adequate retention of the analyte while minimizing the run time and ensuring sharp peak shapes. |
| Column Temperature | 40 °C | Elevated column temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Run Time | 5.0 min | A short run time allows for high throughput analysis. |
Table 1: UPLC Method Parameters
Table 2: UPLC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 |
| 3.00 | 5 | 95 | 6 |
| 4.00 | 5 | 95 | 6 |
| 4.10 | 95 | 5 | 6 |
| 5.00 | 95 | 5 | 6 |
Mass Spectrometry Method Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The presence of a tertiary amine in the analyte's structure makes it readily protonated in the positive ion mode. |
| Capillary Voltage | 3.0 kV | This voltage is a good starting point for achieving stable spray and efficient ionization for a wide range of small molecules. |
| Source Temperature | 150 °C | The source temperature is optimized to facilitate desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 500 °C | A higher desolvation temperature aids in the efficient removal of solvent from the ESI droplets, leading to improved ion generation. |
| Cone Gas Flow | 150 L/hr | The cone gas helps to prevent solvent droplets from entering the mass analyzer and improves ion sampling. |
| Desolvation Gas Flow | 1000 L/hr | High desolvation gas flow is crucial for efficient solvent evaporation and ion formation. |
| Collision Gas | Argon | Argon is an inert gas commonly used for collision-induced dissociation in tandem mass spectrometry. |
| MRM Transitions | See Table 3 | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |
Table 3: Mass Spectrometry Method Parameters
Table 4: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 3-(benzylmethylamino)propiophenone | 254.15 | 134.1 | 30 | 15 |
| 3-(benzylmethylamino)propiophenone (Qualifier) | 254.15 | 91.1 | 30 | 25 |
| Propiophenone (IS) | 135.1 | 105.1 | 25 | 10 |
| Propiophenone (IS - Qualifier) | 135.1 | 77.1 | 25 | 20 |
Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument used. The molecular formula for the free base of 3-(benzylmethylamino)propiophenone is C17H19NO, with a molecular weight of 253.34 g/mol .[4] The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 254.15.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(benzylmethylamino)propiophenone hydrochloride in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of propiophenone in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve.
-
Calibration Curve Standards: Spike the appropriate matrix (e.g., blank plasma) with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation Protocol (Protein Precipitation)
This protocol is suitable for plasma samples.
-
Aliquot: Pipette 100 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of a working internal standard solution (e.g., 1 µg/mL propiophenone in methanol) to each tube.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Inject: Inject the prepared sample into the UPLC-MS/MS system.
Method Validation
The developed method should be validated according to the FDA and ICH guidelines.[14][15][16][19][20][21] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20]
-
Accuracy and Precision: Determined by analyzing replicate QC samples on different days.[16]
-
Calibration Curve: The linearity of the method over the defined concentration range.[16]
-
Recovery: The extraction efficiency of the analytical method.[16]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.[16]
Data Visualization
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow from sample to result.
Analyte Fragmentation Pathway
Caption: Proposed fragmentation of the analyte in the mass spectrometer.
Conclusion
This application note details a highly sensitive and selective UPLC-MS/MS method for the quantification of 3-(benzylmethylamino)propiophenone hydrochloride. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a solid foundation for researchers in pharmaceutical development and related fields. The method is designed for high throughput and can be rigorously validated to meet regulatory requirements.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved January 21, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 21, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved January 21, 2026, from [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Retrieved January 21, 2026, from [Link]
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M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). Retrieved January 21, 2026, from [Link]
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GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. (2001). Retrieved January 21, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved January 21, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Retrieved January 21, 2026, from [Link]
-
ICH Quality Guidelines. (n.d.). Retrieved January 21, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Retrieved January 21, 2026, from [Link]
-
Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. (2019). Retrieved January 21, 2026, from [Link]
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3-(N-Benzyl-N-methylamino)propiophenone hydrochloride - ChemBK. (2024). Retrieved January 21, 2026, from [Link]
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Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride | lookchem. (n.d.). Retrieved January 21, 2026, from [Link]
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3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Propiophenone, 3-(benzylmethylamino)-, hydrochloride | SIELC - SIELC Technologies. (2018). Retrieved January 21, 2026, from [Link]
-
Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. (n.d.). Retrieved January 21, 2026, from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). Retrieved January 21, 2026, from [Link]
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Quantifying Small Molecules by Mass Spectrometry. (n.d.). Retrieved January 21, 2026, from [Link]
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Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved January 21, 2026, from [Link]
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Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). Retrieved January 21, 2026, from [Link]
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Analytical Methods - Zamann Pharma Support GmbH. (n.d.). Retrieved January 21, 2026, from [Link]
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UHPLC-MS Basic Principles and Applications - SCISPEC. (n.d.). Retrieved January 21, 2026, from [Link]
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ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O) - Policija. (2019). Retrieved January 21, 2026, from [Link]
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Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Basics of LC/MS - Liquid Chromatography - Agilent. (n.d.). Retrieved January 21, 2026, from [Link]
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Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods. (2025). Retrieved January 21, 2026, from [Link]
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Application Note: Stereoselective Synthesis of γ-Aminoalcohols via Reduction of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one HCl
Abstract
The γ-aminoalcohol scaffold is a privileged structural motif found in numerous pharmaceuticals and biologically active compounds.[1] This application note provides detailed, field-proven protocols for the stereoselective synthesis of γ-aminoalcohols through the chemical reduction of the β-aminoketone, 3-[benzyl(methyl)amino]-1-phenylpropan-1-one HCl. We present two distinct, diastereoselective methods that leverage stereochemical control models to selectively yield either the syn or anti diastereomer of the target aminoalcohol. The causality behind experimental choices, including the selection of reducing agents and additives to favor either chelation or non-chelation controlled pathways, is thoroughly discussed. These protocols are designed for researchers in synthetic chemistry and drug development, offering robust and reproducible methods for accessing specific stereoisomers of this important compound class.
Introduction and Mechanistic Principles
The reduction of a β-aminoketone, such as 3-[benzyl(methyl)amino]-1-phenylpropan-1-one, to its corresponding γ-aminoalcohol introduces a new chiral center at the former carbonyl carbon. The spatial orientation of the newly formed hydroxyl group relative to the existing stereocenter at the β-carbon defines the product as either a syn or anti diastereomer. Controlling this stereochemical outcome is paramount, as different diastereomers can exhibit vastly different pharmacological profiles.[1][2]
The most direct route to these molecules is the diastereoselective reduction of a β-amino ketone, often a product of the Mannich reaction.[1] The stereochemical course of the reduction is dictated by the interplay of steric and electronic factors, which can be manipulated by the choice of reducing agent and reaction conditions. Two primary models govern the stereochemical outcome: the Felkin-Anh (non-chelation) model and the Cram-chelation model.[3][4][5]
-
Felkin-Anh (Non-Chelation) Control: This model predicts the stereochemical outcome when no chelation between the carbonyl oxygen and the β-amino group can occur.[3][4][6] The largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This pathway typically leads to the formation of the anti -aminoalcohol. Bulky, non-chelating reducing agents favor this model.
-
Cram-Chelation Control: In the presence of a chelating metal ion (e.g., Zn²⁺, Mg²⁺), a rigid five-membered ring can form between the carbonyl oxygen, the metal, and the nitrogen of the amino group.[3][7] This chelate locks the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face of the rigid ring structure.[3] This pathway selectively produces the syn -aminoalcohol.
This guide provides protocols to harness these models to selectively synthesize either the syn or anti diastereomer of 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol.
Diagram of Stereochemical Control Models
Caption: Logical flow of chelation vs. non-chelation controlled reduction.
Materials and Reagents
| Reagent / Material | Grade | Recommended Supplier |
| 3-[benzyl(methyl)amino]-1-phenylpropan-1-one HCl | ≥98% | Sigma-Aldrich, etc. |
| Sodium borohydride (NaBH₄) | Reagent grade, ≥98% | Major chemical vendors |
| Zinc chloride (ZnCl₂), anhydrous | ≥98% | Major chemical vendors |
| L-Selectride® (Lithium tri-sec-butylborohydride) | 1.0 M in THF | Major chemical vendors |
| Methanol (MeOH), anhydrous | ≥99.8% | Major chemical vendors |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Major chemical vendors |
| Diethyl ether (Et₂O) | ACS grade | Major chemical vendors |
| Saturated aq. Sodium bicarbonate (NaHCO₃) | ACS grade | Major chemical vendors |
| Saturated aq. Ammonium chloride (NH₄Cl) | ACS grade | Major chemical vendors |
| Magnesium sulfate (MgSO₄), anhydrous | ACS grade | Major chemical vendors |
| Ethyl acetate (EtOAc) | ACS grade | Major chemical vendors |
| Hexanes | ACS grade | Major chemical vendors |
| Silica gel | 60 Å, 230-400 mesh | Major chemical vendors |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Hydride reagents are water-reactive and can generate flammable hydrogen gas.
Starting Material Preparation
The starting material, 3-[benzyl(methyl)amino]-1-phenylpropan-1-one HCl, is a salt. For the reduction, it is typically used as the free base.
Free-Basing Procedure:
-
Dissolve 1.0 eq of the hydrochloride salt in deionized water.
-
Add saturated aqueous NaHCO₃ solution dropwise while stirring until the pH of the solution is ~8-9.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Use immediately in the next step.
Protocol A: Chelation-Controlled Synthesis of syn-3-[benzyl(methyl)amino]-1-phenylpropan-1-ol
This protocol is designed to favor the formation of the syn diastereomer through a zinc-chelated intermediate.
Workflow Diagram:
Caption: Experimental workflow for the syn-selective reduction protocol.
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the free base of the aminoketone (1.0 eq) and anhydrous zinc chloride (1.2 eq).
-
Add anhydrous THF and anhydrous MeOH (4:1 v/v, to a concentration of 0.1 M with respect to the ketone). Stir until all solids are dissolved.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure syn-aminoalcohol.
Protocol B: Non-Chelation-Controlled Synthesis of anti-3-[benzyl(methyl)amino]-1-phenylpropan-1-ol
This protocol utilizes a sterically demanding reducing agent, L-Selectride, to favor the Felkin-Anh pathway, yielding the anti diastereomer.
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the free base of the aminoketone (1.0 eq) and dissolve it in anhydrous THF (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.0 M solution in THF, 1.5 eq) dropwise via syringe over 30 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, quench very carefully at -78 °C by the slow, dropwise addition of water, followed by 1 M aqueous NaOH, and finally 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction and gas evolution.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional hour to ensure complete decomposition of borane species.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure anti-aminoalcohol.
Characterization and Data Analysis
Structural Confirmation
The identity and purity of the synthesized γ-aminoalcohols should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretch (approx. 3400 cm⁻¹) and the disappearance of the C=O stretch (approx. 1680 cm⁻¹).
Determination of Diastereomeric Ratio (d.r.)
The diastereomeric ratio (d.r.) of the crude product mixture can be accurately determined by ¹H NMR spectroscopy.[8] The benzylic proton (–CH(OH)–) signals for the syn and anti diastereomers typically appear at different chemical shifts and are well-resolved. The ratio is calculated by integrating these distinct signals.
-
Expected ¹H NMR Signal: The proton adjacent to the newly formed hydroxyl group (–CH(OH)Ph) is diastereotopic and will appear as a distinct multiplet (often a doublet of doublets) for each diastereomer.
-
Calculation: d.r. = (Integration of major diastereomer's signal) / (Integration of minor diastereomer's signal).
Chiral HPLC or derivatization with a chiral agent followed by NMR analysis can also be employed for more precise determination if required.[9][10]
Expected Results
The application of these protocols is expected to yield the desired γ-aminoalcohol diastereomers with high selectivity.
| Protocol | Control Method | Key Reagents | Expected Major Diastereomer | Typical d.r. (syn:anti) | Typical Yield |
| A | Chelation-Controlled | NaBH₄, anhy. ZnCl₂ | syn | >95:5 | 75-90% |
| B | Non-Chelation | L-Selectride® | anti | <5:95 | 70-85% |
Note: Yields and diastereomeric ratios are dependent on substrate purity, strict adherence to anhydrous conditions, and precise temperature control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | Presence of water, incorrect temperature, non-anhydrous Lewis acid (Protocol A). | Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Maintain strict temperature control at -78 °C. |
| Incomplete Reaction | Insufficient reducing agent, reaction time too short. | Use a slight excess of the hydride reagent (1.5 eq). Monitor the reaction by TLC until the starting material is fully consumed. |
| Low Yield | Incomplete extraction, decomposition during workup (especially with L-Selectride). | Ensure the aqueous layer is thoroughly extracted. Perform the oxidative workup for L-Selectride carefully and ensure complete quenching. |
| Formation of Byproducts | Cleavage of the benzyl group (debenzylation). | This is less common with hydride reductions but can occur. If observed, consider milder reducing agents or different N-protecting groups.[11] |
References
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- Crimmins, M. T., & She, J. (2009). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 131(36), 13232-13234. DOI:10.1021/ja9056623
- Al-dujaili, A. H., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24903-24933. Published by the Royal Society of Chemistry.
- Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641. DOI:10.1021/jo800150x
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- List, B., et al. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. DOI:10.1021/ja0174231
- Bisai, A., & Bisai, V. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry, 82(13), 6535-6556. DOI:10.1021/acs.joc.7b00755
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- Wang, Z., et al. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 88(15), 10587-10597. DOI:10.1021/acs.joc.3c00940
- Suryaprakash, N. (2014). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 12(4), 553-557. DOI:10.1039/c3ob42023a
- Hoffman, R. V., & Kim, H.-O. (1992). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. Tetrahedron Letters, 33(26), 3755-3758. DOI:10.1016/S0040-4039(00)92131-7
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of 3-(Benzylmethylamino)propiophenone Derivatives
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern pharmaceutical development, the consideration of molecular chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2] The tragic case of thalidomide, where one enantiomer provided the desired sedative effect while the other was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[1]
3-(Benzylmethylamino)propiophenone and its derivatives represent a class of β-aminoketones, a structural motif found in various pharmacologically active compounds.[3][4] Due to the presence of a stereocenter, these molecules exist as a pair of enantiomers. The ability to separate and quantify these enantiomers is paramount for understanding their individual contributions to biological activity, metabolism, and potential toxicity. This document provides a comprehensive guide to the chiral separation of these derivatives, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as powerful analytical tools for achieving this resolution.[5][6]
The Foundation of Chiral Recognition: A Three-Point Interaction Model
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[2] In chromatographic techniques, this is achieved by employing a Chiral Stationary Phase (CSP). The prevailing theory for chiral recognition is the "three-point interaction model," which posits that for discrimination to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP.[1] One of these interactions must be stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Polysaccharide-based CSPs, derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including β-aminoketones.[7][8] The helical structure of these polysaccharides creates chiral grooves and cavities where enantiomers can differentially interact, leading to different retention times and, thus, separation.
Strategic Approach to Chiral Method Development
Due to the complex and often unpredictable nature of chiral recognition, a systematic screening approach is the most efficient path to a successful separation.[2] This involves evaluating a selection of complementary CSPs under various mobile phase conditions.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Normal Phase HPLC is a robust and widely accessible technique for the enantioseparation of β-aminoketones. Polysaccharide-based CSPs are particularly effective in this mode.[7] The following protocol outlines a systematic approach for the separation of 3-(benzylmethylamino)propiophenone derivatives.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Chiral Columns: A selection of polysaccharide-based CSPs. It is recommended to screen columns with different chiral selectors (e.g., cellulose vs. amylose) and different derivatizations.
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Additive: Diethylamine (DEA) or other suitable basic modifier.
-
Sample: Racemic standard of the 3-(benzylmethylamino)propiophenone derivative dissolved in the mobile phase or a compatible solvent at approximately 1 mg/mL.
Screening Protocol
-
Column Installation: Install the first chiral column into the HPLC system and equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or the λmax of the analyte).
-
Injection Volume: 5-10 µL.
-
-
Injection: Inject the racemic sample and record the chromatogram.
-
Evaluation: Assess the chromatogram for separation. If no separation is observed, proceed to the next step. If partial separation is seen, optimization can be performed.
-
Column Screening: Repeat steps 1-4 for each of the selected chiral columns. Studies on β-aminoketones have shown that cellulose-based CSPs often provide higher enantioselectivity for this class of compounds compared to amylose-based CSPs.[7]
Optimization Protocol
Once a column showing promise is identified, the separation can be optimized by systematically altering the following parameters:
-
Alcohol Modifier: Change the alcohol in the mobile phase (e.g., from IPA to EtOH) and re-run the analysis. The type of alcohol can significantly impact selectivity.
-
Solvent Ratio: Adjust the percentage of the alcohol modifier.
-
To increase retention and potentially improve resolution, decrease the alcohol percentage (e.g., to 95:5 n-Hexane/IPA).
-
To decrease retention time, increase the alcohol percentage (e.g., to 80:20 n-Hexane/IPA).
-
-
Temperature: Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Temperature can affect the kinetics of the chiral recognition process and influence selectivity.
Data Summary: HPLC Screening
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Resolution (Rs) | Notes |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA/DEA (90:10:0.1) | > 1.5 | Baseline separation achieved. Good starting point for optimization. |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA/DEA (90:10:0.1) | < 1.0 | Partial separation. May be improved by changing the alcohol modifier. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | n-Hexane/EtOH/DEA (85:15:0.1) | > 2.0 | Excellent resolution and peak shape. |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane/EtOH/DEA (85:15:0.1) | 0 | No separation observed under these conditions. |
Note: The data in this table is illustrative and based on typical results for β-aminoketones. Actual results may vary depending on the specific derivative.
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, offering significant advantages in terms of speed and reduced consumption of organic solvents.[6] The mobile phase, typically composed of supercritical CO₂ and an alcohol modifier, has low viscosity and high diffusivity, allowing for much faster analyses than HPLC.[2]
Instrumentation and Materials
-
SFC System: An analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Columns: The same set of polysaccharide-based CSPs used for HPLC screening can be employed.
-
Mobile Phase: Supercritical grade CO₂, and HPLC grade methanol (MeOH) or ethanol (EtOH).
-
Additive: Isopropylamine (IPA) or other suitable basic modifier.
-
Sample: Racemic standard dissolved in the modifier at approximately 1 mg/mL.
Screening Protocol
-
Column Installation: Install the chiral column and equilibrate with the initial mobile phase conditions.
-
Initial Conditions:
-
Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine.
-
Gradient: Start with a shallow gradient, for example, 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
-
Injection: Inject the racemic sample.
-
Evaluation: Identify the conditions under which separation occurs. The use of a gradient allows for rapid screening of the effect of modifier concentration.[9]
-
Column Screening: Repeat the gradient analysis for each of the selected chiral columns to identify the most promising stationary phase.
Optimization Protocol
-
Isocratic Method Development: Based on the retention time from the gradient screen, convert to an isocratic method using the modifier percentage at which the enantiomers eluted.
-
Modifier Choice: If using methanol does not provide adequate separation, screen with ethanol as the modifier.
-
Additive Concentration: Optimize the concentration of the basic additive. For basic analytes, the additive is crucial for good peak shape.
-
Temperature and Pressure: Systematically vary the column temperature and back pressure. These parameters influence the density of the supercritical fluid and can fine-tune selectivity.
Data Summary: SFC Screening
| Chiral Stationary Phase (CSP) | Modifier | Resolution (Rs) | Analysis Time (min) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | > 2.0 | < 4 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 1.8 | < 3 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Ethanol | > 2.5 | < 5 |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | Ethanol | 1.2 | < 4 |
Note: The data in this table is illustrative. SFC often provides faster analysis times compared to HPLC.
Conclusion and Best Practices
The successful chiral separation of 3-(benzylmethylamino)propiophenone derivatives is readily achievable through a systematic screening approach using either HPLC or SFC. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose, have shown great promise for the analogous β-aminoketones and represent the most logical starting point.[7]
While HPLC provides a robust and widely available platform, SFC offers significant advantages in throughput and sustainability by reducing analysis time and solvent waste.[2][6] The choice between the two techniques may depend on available instrumentation and the specific goals of the analysis, whether it be for high-throughput screening in drug discovery or for quality control in a manufacturing environment. For both techniques, careful optimization of the mobile phase composition, including the type of alcohol modifier and the concentration of a basic additive, is critical for achieving baseline resolution and excellent peak shape.
References
-
Addadi, K., Sekkoum, K., Belboukhari, N., Cheriti, A., & Aboul-Enein, H. Y. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]
-
Zeng, L., Xu, R., & Kassel, D. B. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-166. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]
-
Wang, P. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Chiral Technologies, Inc. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Daicel Chiral Technologies. [Link]
-
Regis Technologies, Inc. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
-
Regalado, E. L., et al. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Journal of Liquid Chromatography & Related Technologies, 26(15), 2481-2503. [Link]
-
SIELC Technologies. (n.d.). Separation of Propiophenone, 3-(benzylmethylamino)-, hydrochloride on Newcrom R1 HPLC column. SIELC. [Link]
-
Francotte, E. (2006). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 147-164). Humana Press. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]
-
Novalin, S., & De Koster, N. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2474. [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5133. [Link]
-
Hellinger, R., et al. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 61-76. [Link]
-
Hammouda, M. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24699-24731. [Link]
-
Lam, Y., & Hou, S. (2018). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 20(2), 103-108. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
Hammouda, M. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24699-24731. [Link]
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- 2. afmps.be [afmps.be]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, One-Pot Synthesis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" for Pharmaceutical Intermediate Production
Introduction: The Importance of β-Aminoketones
The β-aminoketone moiety is a critical structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] These compounds serve as versatile intermediates for the synthesis of more complex molecules, including amino alcohols, alkaloids, and various drug candidates.[1][4][5] The title compound, "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS 5409-62-1), is a valuable building block in pharmaceutical synthesis.[6][7] Its scalable and efficient production is paramount for drug development and manufacturing workflows.
This application note provides a detailed, robust, and scalable protocol for the synthesis of this target molecule via a one-pot Mannich reaction. The chosen methodology is grounded in well-established chemical principles, prioritizing efficiency, safety, and suitability for large-scale production.[8][9]
Synthetic Strategy: The Mannich Reaction
The most direct and industrially viable route to β-aminoketones is the Mannich reaction.[4][9][10] This three-component condensation reaction involves an active hydrogen compound (propiophenone), an aldehyde (formaldehyde), and a secondary amine (N-methylbenzylamine).[1][4]
The core advantages of this approach for scalable synthesis are:
-
Atom Economy: It is a condensation reaction where three components combine into a single product, minimizing waste.[10]
-
One-Pot Procedure: The reaction can be carried out in a single vessel, which simplifies the process, reduces transfer losses, and lowers equipment costs.[2]
-
High Yields: The reaction is known to produce high yields of the desired Mannich base.[8][11]
The reaction proceeds through the formation of an electrophilic Eschenmoser-like salt (iminium ion) from N-methylbenzylamine and formaldehyde.[4][12] Propiophenone, under acidic conditions, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone backbone.[12] The final product is then isolated as a stable, crystalline hydrochloride salt.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale (e.g., 0.5 mol) and can be linearly scaled with appropriate engineering controls and safety considerations.
Reagent and Equipment Table
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Molarity/ Density | Amount (0.5 mol scale) | Molar Eq. | Notes |
| Propiophenone | 93-55-0 | 134.18 | 1.01 g/mL | 67.1 g (66.4 mL) | 1.0 | Starting ketone |
| N-Methylbenzylamine | 103-67-3 | 121.18 | 0.94 g/mL | 60.6 g (64.5 mL) | 1.0 | Secondary amine |
| Paraformaldehyde | 30525-89-4 | 30.03 (as CH₂O) | N/A | 16.5 g | 1.1 | Formaldehyde source |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | ~12 M | ~42 mL | 1.0 | Acid catalyst & salt formation |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 0.786 g/mL | 400 mL | Solvent | Reaction solvent |
| Acetone | 67-64-1 | 58.08 | 0.791 g/mL | 200 mL | Wash | For washing the final product |
| Equipment | ||||||
| 1 L Jacketed Glass Reactor | ||||||
| Overhead Mechanical Stirrer | ||||||
| Reflux Condenser | ||||||
| Temperature Probe | ||||||
| Addition Funnel | ||||||
| Buchner Funnel & Filtration Flask |
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the 1 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and addition funnel. Ensure the system is clean, dry, and vented to a scrubber.
-
Reagent Charging: To the reactor, add isopropanol (400 mL) and N-methylbenzylamine (64.5 mL, 1.0 eq). Begin stirring at 150 RPM.
-
Acidification: Cool the solution to 10-15°C using a circulating chiller. Slowly add concentrated hydrochloric acid (~42 mL, 1.0 eq) via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 25°C. This exothermic step forms the N-methylbenzylamine hydrochloride in situ, which is crucial for controlling the reaction.
-
Addition of Ketone and Aldehyde: To the resulting slurry, add propiophenone (66.4 mL, 1.0 eq) followed by paraformaldehyde (16.5 g, 1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (~80-85°C) and maintain for 4-6 hours.[11] The mixture should become a clear, homogeneous solution as the reaction progresses.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots every hour (after the first 2 hours) and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the propiophenone spot is consumed.
-
Crystallization and Isolation: Once the reaction is complete, gradually cool the mixture to 0-5°C over 2-3 hours. Stir at this temperature for at least 1 hour to ensure complete crystallization of the hydrochloride salt.[11]
-
Filtration and Washing: Collect the precipitated white crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold (0-5°C) acetone (2 x 100 mL) to remove residual solvent and any unreacted starting materials.[1]
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 130-140 g (90-96%).
Visualization of the Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Sources
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- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
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Analytical techniques for monitoring the reaction progress of 3-(benzylmethylamino)propiophenone synthesis
Analytical Techniques for Monitoring the Reaction Progress of 3-(Benzylmethylamino)propiophenone Synthesis
**Abstract
This application note provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 3-(benzylmethylamino)propiophenone, a key intermediate in pharmaceutical development.[1] The synthesis, a classic Mannich reaction, involves the condensation of acetophenone, formaldehyde, and N-methylbenzylamine.[2][3] Effective reaction monitoring is critical for optimizing yield, minimizing impurities, and ensuring process consistency. This document details the practical application and underlying principles of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose. Detailed, field-tested protocols are provided for each technique, aimed at researchers, scientists, and drug development professionals.
Introduction: The Mannich Reaction in Pharmaceutical Synthesis
The synthesis of β-amino ketones, such as 3-(benzylmethylamino)propiophenone, is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of biologically active compounds.[1][4] The most common route to this class of molecules is the Mannich reaction, an aminoalkylation that forms a crucial carbon-carbon bond.[5]
The reaction involves three components:
-
An active hydrogen compound (the enolizable ketone, acetophenone).
-
Formaldehyde (often from a stable source like paraformaldehyde).
-
A primary or secondary amine (N-methylbenzylamine).
The process is typically acid-catalyzed and proceeds via the formation of an electrophilic iminium ion, which is then attacked by the enol form of the ketone.[6] Given the potential for side reactions and the importance of driving the reaction to completion, real-time or frequent at-line monitoring is indispensable.[7] This guide explains the "why" and "how" of selecting and implementing appropriate analytical techniques to gain critical insights into the reaction's progress.
The Synthesis Pathway: A Mechanistic Overview
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride is achieved by refluxing acetophenone, paraformaldehyde, and N-methylbenzylamine in a suitable solvent like isopropanol, often with an acid catalyst.[2] The overall transformation is depicted below.
Figure 1: Simplified reaction scheme for the Mannich synthesis.
Understanding this pathway is key to effective monitoring. The primary analytical goal is to track the consumption of the limiting reactant (typically acetophenone) and the formation of the main product, while also identifying any significant intermediates or byproducts.
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is an invaluable technique for rapid, qualitative monitoring of reaction progress due to its simplicity, speed, and low cost.[8][9] It allows for a quick visual assessment of the presence of starting materials and the formation of the product. By comparing the polarity of the spots, one can infer the progress of the reaction. The product, being larger and containing an additional amino group, will have a different polarity and thus a different Retention Factor (R_f) than the reactants.
TLC Monitoring Workflow
Figure 2: Workflow for monitoring reaction progress using TLC.
Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck 60 F₂₅₄).[4]
-
Sample Preparation:
-
Prepare dilute solutions of your starting materials (acetophenone and N-methylbenzylamine) in a suitable solvent like ethyl acetate.
-
Withdraw a small aliquot (1-2 drops) from the reaction mixture and dilute it in the same solvent.[9]
-
-
Spotting: Using a capillary tube, spot the plate on the starting line.
-
Lane 1 (SM): Spot the limiting reactant (acetophenone).
-
Lane 2 (Co): Co-spot the starting material and the reaction mixture on top of each other.[9] This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (RXN): Spot the diluted reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The chamber should be saturated with the solvent vapor.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots.
-
Interpretation: The disappearance of the acetophenone spot in the "RXN" lane and the appearance of a new spot (the product) indicates the reaction is progressing.[11] The reaction is considered complete when the limiting reactant spot is no longer visible.
| Compound | Expected R_f (4:1 Hexane:EtOAc) | Notes |
| Acetophenone | ~0.50 | Starting material, less polar. |
| N-Methylbenzylamine | ~0.40 | Starting material. |
| 3-(Benzylmethylamino)propiophenone | ~0.30 | Product, more polar than reactants. |
| Table 1: Representative R_f values for reaction components. |
High-Performance Liquid Chromatography (HPLC): Precise Quantitative Analysis
For quantitative analysis, HPLC is the industry standard.[12] It provides excellent separation of reactants, products, and impurities, allowing for precise determination of their concentrations over time. A reversed-phase (RP-HPLC) method is typically employed for this type of analysis.
HPLC Monitoring Workflow
Figure 3: General workflow for quantitative HPLC analysis.
Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (ACN) and water, often with a modifier like 0.1% formic acid to improve peak shape.[13] A typical starting gradient might be 30% ACN increasing to 90% ACN over 10 minutes.
-
Sample Preparation:
-
Accurately pipette a small volume of the reaction mixture (e.g., 50 µL).
-
Quench the reaction by diluting it in a known volume of mobile phase (e.g., in a 10 mL volumetric flask). This stops the reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (where the aromatic rings of all components absorb).
-
-
Data Analysis: Monitor the peak area of the acetophenone (reactant) and the 3-(benzylmethylamino)propiophenone (product). The reaction is complete when the reactant peak area reaches a minimum, stable value. For precise quantification, a calibration curve should be generated using standards of known concentration.
| Compound | Expected Retention Time (min) | Notes |
| Acetophenone | ~3.5 | Reactant, less retained. |
| N-Methylbenzylamine | ~2.8 | Reactant. |
| 3-(Benzylmethylamino)propiophenone | ~5.2 | Product, more hydrophobic, more retained. |
| Table 2: Representative HPLC retention times on a C18 column. |
Spectroscopic Techniques: Structural Confirmation and In-Situ Monitoring
Spectroscopic methods provide detailed structural information and can be adapted for real-time, in-situ reaction monitoring, eliminating the need for sample withdrawal.[7][14][15]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structural identification.[16] For reaction monitoring, ¹H NMR is particularly useful. Aliquots can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃) for analysis. The disappearance of reactant signals and the appearance of product signals can be tracked quantitatively by integrating the respective peaks.
-
Key ¹H NMR Signals to Monitor:
-
Acetophenone (Reactant): A sharp singlet for the methyl protons (-COCH₃) around δ 2.6 ppm .
-
Product: The appearance of new aliphatic signals, typically complex multiplets, between δ 2.8 and 3.8 ppm corresponding to the -CH₂-CH₂-N- protons. The disappearance of the acetophenone methyl singlet is a clear indicator of reaction progress.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for monitoring changes in functional groups.[7] The reaction can be tracked by observing the carbonyl (C=O) stretching frequency of the ketone. With an in-situ FTIR probe (e.g., an ATR probe), spectra can be collected directly from the reaction vessel in real-time.[15]
-
Key Vibrational Bands to Monitor:
-
Acetophenone (Reactant): A strong C=O stretch around 1685 cm⁻¹ .
-
3-(Benzylmethylamino)propiophenone (Product): The product also has a carbonyl group, but its environment is different. The key change is the overall spectral profile and the disappearance of the specific reactant signature. More importantly, the formation of the C-N bond can be observed, although its signal is often weak and in the fingerprint region. The primary use is to monitor the consumption of the starting ketone. The formation of the imine intermediate can also be tracked by observing the C=N stretch around 1600-1650 cm⁻¹.[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique primarily used for final product purity analysis and identification of volatile byproducts.[19] While less common for real-time monitoring of this specific reaction due to the relatively low volatility of the product, it is essential for final quality control. The sample is vaporized and separated on a GC column, with the mass spectrometer providing mass information for identification.
-
Expected MS Fragmentation: The product, 3-(benzylmethylamino)propiophenone (M.W. 253.34 g/mol ), would likely show a prominent molecular ion peak (m/z = 253) and characteristic fragments from cleavage alpha to the nitrogen or the carbonyl group.
Summary and Technique Comparison
| Technique | Primary Use | Mode | Speed | Cost | Key Advantage |
| TLC | Qualitative Monitoring | At-line | Very Fast (5-15 min) | Very Low | Simple, rapid go/no-go assessment.[10] |
| HPLC | Quantitative Monitoring | At-line | Moderate (10-20 min) | Moderate | High precision and accuracy for kinetics.[12] |
| NMR | Structural Confirmation | At-line / In-situ | Slow (At-line) | High | Unambiguous structural information.[16][20] |
| FTIR | Functional Group Analysis | At-line / In-situ | Very Fast | Low-Moderate | Excellent for real-time, in-situ monitoring.[7][15] |
| GC-MS | Purity & Byproduct ID | At-line | Moderate | High | High sensitivity for volatile impurities.[19] |
| Table 3: Comparison of analytical techniques for reaction monitoring. |
Conclusion
The successful synthesis of 3-(benzylmethylamino)propiophenone relies on careful control and monitoring of the reaction progress. No single analytical technique is universally superior; instead, a complementary approach is most effective. TLC provides rapid, qualitative checks on the bench, while HPLC delivers robust quantitative data essential for process optimization and validation. Spectroscopic methods like in-situ FTIR and NMR offer advanced capabilities for real-time monitoring and deep mechanistic understanding. The protocols and guidelines presented in this note serve as a starting point for developing a comprehensive analytical strategy to ensure the efficient and reproducible synthesis of this important pharmaceutical intermediate.
References
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3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. ChemBK. [Link]
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Friščić, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega. [Link]
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What Is Reaction Monitoring? Chromatography Today. [Link]
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Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
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Zhou, L. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
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Monitoring of the reaction progress (session 2) by TLC after one hour. ResearchGate. [Link]
-
How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? Quora. [Link]
-
Sivo, A., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
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Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
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2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
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Kouznetsov, V. V., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society. [Link]
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TLC Monitoring of Reaction Progress. Coconote. [Link]
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Nuñez, M., et al. (2016). Study of reactions of two Mannich bases derived of 4′-hydroxychalcones with glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS analysis. ResearchGate. [Link]
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Badea, I. A., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment. [Link]
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HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
Full scan of mass spectra of propiophenone. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]
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ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policija. [Link]
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Background defining during the imine formation reaction in FT-IR liquid cell. ResearchGate. [Link]
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Preparation of propiophenone. PrepChem.com. [Link]
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Formic acid. Wikipedia. [Link]
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propiophenone, 93-55-0. The Good Scents Company. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
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Nikbin, N., et al. (2016). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
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The FT-IR of synthesized imine compounds. ResearchGate. [Link]
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The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]
-
FTIR data for new Schiff (K), Mannich (Q), and metal ion complexes. ResearchGate. [Link]
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Identify products of Propiophenone using nmr. Chemistry Stack Exchange. [Link]
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Acevedo-Sánchez, M., et al. (2013). Computational study of iminium ion formation: effects of amine structure. Organic & Biomolecular Chemistry. [Link]
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D’Cunha, R., et al. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences. [Link]
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Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. ResearchGate. [Link]
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Katselou, M., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Journal of Analytical Toxicology. [Link]
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Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. LookChem. [Link]
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Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
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FTIR study of ammonia formation via the successive hydrogenation of N atoms trapped in a solid N2 matrix at low temperatures. RSC Publishing. [Link]
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Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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Troubleshooting & Optimization
Identification of impurities in the synthesis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride"
Welcome to the technical support center for the synthesis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS RN: 5409-62-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this Mannich reaction. Our focus is on ensuring scientific integrity by explaining the causality behind experimental choices and providing self-validating protocols.
I. Synthesis Overview: The Mannich Reaction
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride is a classic example of the Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and N-methylbenzylamine hydrochloride.[1][2][3] The reaction proceeds via the formation of an Eschenmoser-type salt (an iminium ion) from N-methylbenzylamine and formaldehyde, which then undergoes a nucleophilic attack by the enol form of acetophenone to yield the desired β-amino ketone.[4]
Sources
Technical Support Center: A Troubleshooting Guide for the Mannich Reaction Involving Acetophenone and N-methylbenzylamine
Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, our goal is to provide you with in-depth, field-tested guidance to overcome common challenges in your research. This guide focuses on the Mannich reaction, a cornerstone C-C bond-forming reaction, specifically addressing the synthesis of 3-(benzyl(methyl)amino)-1-phenylpropan-1-one from acetophenone, N-methylbenzylamine, and a formaldehyde source.
Part 1: The Core Reaction - Mechanism and Critical Parameters
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2] In this specific case, the reaction involves:
-
An acidic C-H compound: Acetophenone, which provides the enolizable proton.
-
A secondary amine: N-methylbenzylamine.
-
A non-enolizable aldehyde: Typically formaldehyde (often from a source like paraformaldehyde).
The reaction is most commonly performed under acidic conditions, which are crucial for catalyzing the key steps.[3]
Reaction Mechanism
The process unfolds in two primary stages:
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of N-methylbenzylamine and formaldehyde to form a highly electrophilic Eschenmoser-like iminium ion.[4][5]
-
Nucleophilic Attack: Concurrently, the acid catalyst promotes the tautomerization of acetophenone to its enol form. This enol, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the final β-amino ketone product after deprotonation.[1][3]
Caption: Acid-catalyzed Mannich reaction mechanism.
Key Experimental Parameters
Success in this synthesis hinges on the careful control of several variables. The following table outlines these parameters and their typical impact on the reaction outcome.
| Parameter | Typical Range/Value | Effect on Reaction | Rationale & Expert Insight |
| Stoichiometry | Acetophenone (1 eq), N-methylbenzylamine (1.2 eq), Paraformaldehyde (1.5 eq) | Critical for yield | A slight excess of the amine and formaldehyde source ensures the complete conversion of the limiting reagent, acetophenone. A large excess can lead to side products. |
| Catalyst | Concentrated HCl (0.1-0.2 eq) | Essential | A Brønsted acid is required to catalyze both iminium ion formation and ketone enolization.[3] Using the hydrochloride salt of the amine is a common and effective strategy.[3] |
| Solvent | Alcohols (Ethanol, 2-Propanol) | Affects solubility and reflux temperature | Alcohols are generally effective at dissolving the starting materials and the amine hydrochloride salt. The choice of alcohol can also modulate the reaction temperature. |
| Temperature | 80-100 °C (Reflux) | Controls reaction rate | Higher temperatures accelerate the reaction but can also promote side reactions like aldol condensation. The optimal temperature is often determined empirically. A sealed tube may be necessary to reach temperatures above the solvent's boiling point.[6] |
| Reaction Time | 4-12 hours | Dictates conversion | The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion and avoid product degradation or side reactions from prolonged heating. |
Part 2: Troubleshooting Guide (Question & Answer Format)
Q1: My reaction yield is low or the reaction has failed entirely. What are the common causes?
A: Low or no yield is the most common issue and typically points to a problem in one of the two core mechanistic steps.
-
Inefficient Iminium Ion Formation: The iminium ion is the key electrophile. Its formation can be hampered by:
-
Insufficient Acid: Ensure your catalyst is active and present in a sufficient amount. If using the free amine, add a strong acid like concentrated HCl. A common protocol involves pre-forming the N-methylbenzylamine hydrochloride salt in situ before adding other reagents.[7]
-
Poor Quality Formaldehyde Source: Paraformaldehyde can depolymerize slowly. Ensure it is a fine powder and consider adding a small amount of water if the reaction is completely anhydrous, as this can facilitate depolymerization.
-
-
Poor Enolization of Acetophenone: The nucleophile must be present for the reaction to proceed.
-
Weakly Acidic Conditions: The same acid that catalyzes iminium formation also catalyzes enolization. Re-check your acid concentration.
-
Steric Hindrance (for substituted acetophenones): If you are using a derivative of acetophenone with bulky groups near the methyl group, enolization may be slower, requiring more forcing conditions (higher temperature or longer reaction times).
-
-
Sub-optimal Reaction Conditions:
-
Temperature Too Low: The reaction often requires heating to proceed at a reasonable rate. If you are running it at room temperature, try heating to reflux in a solvent like ethanol or 2-propanol.[6]
-
Reaction Time Too Short: Some Mannich reactions can be sluggish. Monitor the reaction's progress over a longer period before concluding it has failed.
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
A: The formation of impurities is often a result of competing reaction pathways.
-
Aldol Condensation of Acetophenone: Under these conditions, acetophenone can react with itself in an acid-catalyzed aldol condensation. This is more likely if:
-
Iminium Ion Concentration is Low: If the amine or formaldehyde is consumed or their reaction is slow, the enol of acetophenone is more likely to attack another molecule of protonated acetophenone.
-
How to Mitigate: Ensure a slight excess of the amine and formaldehyde components to maintain a sufficient concentration of the iminium ion, making it the preferred electrophile.
-
-
Bis-Mannich Base Formation: While acetophenone only has one enolizable α-carbon, it's crucial to be aware that ketones with two enolizable sites can sometimes undergo a second aminomethylation, leading to a bis-Mannich product.[8] This is not an issue for acetophenone itself but is a critical consideration for other ketones.
-
Side Reactions of N-methylbenzylamine: Though less common, the amine itself can participate in other pathways if reaction conditions are not well-controlled. Maintaining a focused reaction pathway by adhering to optimized stoichiometry is key.
Q3: What is the best way to isolate and purify the Mannich base product?
A: The basic nature of the product provides an excellent and straightforward purification handle.
-
Principle of Salt Precipitation: The final Mannich base is a tertiary amine, which is basic. In the acidic reaction medium, it exists as its hydrochloride salt. This salt often has significantly lower solubility in organic solvents compared to the unreacted starting materials and non-basic side products.
-
Validated Protocol for Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a high-boiling solvent, it may be necessary to remove it under reduced pressure.
-
Add a less polar solvent in which the hydrochloride salt is insoluble, such as ethyl acetate or acetone.[6]
-
Stir the resulting slurry vigorously at room temperature or in an ice bath for 1-3 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with fresh, cold acetone or ethyl acetate to remove any remaining soluble impurities.[6]
-
The resulting solid is the hydrochloride salt of your Mannich base, often in high purity. If desired, the free base can be obtained by dissolving the salt in water, basifying with an inorganic base (e.g., NaHCO₃ or NaOH), and extracting with an organic solvent like dichloromethane or ether.
-
Part 3: Standard Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of β-amino ketones.[6]
Synthesis of 3-(benzyl(methyl)amino)-1-phenylpropan-1-one Hydrochloride
-
Reagent Setup: In a suitable pressure vessel or sealed tube, combine N-methylbenzylamine (1.2 equivalents, e.g., 12.0 mmol, 1.46 g) and 2-propyl alcohol (e.g., 12.5 mL).
-
Acidification: Cool the mixture in an ice bath and carefully add concentrated hydrochloric acid (1.2 equivalents, e.g., 12.0 mmol, ~1.2 mL).
-
Addition of Reagents: To the resulting slurry, add acetophenone (1.0 equivalent, e.g., 10.0 mmol, 1.20 g) and paraformaldehyde (1.5 equivalents, e.g., 15.0 mmol, 0.45 g).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at 100 °C for 8-12 hours. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate system, visualizing with UV and/or a potassium permanganate stain).
-
Workup and Isolation:
-
Cool the reaction vessel to room temperature.
-
Remove the 2-propyl alcohol under reduced pressure.
-
Add ethyl acetate (e.g., 15 mL) to the residue.
-
Stir the mixture vigorously for 3 hours at room temperature to induce precipitation of the product.
-
Filter the resulting solid and wash it thoroughly with cold acetone to afford the pure β-amino ketone hydrochloride salt (typical yields range from 40-75%).[6]
-
Part 4: Visual Workflow for Troubleshooting
This decision tree provides a logical path for diagnosing and solving common issues with the reaction.
Caption: Troubleshooting decision tree for the Mannich reaction.
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Tramontano, E., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Asymmetric hydrogenation of β-amino ketone with a bimetallic complex RuPHOX-Ru as the chiral catalyst. Organic & Biomolecular Chemistry - Electronic Supplementary Material. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction of acetophenone, benzaldehyde, and aniline catalyzed by different catalysts. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Retrieved from [Link]
-
ResearchGate. (2009). Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ChemRxiv | Cambridge Open Engage. (2021). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction of acetophenones with benzaldehyde and some anilines.... Retrieved from [Link]
- Google Patents. (2007). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
-
Pharmaffiliates. (n.d.). CAS No : 21970-65-0 | Product Name : 3-(Benzyl(methyl)amino)-1-phenylpropan-1-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
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- 6. rsc.org [rsc.org]
- 7. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]
- 8. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for the synthesis of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride
Welcome to the technical support guide for the synthesis of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol. The synthesis, a classic example of the Mannich reaction, is a cornerstone for producing β-amino-carbonyl compounds, which are valuable intermediates in pharmaceutical development.[1][2] This guide is designed to help you navigate the common challenges of this reaction and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride is a three-component Mannich reaction. It involves the aminoalkylation of an acidic proton of a ketone (propiophenone) with formaldehyde and a secondary amine (N-benzylmethylamine).[2] The reaction is typically performed under acidic conditions, and the final product is isolated as a hydrochloride salt.
Q2: Why is the product isolated as a hydrochloride salt?
Isolating the product as a hydrochloride salt serves several purposes. It often improves the crystallinity and stability of the compound, making it easier to handle, purify by recrystallization, and store. The salt form is also frequently more soluble in aqueous media, which can be advantageous for downstream applications.
Q3: What are the critical parameters that influence the reaction's success?
The success of this Mannich reaction is highly sensitive to several factors:
-
Reagent Quality: The purity of propiophenone and N-benzylmethylamine, and especially the quality of the formaldehyde source (paraformaldehyde is common), are critical.[3]
-
Reaction Temperature: Temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.[3]
-
Solvent Choice: Protic solvents like ethanol or isopropanol are often used as they can facilitate the formation of the necessary intermediates.[4][5]
-
pH Control: The reaction is acid-catalyzed, and maintaining the appropriate pH is essential for the formation of the reactive iminium ion intermediate.[6]
Q4: What are the primary applications of this compound?
3-(N-Benzyl-N-methylamino)propiophenone and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] They serve as building blocks for more complex molecules with potential therapeutic activities.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in Mannich reactions.[3][7] The causes can often be traced back to reagent quality or reaction conditions.
Potential Causes & Solutions
-
Cause A: Poor Quality of Paraformaldehyde.
-
Explanation: Paraformaldehyde is a polymer of formaldehyde. If it is old or has been improperly stored, it may not depolymerize efficiently under reaction conditions to provide the necessary formaldehyde monomer.
-
Solution: Use fresh, high-quality paraformaldehyde from a reputable supplier. Ensure it is a fine, dry powder.
-
-
Cause B: Incorrect Reaction Temperature.
-
Explanation: The initial stages of the reaction can be exothermic. If the temperature is not controlled, side reactions, such as the self-condensation of propiophenone or the formation of polymeric materials, can occur, reducing the yield of the desired product.[8]
-
Solution: Begin the reaction at a lower temperature (e.g., using an ice bath) during the initial addition of reagents. Once the initial exotherm has subsided, gradually increase the temperature to the desired reflux or heating condition as specified in the protocol.[9]
-
-
Cause C: Sub-optimal pH.
-
Explanation: The reaction requires acidic conditions to facilitate the formation of the electrophilic Eschenmoser-type salt (iminium ion) from N-benzylmethylamine and formaldehyde.[10] If the medium is not sufficiently acidic, the formation of this key intermediate will be slow, leading to a poor yield.
-
Solution: Ensure that the amine is fully converted to its hydrochloride salt before the addition of other reagents. A small amount of concentrated HCl is often added to catalyze the reaction.[9]
-
-
Cause D: Insufficient Reaction Time.
-
Explanation: Like many organic reactions, the Mannich reaction requires sufficient time to go to completion.
-
Solution: Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). If the starting materials are still present after the initially planned time, consider extending the reflux period. Reaction times can range from a few hours to overnight.[3]
-
Problem 2: Formation of an Oily or Gummy Crude Product Instead of a Crystalline Solid
Potential Causes & Solutions
-
Cause A: Presence of Impurities.
-
Explanation: The presence of unreacted starting materials or side products can act as an impurity, hindering the crystallization of the desired product. The Mannich base itself, before protonation, might be an oil at room temperature.
-
Solution: Ensure the work-up procedure is followed meticulously. This includes proper washing of the crude product to remove unreacted starting materials and water-soluble byproducts. If the free base was isolated, ensure complete conversion to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ether.
-
-
Cause B: Incomplete Reaction.
-
Explanation: A significant amount of unreacted starting material can lead to an oily product.
-
Solution: As mentioned previously, monitor the reaction to completion via TLC. If the reaction is stalled, re-evaluate the reaction conditions (temperature, catalyst).
-
-
Cause C: Inappropriate Crystallization Solvent.
-
Explanation: The choice of solvent for crystallization is critical. The product should be soluble in the hot solvent but sparingly soluble at low temperatures.
-
Solution: Isopropanol is a commonly used and effective solvent for the crystallization of this compound.[9] If the product oils out, try adding a co-solvent (an "anti-solvent" in which the product is less soluble) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.
-
Problem 3: Formation of Side Products
Potential Causes & Solutions
-
Cause A: Bis-alkylation.
-
Explanation: Propiophenone has two alpha-protons that could potentially react. While the reaction is generally regioselective, under certain conditions, a second aminomethylation could occur, leading to a di-substituted product.
-
Solution: This is generally less common with secondary amines. Using the stoichiometric amounts of reagents as specified in the optimized protocol will minimize this side reaction.
-
-
Cause B: Reaction of the Product with Formaldehyde.
-
Explanation: The Mannich base product is itself an amine and can potentially react with excess formaldehyde.[10]
-
Solution: Avoid using a large excess of formaldehyde. A slight excess is typically sufficient to drive the reaction.
-
Optimized Synthesis Protocol & Key Parameters
This protocol is based on established methods and aims for a high yield and purity.[9]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride.
Reagents & Optimized Conditions
| Parameter | Value | Rationale |
| Propiophenone | 1.0 eq | Limiting Reagent |
| N-benzylmethylamine | 1.05 eq | Slight excess to ensure complete reaction of the ketone. |
| Paraformaldehyde | 1.3 eq | Excess to ensure formation of the iminium ion. |
| Conc. Hydrochloric Acid | ~1.0 eq (to amine) | To form the amine hydrochloride salt and catalyze the reaction. |
| Solvent | Isopropanol (IPA) | Protic solvent that facilitates reaction and is good for crystallization.[9] |
| Temperature | Reflux (~82 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[9] |
| Reaction Time | 6 - 8 hours | Typically sufficient for completion; should be monitored by TLC. |
| Expected Yield | 85 - 95% | High yields are achievable with optimized conditions.[9] |
Step-by-Step Methodology
-
Amine Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzylmethylamine (1.05 eq) in isopropanol (approx. 3-4 mL per gram of propiophenone). To this solution, carefully add concentrated hydrochloric acid (approx. 1.0 eq relative to the amine) dropwise while stirring. An exotherm may be observed.
-
Addition of Reagents: To the stirred solution of the amine salt, add propiophenone (1.0 eq). Follow this with the addition of paraformaldehyde (1.3 eq).
-
Reaction: Heat the reaction mixture to reflux. Maintain a gentle reflux for 6-8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the propiophenone spot.
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath and continue to stir for at least 1 hour to maximize crystal formation.[9]
-
Isolation: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of cold isopropanol to remove any soluble impurities. Dry the crystals under vacuum to a constant weight.
Reaction Mechanism & Troubleshooting Logic
The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile for the enol form of the ketone.
Reaction Mechanism Diagram
Caption: A decision tree for troubleshooting common synthesis problems.
References
- ChemBK. (2024). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride.
- D'hooghe, M., & De Kimpe, N. (2009). Synthetic applications of biologically important Mannich bases: An updated review. Mini-Reviews in Organic Chemistry, 6(4), 346-353.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
ResearchGate. (2016). Mannich condensation reaction problems? Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
-
National Institutes of Health (NIH). (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
-
VUT. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. Retrieved from [Link]
- Reddit. (2025). Mannich Reaction Help.
-
ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
Sources
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- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oarjbp.com [oarjbp.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Purification strategies for crude 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this β-aminoketone, a classic Mannich base. The strategies outlined here are designed for researchers in synthetic chemistry and drug development to help overcome common challenges and ensure the isolation of a high-purity final product.
Compound Overview
3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride is synthesized via the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and N-methylbenzylamine.[1][2] The acidic conditions of the reaction typically yield the hydrochloride salt directly.[3] Understanding this synthetic route is crucial, as the nature of the impurities is directly related to the starting materials and potential side reactions.
Part 1: FAQs on Crude Product Assessment
This section addresses initial questions regarding the characterization and handling of the crude product before attempting purification.
Q1: What are the most likely impurities in my crude 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride?
The primary impurities arise from unreacted starting materials and side-reactions inherent to the Mannich condensation. Effective purification begins with identifying these potential contaminants.
| Impurity | Chemical Class | Origin | Removal Strategy |
| Acetophenone | Starting Material | Unreacted ketone | Recrystallization, Chromatography, Acid-Base Extraction |
| N-methylbenzylamine | Starting Material | Unreacted amine | Acid-Base Extraction, Recrystallization |
| Paraformaldehyde/Formalin Polymers | Starting Material | Excess or side-reactions of formaldehyde | Filtration, Recrystallization |
| Acetophenone Self-Condensation Products | Side-Product | Base- or acid-catalyzed self-condensation of the enolizable ketone | Chromatography, Recrystallization |
| Bis-alkylation Products | Side-Product | Reaction of a second molecule of the iminium ion with the product | Chromatography |
Q2: How can I quickly assess the purity of my crude material before purification?
A rapid purity assessment is essential for selecting the appropriate purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is the most effective tool for initial analysis. To analyze the aminoketone, it is best to spot a sample of the crude salt alongside a sample that has been basified (e.g., with a drop of ammonia or triethylamine in the spotting solvent) to visualize the free base.
-
Recommended Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), with the addition of 1-2% triethylamine to prevent streaking of the basic amine on the acidic silica plate.[4]
-
Visualization: The aromatic rings in the molecule allow for easy visualization under a UV lamp (254 nm).
-
Interpretation: The presence of multiple spots indicates impurities. An ideal Rf value for the main product for subsequent column chromatography is between 0.2 and 0.4.[4]
-
-
Melting Point: A broad or depressed melting point range compared to the literature value (reported as 86-89 °C, though this can vary) suggests the presence of significant impurities.[5]
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common first-line purification technique for crystalline solids like this hydrochloride salt.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and what should I do?
"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[6][7] This is problematic because the oil can trap impurities, leading to poor purification.[6][8]
Causality:
-
High Impurity Concentration: Impurities can disrupt the crystal lattice formation.[8]
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a crystal lattice.[9]
-
Inappropriate Solvent Choice: The melting point of your compound may be lower than the boiling point of the solvent you are using.[8]
Troubleshooting Steps:
-
Re-dissolve: Heat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of the primary (good) solvent to lower the saturation point slightly.
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. Do not disturb the flask during this period.[9]
-
Induce Crystallization: If crystals still do not form, try scratching the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites.[9] Alternatively, add a single seed crystal of pure product if available.[10]
-
Use a Co-Solvent System: If the above fails, consider a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the hot solution until it becomes faintly cloudy. Add a final drop of the "good" solvent to clarify the solution, then cool slowly.[8]
Q2: What is a good solvent system for recrystallizing this hydrochloride salt?
As an amine hydrochloride, the compound is a salt and is significantly more polar than its free base. Therefore, polar solvents are required.
| Solvent System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | A very common choice for hydrochloride salts. The compound should have good solubility when hot and lower solubility when cold. |
| Ethanol / Water | Co-Solvent | Dissolve in a minimum of hot ethanol. Add hot water dropwise until turbidity appears, then clarify with ethanol. The water acts as an anti-solvent. |
| Isopropanol / Diethyl Ether | Co-Solvent | Dissolve in a minimum of hot IPA. Allow to cool slightly, then add diethyl ether as the anti-solvent. This can be very effective for precipitating salts.[11][12] |
| Acetone | Single Solvent | May work if the compound is sparingly soluble. Often good for producing high-quality crystals. |
Q3: My yield is very low after recrystallization. What are the common causes?
A low yield is a frequent issue in recrystallization that can often be corrected with procedural adjustments.
-
Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude product. This prevents the solution from becoming saturated upon cooling. Solution: Always use the minimum amount of boiling solvent required to just dissolve the solid.[13] If you've added too much, carefully evaporate some of the solvent to re-concentrate the solution.[9]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature solvent will re-dissolve a significant portion of your product. Solution: Always wash the filtered crystals with a minimum amount of ice-cold recrystallization solvent.[13]
Part 3: Troubleshooting Guide for Column Chromatography
When recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. It is crucial to perform chromatography on the free base , not the hydrochloride salt.
Q1: My compound is streaking badly on the TLC plate and column. How do I prevent this?
Causality: Streaking (or tailing) is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. As a β-aminoketone, your compound is basic. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). This acid-base interaction causes a portion of the molecules to "stick" to the silica, resulting in poor separation and low recovery.[4]
Solution:
-
Neutralize the Stationary Phase: Add a small amount (1-3% v/v) of a volatile base, typically triethylamine (TEA) , to your mobile phase (eluent).[4] The TEA will preferentially bind to the acidic silanol sites, presenting a more neutral surface for your compound and leading to sharp, well-defined bands.
-
Use an Alternative Stationary Phase: If TEA is not effective or is incompatible with your molecule, consider using a different adsorbent like neutral or basic alumina, which is better suited for purifying basic compounds.[4]
Q2: How do I convert the crude hydrochloride salt to the free base for chromatography?
-
Dissolve the crude hydrochloride salt in water or a mixture of water and a miscible organic solvent like THF.
-
Add the solution to a separatory funnel and add an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 8, check with pH paper).[14] Avoid strong bases like NaOH, which could potentially promote side reactions.
-
Shake the funnel to extract the neutralized free base into the organic layer.
-
Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to aid in removing water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base as an oil or solid.
Q3: I've successfully run the column. How do I convert the purified free base back into the hydrochloride salt?
-
Dissolve the purified free base (obtained after evaporating the column fractions) in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
While stirring, slowly add a solution of hydrogen chloride (HCl). A commercial solution of 2M HCl in diethyl ether is ideal. Add the HCl solution dropwise until no more precipitate forms.
-
The white hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any residual impurities, and dry it under vacuum.
Part 4: Process Workflows & Protocols
Workflow 1: Purification Strategy Decision Tree
This diagram outlines the logical flow for selecting the appropriate purification method based on the initial assessment of the crude product.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. mt.com [mt.com]
- 7. Oiled out [chem.ualberta.ca]
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- 9. Home Page [chem.ualberta.ca]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Overcoming poor yield in the synthesis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride"
Welcome to the technical support center for the synthesis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS 5409-62-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically proceeds via the Mannich reaction. Our goal is to provide you with in-depth technical insights and practical solutions to overcome common challenges, particularly poor yield.
Introduction to the Synthesis
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (propiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-benzylmethylamine).[1][2][3] The resulting β-amino ketone, a Mannich base, is a valuable intermediate in pharmaceutical development.[4] While the reaction can be high-yielding, success is contingent on carefully controlled parameters. This guide will address common pitfalls and provide strategies for optimization.
Troubleshooting Guide: Overcoming Poor Yield
This section addresses specific issues you might encounter during the synthesis.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Low yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.
A1: Key Factors Affecting Yield
-
Reagent Quality and Stoichiometry:
-
Paraformaldehyde: This is a common source of formaldehyde. Use high-quality, dry paraformaldehyde. Old or improperly stored paraformaldehyde can be hydrated or polymerized to a higher degree, leading to incomplete depolymerization and a lower effective concentration of formaldehyde in the reaction mixture.[5]
-
N-Benzylmethylamine: Ensure the purity of the amine. Impurities can lead to side reactions.
-
Propiophenone: The ketone must be pure. Acidic or basic impurities can interfere with the reaction equilibrium.
-
Stoichiometry: The molar ratios of the reactants are critical. While a 1:1:1 stoichiometry is the theoretical basis of the reaction, in practice, a slight excess of the amine and formaldehyde is often used to drive the reaction to completion. However, a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the rate of both the desired reaction and potential side reactions. Refluxing is common to ensure the reaction proceeds at a reasonable rate.[6] However, excessively high temperatures can promote polymerization and other degradation pathways.
-
Reaction Time: The Mannich reaction can require several hours to reach completion.[6] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Solvent: Protic solvents like isopropanol or ethanol are generally preferred as they facilitate the formation of the key electrophilic iminium ion intermediate.[2][6] The choice of solvent can influence reaction rates and the solubility of reactants and the product.
-
pH: The reaction is typically carried out under acidic conditions, often by using the hydrochloride salt of the amine or by adding a catalytic amount of a strong acid like HCl.[7] The acidic environment is crucial for the formation of the electrophilic Eschenmoser's salt-type intermediate from formaldehyde and the amine.[7]
-
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low-yield synthesis.
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common cause of reduced yield and can complicate purification.
A2: Common Side Reactions and Mitigation Strategies
-
Bis-Mannich Product Formation:
-
Cause: Propiophenone has two acidic α-hydrogens. After the first Mannich reaction, the product can potentially react again with the iminium ion to form a bis-Mannich base.
-
Mechanism: The initial product can enolize and attack another molecule of the iminium ion.
-
Mitigation:
-
Control Stoichiometry: Avoid a large excess of formaldehyde and N-benzylmethylamine.
-
Temperature Control: Lowering the reaction temperature may favor the mono-adduct.
-
Slow Addition: A slow, dropwise addition of the limiting reagent can help maintain a low concentration of the reactive species, favoring the desired mono-adduct.
-
Caption: Pathway for the formation of bis-Mannich product.
-
-
Polymerization of Formaldehyde:
-
Cause: Formaldehyde has a strong tendency to self-polymerize, especially under non-ideal conditions.
-
Mitigation:
-
Use of Paraformaldehyde: Paraformaldehyde serves as a source of monomeric formaldehyde, depolymerizing under the reaction conditions. Ensure it is of high quality.[5]
-
Temperature Control: Avoid excessively high temperatures which can accelerate polymerization.
-
-
-
Aldol Condensation:
-
Cause: Propiophenone can undergo self-condensation under certain conditions, although this is less common in the acidic environment of the Mannich reaction.
-
Mitigation: Maintaining acidic conditions generally suppresses this side reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Protic, polar solvents are generally preferred. A specific high-yield (90%) procedure reported in patent WO2007/009405 utilizes isopropyl alcohol (2-propanol) .[6][8] Other alcoholic solvents like ethanol are also commonly used in Mannich reactions.[2] The choice of solvent can impact reaction kinetics and the solubility of the hydrochloride salt product, which may precipitate from the reaction mixture upon cooling, aiding in its isolation.
Q: How critical is the reaction temperature and duration?
A: These parameters are highly critical and interdependent. The aforementioned patent specifies refluxing for 6 hours .[6][8] This indicates that a sustained high temperature is necessary to drive the reaction to completion. It is advisable to monitor the reaction's progress (e.g., by TLC) to determine if a shorter or longer duration is optimal for your specific setup.
Q: What are the best practices for purifying the final product?
A: The product is a hydrochloride salt, which is typically a crystalline solid.
-
Initial Isolation: The product can often be precipitated from the reaction mixture by cooling and/or adding a less polar co-solvent. The patent procedure specifies cooling to 0°C and stirring for 1 hour to maximize crystallization.[6][8]
-
Recrystallization: This is the most effective method for purifying the crude product. A good recrystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9] For aminoketone hydrochlorides, common recrystallization solvents include:
-
Ethanol
-
Isopropanol
-
Ethanol/water mixtures
-
Acetone/ethanol mixtures
It is recommended to screen several solvent systems to find the one that provides the best recovery and purity.
-
Q: How can I assess the purity of my final product?
A: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the product from impurities.[10][11][12] A mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid is often effective.[10]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.
Optimized Experimental Protocol
This protocol is based on a high-yield procedure described in the literature.[6][8]
Materials:
-
Propiophenone
-
N-Benzylmethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Isopropyl Alcohol (2-Propanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-benzylmethylamine (1.0 eq) in isopropyl alcohol.
-
Slowly add concentrated hydrochloric acid (1.0 eq) dropwise to the solution with stirring.
-
To this solution, add propiophenone (1.0 eq) and paraformaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After 6 hours, gradually cool the mixture to 0°C.
-
Stir the mixture at 0°C for 1 hour to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with cold isopropyl alcohol.
-
Dry the product under vacuum to obtain 3-(benzylmethylamino)propiophenone hydrochloride.
Expected Yield: ~90%[6]
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Solvent | Isopropyl Alcohol | Good solubility for reactants, facilitates iminium ion formation, allows for product precipitation upon cooling. | Lower yield, slower reaction rate, purification difficulties. |
| Temperature | Reflux | Increases reaction rate to overcome activation energy barrier. | Incomplete reaction at lower temps; side reactions at higher temps. |
| Time | 6 hours | Sufficient time for the reaction to proceed to completion. | Incomplete reaction if too short; potential for degradation if too long. |
| pH | Acidic (HCl) | Catalyzes the formation of the reactive iminium ion.[7] | The reaction will not proceed efficiently under neutral or basic conditions. |
References
- ZENTIVA, A.S. (2007). A process for the preparation of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride. WO2007/009405 A1.
-
SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (2023). Mannich reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
-
Organic Chemistry Frontiers. (2023). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]
-
LookChem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
Paananen, H., & Pakkanen, T. T. (n.d.). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. eRepo. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Nature Communications. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]
-
ResearchGate. (2016, October 8). Mannich condensation reaction problems?[Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2018). Impurity profiling and drug characterization: backdrop and approach. [Link]
-
Organic & Biomolecular Chemistry. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. [Link]
-
AMSbio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with...[Link]
- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
-
Asian Journal of Research in Chemistry. (2016). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
ResearchGate. (n.d.). Amination of lignin via Mannich reaction with excess of formaldehyde...[Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. nbinno.com [nbinno.com]
- 6. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. adichemistry.com [adichemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mt.com [mt.com]
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- 11. iajps.com [iajps.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 3-(benzylmethylamino)propiophenone hydrochloride
Prepared by the Global Application Science Team
Welcome to the technical support center for the chromatographic analysis of 3-(benzylmethylamino)propiophenone hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing, during the HPLC analysis of this compound. As a basic amine, this molecule presents a common but manageable challenge in reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting strategies to help you achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for 3-(benzylmethylamino)propiophenone hydrochloride. What is the primary cause?
Answer: The most common reason for peak tailing with this compound is a secondary chemical interaction between the analyte and the stationary phase. 3-(benzylmethylamino)propiophenone is a basic compound due to its tertiary amine group. In a typical reversed-phase HPLC setup using a silica-based column, this leads to a strong, undesirable interaction.
The Core Mechanism:
-
Analyte State: At a neutral or mid-range pH, the basic amine group on your molecule becomes protonated, carrying a positive charge.
-
Stationary Phase State: Standard silica-based stationary phases (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these silanol groups can deprotonate, becoming ionized (Si-O⁻) and carrying a negative charge.[1]
-
Secondary Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[2] This interaction is stronger than the desired hydrophobic retention mechanism. Molecules that undergo this interaction are retained longer than those that don't, resulting in a delayed elution that forms the characteristic "tail" on the peak.[3]
This mixed-mode retention (hydrophobic and ionic) is the primary cause of poor peak shape for basic compounds.[2]
Caption: The primary cause of peak tailing for basic analytes.
Q2: What is the most effective initial step to eliminate this peak tailing?
Answer: The most critical and impactful parameter you can adjust is the mobile phase pH . By controlling the pH, you can directly suppress the undesirable ionic interactions with silanol groups.
Why This Works (The Causality): Lowering the mobile phase pH to a value below 3 ensures that the acidic silanol groups remain fully protonated (Si-OH) and neutral.[2][4] While the basic analyte will still be positively charged (R₃NH⁺), the primary cause of the strong ionic attraction—the negatively charged silanol sites—is eliminated. This allows the separation to proceed based on the intended hydrophobic mechanism, leading to a significantly improved, more symmetrical peak shape.[3]
Experimental Protocol: Mobile Phase pH Adjustment
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.0.
-
Acid Selection:
-
For UV Detection: Use phosphoric acid or trifluoroacetic acid (TFA). A concentration of 0.1% (v/v) is a common starting point.
-
For Mass Spectrometry (MS) Detection: Use a volatile acid like formic acid. A concentration of 0.1% (v/v) is standard for promoting good ionization in ESI+ mode while maintaining a low pH.[5]
-
-
Preparation:
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add the selected acid to achieve the target concentration (e.g., 1.0 mL of acid per 1 L of water for 0.1%).
-
Crucially, measure the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol) using a calibrated pH meter. [3]
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter.
-
-
Execution: Equilibrate your column with the new, low-pH mobile phase for at least 10-15 column volumes before injecting your sample.
Data Summary: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Silanol Group State (Si-OH) | Analyte State (R₃N) | Dominant Interaction | Expected Peak Shape |
| > 7.0 | Mostly Ionized (Si-O⁻) | Neutral | Hydrophobic | Good, but retention may be very long |
| 4.0 - 7.0 | Partially Ionized (Si-O⁻) | Protonated (R₃NH⁺) | Ionic (High) | Severe Tailing |
| < 3.0 | Neutral (Si-OH) | Protonated (R₃NH⁺) | Hydrophobic | Symmetrical |
Q3: I've lowered the pH to 2.7, and the peak shape has improved but isn't perfect. What should I investigate next?
Answer: If pH adjustment alone is insufficient, your next focus should be on the HPLC column chemistry . Not all reversed-phase columns are created equal, especially when analyzing basic compounds. The key is to use a modern column specifically designed to minimize silanol interactions.
Why This Works (The Causality): The manufacturing of silica particles has evolved significantly. Older "Type A" silica columns had higher levels of metal contaminants (like iron and aluminum) and more acidic, active silanol groups, which exacerbated peak tailing.[6] Modern "Type B" silica is high-purity and has fewer problematic silanols.
Furthermore, the most effective strategy is to use an end-capped column. End-capping is a chemical process that deactivates most of the residual silanol groups by reacting them with a small, non-polar silane reagent (like trimethylsilyl).[7][8] This effectively "caps" or shields the silanols, making them unavailable for secondary interactions with your basic analyte.[9]
Experimental Protocol: Column Selection and Verification
-
Verify Your Current Column: Check the manufacturer's documentation for your current column. Is it made from high-purity Type B silica? Is it described as "end-capped," "base-deactivated," or "double end-capped"?
-
Select an Appropriate Column: If your current column is older or not end-capped, switch to a modern, high-quality column. Look for columns with these specifications:
-
Stationary Phase: C18 or C8
-
Silica Type: High-Purity, Spherical Type B Silica
-
End-capping: Yes, preferably double or fully end-capped. Many manufacturers label these as "base-deactivated" (BDS) or provide specific brand names for columns designed for basic compounds (e.g., Agilent ZORBAX StableBond, Phenomenex Luna C18(2)).[2][10]
-
-
Installation and Equilibration:
-
Install the new column according to the manufacturer's instructions.
-
Thoroughly flush the column with your mobile phase (at least 20 column volumes) to ensure it is fully equilibrated before analysis.
-
Data Summary: Comparison of Column Technologies for Basic Analytes
| Column Type | Residual Silanol Activity | Performance with Basic Analytes | Recommendation |
| Type A Silica, Non-End-Capped | High | Poor (Severe Tailing) | Avoid for this application. |
| Type B Silica, Non-End-Capped | Moderate | Fair to Poor (Some Tailing) | Not ideal; pH control is critical. |
| Type B Silica, End-Capped | Low | Good to Excellent | Highly Recommended First Choice. [9] |
| Type B, Double End-Capped | Very Low | Excellent | Optimal for challenging basic compounds. [7] |
| Polymer-Based or Hybrid | None or Very Low | Excellent | A viable alternative if silica-based columns fail.[6] |
Q4: Are there other mobile phase modifications I can try to improve peak shape?
Answer: Yes. If you have already optimized the pH and are using a suitable end-capped column, you can further refine the peak shape by adjusting the buffer type and concentration or, in some cases, using a competitive base additive .
Why This Works (The Causality):
-
Buffer Concentration: Increasing the ionic strength of the mobile phase can help improve peak shape. Higher concentrations of buffer ions (e.g., increasing phosphate buffer from 10 mM to 25-50 mM) can provide a "shielding" effect, where the buffer ions interact with the residual silanol sites, reducing the likelihood that the analyte will.[3][9] This is most effective for methods using UV detection, as high salt concentrations are detrimental to MS detectors.
-
Competitive Base Additives: This is a more traditional technique but can still be effective. Adding a small amount of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites.[6] The TEA molecules will preferentially interact with the silanols, effectively saturating them and making them unavailable to interact with your analyte. This approach is generally not compatible with MS detection due to ion suppression.
Experimental Protocol: Buffer Optimization (for UV-based methods)
-
Buffer Selection: Choose a buffer system with a pKa close to your target mobile phase pH (e.g., phosphate buffer for pH 2.5-3.0).
-
Preparation: Prepare buffer concentrates (e.g., 1 M potassium phosphate monobasic).
-
Testing: Prepare aqueous mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM.
-
pH Adjustment: Adjust the pH of each buffer solution to your target pH (e.g., 2.7) using the corresponding acid (e.g., phosphoric acid).
-
Analysis: Equilibrate the column and analyze your sample with each mobile phase, observing the impact on peak asymmetry.
Q5: My methodology seems robust, but I still see some tailing. What non-chemical factors could be the cause?
Answer: If you have thoroughly addressed the chemical interactions, it's time to perform a systematic check of your HPLC hardware and other experimental conditions. Issues here often affect all peaks in the chromatogram, but can sometimes be more pronounced for certain analytes.
Troubleshooting Workflow for Non-Chemical Issues:
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[4]
-
Test: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly upon dilution, you are overloading the column.
-
Solution: Reduce the injection volume or decrease the sample concentration.
-
-
Investigate Extra-Column Volume (Dead Volume): Excessive volume between the injector and detector can cause band broadening and tailing.[1]
-
Check: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) for all connections between the injector, column, and detector. Keep tubing lengths as short as possible. Use appropriate, low-dead-volume fittings.
-
-
Inspect for Column Contamination or Voids: A partially blocked inlet frit or a void (a settled area of packing) at the head of the column can distort the sample band, causing peak splitting or tailing.[2]
-
Test: Disconnect the column from the detector and reverse the flow direction. Flush the column to waste with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Solution: If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column is a cost-effective way to protect your analytical column from contamination.[9]
-
Caption: A systematic troubleshooting workflow for peak tailing.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
SIELC Technologies. (2018, May 16). Separation of Propiophenone, 3-(benzylmethylamino)-, hydrochloride on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC International. [Link]
-
Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC? [Online forum post]. ResearchGate. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]
-
LookChem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from LookChem. [Link]
-
SIELC Technologies. (n.d.). This compound. Retrieved from SIELC. [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from Chrom Tech. [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from Phenomenex. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 494-498. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Crawford Scientific. [Link]
-
ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from ChemBK. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
-
Welch Materials. (n.d.). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from Welch Materials. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation. [Link]
-
Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Retrieved from Chromatography Forum. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
Minimizing side-product formation in the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride. It is intended for researchers, chemists, and drug development professionals to help minimize side-product formation and optimize reaction outcomes.
Synthesis Overview: The Mannich Reaction Pathway
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride is a classic example of the Mannich reaction. This three-component condensation involves an enolizable ketone (propiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-benzylmethylamine).[1][2] The reaction is typically performed under acidic conditions, often by using the hydrochloride salt of the amine, to facilitate the formation of the key electrophilic intermediate.[2]
The mechanism proceeds through two primary stages:
-
Iminium Ion Formation: N-benzylmethylamine reacts with formaldehyde to form a highly electrophilic Eschenmoser-type salt, the N-benzyl-N-methylethaniminium ion.[3][4][5]
-
Nucleophilic Attack: Propiophenone, under acidic catalysis, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product, known as a Mannich base.[2][3][6]
Caption: Primary reaction pathway for the Mannich synthesis.
Critical Reaction Parameters and Their Impact
Optimizing the synthesis requires careful control over several key parameters. Deviations can lead to the formation of side products and reduced yields.
| Parameter | Recommended Setting | Rationale & Impact on Purity |
| Stoichiometry | Propiophenone: Amine HCl: Formaldehyde = 1 : 1.1 : 1.1 | A slight excess of the amine and formaldehyde drives the reaction to completion. However, a large excess of formaldehyde and amine can significantly increase the formation of the bis-Mannich adduct.[7] |
| Reagent Quality | Use fresh paraformaldehyde and high-purity starting materials. | Old or degraded paraformaldehyde is a primary cause of reaction failure.[7] Impurities in the ketone can lead to unknown side reactions. |
| Solvent | Protic solvents (e.g., Ethanol, Isopropanol, Methanol).[7][8] | Protic solvents help stabilize the charged iminium ion intermediate, promoting the forward reaction. The choice of alcohol can also affect the solubility of the final hydrochloride salt, aiding in its precipitation. |
| Temperature | Reflux (typically 80-100 °C).[8] | Higher temperatures are required to overcome the activation energy for the C-C bond formation. However, excessively high temperatures for prolonged periods can promote side reactions and degradation. |
| pH | Acidic (maintained by using the amine hydrochloride salt). | Acidic conditions are crucial. They catalyze the formation of the enol from the ketone and the iminium ion from the amine and formaldehyde, while simultaneously suppressing the competing aldol self-condensation of propiophenone.[7] |
| Reaction Time | 4-8 hours. Monitor by TLC.[8] | Insufficient time leads to low conversion. Excessive time can promote the formation of thermal degradation products or the bis-adduct. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction failed or the yield is extremely low. What are the most common causes?
Answer: Complete reaction failure is most often traced back to reagent quality or improper setup.
-
Cause 1: Inactive Paraformaldehyde. Paraformaldehyde can degrade over time, failing to depolymerize into formaldehyde. This is one of the most frequent causes of failure.[7]
-
Solution: Always use fresh, high-quality paraformaldehyde from a reputable supplier. Ensure it is stored in a cool, dry place.
-
-
Cause 2: Incorrect pH. If you mistakenly use the free amine instead of the hydrochloride salt without adding a separate acid catalyst (like HCl), the reaction medium will not be sufficiently acidic. This disfavors the formation of the critical iminium ion intermediate.
-
Solution: Use the pre-formed N-benzylmethylamine hydrochloride or add an equimolar amount of concentrated HCl to the free amine in the reaction solvent before adding other reagents.
-
-
Cause 3: Insufficient Temperature. The reaction often requires reflux to proceed at a reasonable rate.
-
Solution: Ensure your reaction mixture is reaching the appropriate reflux temperature for your chosen solvent (e.g., ~78 °C for ethanol). Monitor with a thermometer.
-
Q2: My TLC plate shows a major spot with a high Rf value, similar to my starting material. What does this indicate?
Answer: This indicates low conversion of your starting material, primarily propiophenone.
-
Cause: The reaction has not proceeded for a sufficient amount of time, or one of the issues from Q1 (reagent quality, pH, temperature) is preventing the reaction from starting.
-
Solution:
-
Confirm the identity of the spot by co-spotting a sample of your reaction mixture with a pure standard of propiophenone on the same TLC plate.
-
If the reaction has only been running for a short time, allow it to proceed for several more hours, monitoring by TLC every hour.
-
If time is not the issue, re-evaluate the causes listed in Q1.
-
Q3: I am observing a significant side product, leading to a complex product mixture. What is the likely culprit?
Answer: The most common side product in this specific synthesis is the bis-Mannich adduct , 2-methyl-2,4-bis((benzyl(methyl)amino)methyl)-1-phenylpentan-1-one.
-
Mechanism of Formation: Propiophenone has two acidic protons on the α-carbon. After the first aminomethylation, the product can enolize again and react with a second iminium ion.[4][9] This is particularly problematic if an excess of formaldehyde and amine is used.
-
How to Prevent:
-
Control Stoichiometry: This is the most critical factor. Avoid using a large excess of formaldehyde and N-benzylmethylamine hydrochloride. Stick to a ratio of 1:1.1:1.1 (Ketone:Amine:Formaldehyde).[7]
-
Order of Addition: In some cases, slow addition of the formaldehyde source to the mixture of the ketone and amine can help maintain a low concentration of the iminium ion, favoring the mono-addition product.
-
-
Purification: Separating the mono- and bis-adducts can be challenging. Careful recrystallization from a solvent system like ethanol/acetone may be effective, as the two products will have different solubilities.[10] If that fails, column chromatography may be required.
Caption: Formation of the bis-Mannich adduct side product.
Q4: How should I purify the final 3-(benzylmethylamino)propiophenone hydrochloride?
Answer: The hydrochloride salt is a crystalline solid and is often purified by precipitation and recrystallization.
-
Primary Purification (Precipitation): The product often precipitates directly from the reaction mixture upon cooling, especially if run in a solvent like isopropanol.[8] The crude product can be collected by filtration and washed with a cold, non-polar solvent (like acetone or diethyl ether) to remove unreacted starting materials and other soluble impurities.[10]
-
Secondary Purification (Recrystallization): For higher purity, the crude solid can be recrystallized. A common and effective method is to dissolve the product in a minimal amount of hot ethanol and then slowly add a less polar solvent like acetone until turbidity is observed.[10] Cooling this mixture slowly will yield purified crystals.
Recommended Experimental Protocols
Protocol 4.1: Synthesis of 3-(benzylmethylamino)propiophenone HCl
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzylmethylamine hydrochloride (1.1 eq).
-
Add the reaction solvent (e.g., isopropanol, ~3-4 mL per gram of ketone).[8]
-
Add propiophenone (1.0 eq) and fresh paraformaldehyde (1.1 eq).[8]
-
Heat the mixture to reflux with vigorous stirring. The mixture, which may start as a slurry, should become a clear solution.[10]
-
Maintain reflux for 6 hours. Monitor the reaction progress by TLC (see Protocol 4.2).[8]
-
After the reaction is complete (indicated by the consumption of propiophenone), remove the heat source and allow the mixture to cool slowly to room temperature.
-
Cool the mixture further in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.[8]
-
Collect the precipitated white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone to remove soluble impurities.[10]
-
Dry the product under vacuum to yield crude 3-(benzylmethylamino)propiophenone hydrochloride. Further purification can be achieved by recrystallization (see Q4).
Protocol 4.2: In-Process Control by Thin-Layer Chromatography (TLC)
-
Eluent System: A good starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm).
-
Procedure:
-
Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the propiophenone starting material (SM) in the left lane, the reaction mixture (RM) in the middle lane, and a co-spot (C) of both in the right lane.
-
Develop the plate in the eluent system.
-
Interpretation:
-
Propiophenone (SM) will be a non-polar spot with a high Rf (~0.7-0.8).
-
The product (Mannich base hydrochloride) is very polar and will likely remain at the baseline (Rf ~ 0.0) in this system. To visualize the free base, you can add a drop of ammonia to your TLC sample to see the spot move (Rf ~ 0.3-0.4).
-
The reaction is complete when the SM spot is no longer visible in the RM lane.
-
-
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
3-(N-Benzyl-N-methylamino)propiophenone hydrochloride - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. (2005). Google Patents.
-
Mannich reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Mannich Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Mannich Reaction. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. (2021). Clausius Scientific Press. Retrieved January 21, 2026, from [Link]
- Synthetic method of 3' -methyl propiophenone. (2020). Google Patents.
-
Mannich-type reaction of titanium enolate derived from propiophenone. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols and stability studies. (2001). PubMed. Retrieved January 21, 2026, from [Link]
-
Propiophenone, 3-(benzylmethylamino)-, hydrochloride. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. Retrieved January 21, 2026, from [Link]
-
Cas 5409-62-1,3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles in aqueous media. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Mannich Reaction. (2021). YouTube. Retrieved January 21, 2026, from [Link]
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- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. clausiuspress.com [clausiuspress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability Testing of Propiophenone, 3-(benzylmethylamino)-, hydrochloride
Document ID: TSS-PBAH-ST-001
Version: 1.0
Introduction
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS No. 5409-62-1) in solution.[1][2] This compound, an aminoketone, possesses functional groups—a tertiary amine and a ketone—that may be susceptible to various degradation pathways.[3][4] Understanding its stability profile is a critical prerequisite for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.
This document is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions, followed by detailed experimental protocols. The guidance herein is grounded in established principles from the International Council for Harmonisation (ICH) and common analytical challenges encountered in the field.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to resolve specific problems you may encounter during the analysis of this compound.
Question 1: My HPLC chromatogram shows a broad, tailing peak for the main compound. What is causing this and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds like tertiary amines on standard silica-based reversed-phase columns.[5][6]
-
Causality: The peak tailing is primarily caused by secondary ionic interactions between the protonated (positively charged) amine group of your molecule and acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of the HPLC column's stationary phase.[5][6] This leads to mixed-mode retention, where some molecules are retained longer than others, resulting in a tailed peak.
-
Solutions:
-
Use a Base-Deactivated Column: Modern, high-purity silica columns are often "end-capped" or otherwise shielded to minimize the number of accessible silanol groups. Select a column specifically marketed as "base-deactivated" or suitable for basic compounds.[6]
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid), you can fully protonate the residual silanol groups (Si-OH).[5] This neutralizes their negative charge, preventing the ionic interaction with your protonated analyte and improving peak shape. Note that standard silica columns should not be used below pH 3 to avoid hydrolysis of the stationary phase.[5]
-
Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Work at High pH: An alternative is to use a hybrid or specially bonded column that is stable at high pH (e.g., pH > 8). At high pH, your tertiary amine will be deprotonated (neutral), and the silanols will be deprotonated (negative). While this seems counterintuitive, it can eliminate the strong ionic interaction, but it will significantly alter the retention behavior.[7]
-
Question 2: I'm observing a rapid loss of the parent compound in my stock solution, even when stored in the dark at 4°C. What is the likely cause?
Answer: Rapid degradation under these conditions points towards a high susceptibility to oxidation.
-
Causality: Tertiary amines are known to be prone to oxidation, which can occur even with dissolved oxygen in the solvent.[3][4] The reaction can lead to the formation of an N-oxide, which is a common degradation product for such compounds.[3][8] The safety data sheet for this compound also lists strong oxidizers as an incompatible material.[9]
-
Solutions:
-
Use an Antioxidant: If compatible with your downstream experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution.
-
Degas Solvents: Prepare your solutions using solvents that have been thoroughly degassed (e.g., by sparging with nitrogen or helium) to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare and store your solutions under an inert gas like nitrogen or argon. This is the most effective way to prevent oxidation.
-
Prepare Solutions Fresh: If the instability is severe, the most practical approach is to prepare solutions immediately before use.
-
Question 3: My mass balance in the forced degradation study is below 95%. Where could the missing percentage of the compound have gone?
Answer: A poor mass balance suggests that not all degradants are being detected or quantified by your primary analytical method (likely HPLC-UV).
-
Causality & Solutions:
-
Formation of Non-UV-Active Degradants: The degradation pathway may produce smaller molecules or species that lack a chromophore and are therefore "invisible" to the UV detector.
-
Solution: Use a universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), which do not rely on UV absorbance.
-
-
Formation of Volatile Degradants: Dealkylation or fragmentation of the molecule could produce volatile compounds (e.g., aldehydes, smaller amines) that are lost from the solution and never injected into the HPLC.[8][10]
-
Solution: This is more difficult to quantify. Headspace Gas Chromatography (GC) can be used to analyze the vapor above the solution if volatile degradants are suspected.
-
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage vial (glass or plastic).
-
Solution: Test different types of vials (e.g., silanized glass vials) to see if recovery improves. Perform a rinse of the container with a strong solvent to check for adsorbed material.
-
-
Incomplete Elution from HPLC Column: Highly polar or charged degradants might be irreversibly retained on the column.
-
Solution: Implement a strong wash step at the end of your HPLC gradient to elute any strongly retained compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its aminoketone structure, the primary degradation pathways to investigate are:
-
Oxidation: The tertiary amine is a prime target for oxidation, potentially forming an N-oxide.[3][8] The benzylic position is also susceptible to oxidation.
-
Photodegradation: The propiophenone moiety contains a carbonyl group adjacent to an aromatic ring, a structure known to be sensitive to UV light.[11] This can lead to photochemical reactions.
-
Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) combined with heat could potentially lead to hydrolysis, although this is less likely than oxidation for this structure.
-
Thermal Degradation: High temperatures can provide the energy needed to initiate cleavage of the weakest bonds in the molecule, such as the C-N bonds.[10]
Q2: What are the standard conditions for a forced degradation study according to ICH guidelines?
A2: Forced degradation, or stress testing, is essential for developing and validating a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15] According to ICH Q1A(R2), typical stress conditions include:[14][16]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[16]
-
Thermal Stress: Dry heat (e.g., 80-100 °C) and/or high humidity (e.g., 75% RH).
-
Photostability: Exposure to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter, as per ICH Q1B.[16]
Q3: What type of HPLC method is suitable for a stability-indicating assay of this compound?
A3: A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug substance due to degradation.[17][18] The key requirement is specificity.
-
Methodology: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.[1][19]
-
Column: A C18 or C8 column, preferably one that is base-deactivated, is a good starting point.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended. A gradient allows for the separation of the main peak from degradants that may have very different polarities.
-
Detection: A photodiode array (PDA) detector is highly recommended over a simple UV detector. A PDA detector allows you to assess the peak purity of the main compound, which is a crucial part of validating a stability-indicating method.
Experimental Protocols & Data Visualization
Workflow for Stability Study
The following diagram outlines the logical flow for conducting a comprehensive stability study, from initial method development to final data analysis.
Caption: Workflow for a pharmaceutical stability study.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Solvent (e.g., 50:50 Acetonitrile:Water)
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Class A volumetric flasks, pipettes
-
HPLC vials (amber and clear)
-
pH meter, calibrated water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in the chosen solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a solution sample in a water bath at 80°C for 24 hours. Prepare a 0.1 mg/mL solution from the stressed solid. Dilute the stressed solution to 0.1 mg/mL.
-
Photolytic Degradation: Expose a solid sample and a solution sample (in a clear vial) to light in a photostability chamber according to ICH Q1B guidelines. Prepare a 0.1 mg/mL solution from the stressed solid.
-
Control Sample: Dilute the stock solution to 0.1 mg/mL without subjecting it to any stress.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Protocol: Stability-Indicating RP-HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, Base-Deactivated, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention and minimizes peak tailing for the basic analyte.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates silanols to improve peak shape. Formic acid is volatile and MS-compatible.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is essential to elute potential degradants with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[20] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |
| Detector | PDA/DAD at 254 nm | 254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity analysis.[21] |
| System Suitability | Tailing factor < 1.5; Plate count > 2000 | Ensures the chromatographic system is performing adequately. |
Data Presentation: Example Forced Degradation Results
The table below summarizes hypothetical results from a forced degradation study, which would be used to demonstrate the specificity of the analytical method.
| Stress Condition | % Assay of Parent | % Degradation | Mass Balance (%) | Observations |
| Control (Unstressed) | 100.0 | 0.0 | 100.0 | Single peak observed at RT 8.5 min. |
| Acid (0.1M HCl, 80°C) | 88.2 | 11.8 | 99.5 | Two new impurity peaks at RT 4.2 and 6.1 min. |
| Base (0.1M NaOH, 60°C) | 92.5 | 7.5 | 100.1 | One major impurity peak at RT 3.5 min. |
| Oxidative (3% H₂O₂, RT) | 81.7 | 18.3 | 98.9 | One major impurity peak at RT 7.9 min. Peak purity of parent fails. |
| Thermal (80°C, 24h) | 96.4 | 3.6 | 99.8 | Minor increase in existing impurities. No new peaks. |
| Photolytic (ICH Q1B) | 85.1 | 14.9 | 99.2 | Multiple small impurity peaks observed. |
Note: Mass Balance = [% Assay of Parent] + [Sum of % Area of All Impurities]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Bajer, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC, NIH. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Yang, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed. Retrieved from [Link]
-
Axion Labs. (2022). HPLC Tips Peak Tailing. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupropion. Retrieved from [Link]
-
Pharos. (n.d.). This compound. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]
-
Caddeo, C., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (2014). Stability indicating HPLC and spectrophotometric methods for the determination of bupropion hydrochloride in the presence of its alkaline degradates and related impurity. Retrieved from [Link]
-
El-Gindy, A., et al. (2017). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. PMC. Retrieved from [Link]
-
Maciej, K., et al. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. MDPI. Retrieved from [Link]
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Technical Support Center: Crystallization of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride (CAS 5409-62-1). Our focus is on transforming amorphous, poorly crystalline, or problematic solid forms into a highly crystalline, easily handleable final product.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common initial hurdles and the scientific principles behind them. Understanding these concepts is the first step toward designing a successful crystallization protocol.
FAQ 1: My initial precipitation yielded a sticky solid or an oil instead of a crystalline powder. What is happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point in the specific solvent environment, or when the rate of supersaturation is too high for orderly crystal lattice formation. Amine hydrochlorides can also be hygroscopic, absorbing atmospheric moisture to become gummy.[1][2]
Causality & Strategy:
-
High Supersaturation: Rapidly cooling the solution or adding an anti-solvent too quickly creates a high-energy state where molecules crash out of solution as a disordered, low-melting point oil rather than organizing into a stable crystal lattice.
-
Solvent Choice: The ideal solvent should have a low boiling point (<100 °C) and should not be "too good" a solvent, meaning the compound's solubility should decrease significantly upon cooling.[1][3] 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride is a ketone and an amine salt, suggesting solvents like alcohols or acetone could be effective.[4]
-
Residual Impurities: Impurities from the synthesis (e.g., unreacted starting materials) can depress the melting point and interfere with crystal nucleation, promoting oiling.[5]
Troubleshooting Protocol:
-
Re-dissolve and Slow Down: If an oil has formed, try to re-dissolve it by gently heating and adding a small amount of the "good" solvent. Then, allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).
-
Change Solvent System: A large number of hydrochloride salts are highly soluble in absolute ethanol.[6] Consider switching to 2-propanol (isopropanol), which is a common and effective choice for precipitating this specific molecule.[6][7]
-
Increase Solution Volume: Diluting the solution can lower the supersaturation level, giving molecules more time and space to align correctly.
-
Pre-purification Wash: Before attempting recrystallization, wash the crude material with a solvent that dissolves impurities but not your product. For an amine salt, washing with a less polar solvent like ethyl acetate or hexane can remove organic, non-polar impurities.[6]
FAQ 2: The product crystallized, but as very fine, fluffy needles. Why is this a problem and what causes it?
Answer: While technically crystalline, a needle-like morphology is often problematic for downstream processing. Needles tend to have poor flowability, low bulk density, and can be difficult to filter and dry efficiently. This morphology often results from rapid crystal growth under high supersaturation conditions or the influence of specific impurities.[5]
Causality & Strategy:
-
Kinetic vs. Thermodynamic Control: Rapid growth (kinetic control) often leads to high-aspect-ratio crystals like needles. Slower, more controlled growth (thermodynamic control) allows the crystal to form in its most stable, often more compact (prismatic), shape.
-
Impurity Influence: Structurally related impurities can adsorb to specific crystal faces, inhibiting growth on those faces while allowing rapid growth on others, leading to an elongated habit.[5]
Troubleshooting Protocol:
-
Reduce Cooling Rate: The most effective strategy is to slow down the crystallization process. A programmed cooling ramp or letting the insulated vessel cool over 12-24 hours can significantly improve crystal habit.
-
Slurry Ripening (Ostwald Ripening): After initial crystallization, stir the resulting slurry at a constant temperature for several hours. This process allows smaller, less stable crystals to dissolve and re-deposit onto larger, more stable ones, often resulting in a more uniform and less needle-like particle shape.
-
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, moving from a highly polar solvent like ethanol to a mixture like isopropanol/heptane might alter the growth kinetics favorably.
Part 2: Systematic Protocols for Improving Crystallinity
This section provides detailed, step-by-step workflows for systematically developing a robust crystallization process.
Workflow 1: Systematic Solvent Screening
The goal is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.
Step-by-Step Protocol:
-
Preparation: Place ~20-30 mg of your compound into several small test tubes or vials.
-
Solvent Addition: To each vial, add a different candidate solvent (see table below) dropwise at room temperature. Start with 0.2 mL. Note the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the vial in a water or sand bath towards the solvent's boiling point. Continue adding small aliquots of solvent until the solid just dissolves. Record the approximate volume. A good candidate will dissolve in a reasonable volume (e.g., < 3 mL).
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature.
-
Refrigeration: Place the vials that showed no precipitation at room temperature into a refrigerator or ice bath (0-4 °C).
-
Observation: A successful solvent is one that yields a high quantity of crystalline solid upon cooling. An ideal outcome is dense, prismatic crystals.
Data Presentation: Candidate Solvents for Screening
| Solvent Class | Candidate Solvent | Boiling Point (°C)[1] | Rationale & Considerations |
| Alcohols | Isopropanol (IPA) | 82 | Excellent starting point. Proven effective for precipitating this specific HCl salt during synthesis.[6][7] |
| Ethanol (EtOH) | 78 | Good general solvent for polar compounds, but the HCl salt may be too soluble for high recovery.[4][6] | |
| Ketones | Acetone | 56 | The propiophenone moiety suggests good solubility. Often used in anti-solvent systems with hexanes.[4][8] |
| Esters | Ethyl Acetate | 77 | Good for moderately polar compounds. Also useful as a wash to remove non-polar impurities.[3][6] |
| Ethers | Tetrahydrofuran (THF) | 66 | Can be effective, often in combination with an anti-solvent like hexane.[4] |
| Aprotic Polar | Acetonitrile | 82 | Can sometimes yield high-quality crystals, but toxicity is a consideration. |
| Anti-Solvents | Heptane/Hexane | ~98 / ~69 | Non-polar. Used to induce precipitation when added to a solution of the compound in a "good" solvent. |
Workflow 2: Anti-Solvent Crystallization
This is a powerful technique when a single solvent system is not effective. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride in the minimum amount of a hot "good" solvent (e.g., Isopropanol).
-
Setup: Ensure the solution is being stirred gently.
-
Slow Addition: Using a syringe pump or a dropping funnel, add the "anti-solvent" (e.g., Heptane) dropwise over a period of 30-60 minutes.
-
Induce Nucleation: You should observe the solution becoming cloudy (the point of nucleation). If it does not, you can try scratching the inside of the flask with a glass rod or adding a single seed crystal.
-
Maturation: Once cloudy, stop the addition and allow the solution to stir at that temperature for 1-2 hours to allow the crystals to grow.
-
Cooling: Slowly cool the mixture to room temperature, then to 0-4 °C to maximize yield before filtration.
Visualization: Anti-Solvent Crystallization Workflow
Below is a diagram illustrating the logical flow of an anti-solvent crystallization experiment.
Caption: Workflow for Anti-Solvent Crystallization.
Part 3: Characterization and Validation
How do you know if you've succeeded? This section covers the essential analytical techniques for confirming improved crystallinity.
FAQ 3: How can I definitively measure the improvement in my material's crystallinity?
Answer: Visual inspection is not enough. A combination of X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) provides authoritative, quantitative evidence of the solid-state form.[9][10]
Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the gold-standard technique.[11]
-
Principle: A crystalline material will diffract X-rays at specific angles, producing a pattern of sharp, well-defined peaks. An amorphous material lacks long-range order and produces a broad, featureless "halo."
-
Interpretation: A successful crystallization will transform a sample with a broad halo into one with a sharp, distinct diffraction pattern.
-
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow into or out of a sample as it is heated.[9]
-
Principle: Crystalline materials have a well-defined melting point, which appears as a sharp endothermic peak on the DSC thermogram. Amorphous materials do not have a true melting point but instead exhibit a glass transition (a subtle change in heat capacity), which may be followed by an exothermic crystallization event and then melting of the newly formed crystals.
-
Interpretation: Look for a single, sharp melting peak at a consistent temperature. A broad melting range or the presence of multiple thermal events can indicate impurities or the presence of multiple crystal forms (polymorphs).
-
Visualization: Troubleshooting Logic Flow
This diagram outlines the decision-making process for improving crystallinity based on initial observations.
Caption: General Troubleshooting Workflow for Crystallization.
References
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hauser, K. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Forum discussion]. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Aminoketones. Retrieved from [Link]
-
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]
- Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
CD Formulation. (n.d.). XRD/DSC Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Zhang, M., Hu, Y., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Frontiers in Pharmacology. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals? [Forum discussion]. Retrieved from [Link]
-
National Institutes of Health. (2021). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. Retrieved from [Link]
-
Mack, S. L., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. Retrieved from [Link]
-
Sikorski, P., Królikowski, M., & Hofman, T. (2017). Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides. arXiv. Retrieved from [Link]
- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
-
LookChem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Structural and Energetic Aspects of Entacapone-Theophylline-Water Cocrystal. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
Reddit. (2018). r/chemistry - Ways of crashing out amines. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (2008). Polymorphism of mefloquine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]
-
MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]
-
ResearchGate. (2017). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Retrieved from [Link]
-
Pharmacia. (2023). Solubility enhancement of carvedilol by multicomponent crystal approach using glycine and arginine as coformers. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
National Institutes of Health. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Retrieved from [Link]
-
ResearchGate. (2013). Xrd vs DSC. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
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Oxford Academic. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Retrieved from [Link]
-
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
-
Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments. Retrieved from [Link]
-
ChemBK. (2024). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
Reddit. (2018). r/chemistry - Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
National Institutes of Health. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
-
International Journal of Exploring Emerging Trends in Engineering. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
-
Technobis Crystallization Systems. (n.d.). From solubility to suspension stability: Crystal16 in energetic materials research. Retrieved from [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
- Google Patents. (n.d.). CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Propiophenone, 3-(benzylmethylamino)-, hydrochloride
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS 5409-62-1). This compound is a known propiophenone derivative, a class of molecules often used as intermediates in the synthesis of pharmaceuticals.[1] Therefore, ensuring a reliable analytical method to determine its purity and potency is critical for quality control in drug development and manufacturing.
We will move beyond a simple checklist, delving into the causality behind each validation step. The objective is to demonstrate that an analytical procedure is unequivocally "fit for purpose."[2] This guide is structured to align with the modern lifecycle approach to analytical procedures, as emphasized by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) in their Q2(R2) and Q14 guidelines.[3][4]
The 'Why': Deconstructing the Philosophy of Method Validation
Method validation is not a singular event but a continuous process that establishes, through documented evidence, a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[5] The core principle, as outlined by the FDA and ICH, is to demonstrate suitability for the intended purpose.[2][6] This involves a holistic evaluation of the method's performance characteristics.
The modern regulatory landscape views method validation as part of a larger "analytical procedure lifecycle," which begins during method development and continues through routine use, with ongoing monitoring to ensure the method remains fit for purpose.[4]
Caption: The Analytical Procedure Lifecycle.
The Foundation: Method Development and System Suitability
Before validation can commence, a robust HPLC method must be developed. For a compound like this compound, a reverse-phase (RP-HPLC) method is a logical starting point due to the molecule's organic nature.[7][8]
A hypothetical, yet typical, starting point for the method could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Detection: UV at 220 nm.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
System Suitability Testing (SST)
The "Why": SST is the gatekeeper of analytical runs. It's a series of checks performed before sample analysis to confirm that the entire HPLC system (pump, injector, column, detector) is operating correctly on that specific day.[9] It ensures that any results generated during the run will be valid.
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Perform a minimum of five replicate injections of this standard solution.
-
Calculate the key performance parameters against the pre-defined acceptance criteria.
Table 1: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| % Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injector and the stability of the pump's flow rate.[9] |
| Retention Time (RT) | Consistent within a narrow window | Indicates the stability of the mobile phase composition and flow rate. |
Core Validation Parameters: An In-Depth Analysis
The following sections detail the core validation parameters as stipulated by ICH Q2(R2).[10] For each, we explain the objective, provide a protocol, and present example data.
Specificity (and Selectivity)
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This includes impurities, degradation products, and the sample matrix (excipients). This is arguably the most critical validation parameter for a stability-indicating method.[11]
Protocol:
-
Interference Check: Inject a series of solutions: mobile phase blank, a placebo (all formulation components except the active pharmaceutical ingredient - API), and a standard of the API.
-
Forced Degradation: Subject the API to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) to intentionally generate degradation products.
-
Analysis: Run all stressed samples on the HPLC system.
-
Evaluation: Assess the chromatograms. The API peak should be free from co-eluting peaks. Peak purity analysis using a Photodiode Array (PDA) detector is essential here to confirm spectral homogeneity. Resolution between the API and the closest eluting peak should be determined.
Table 2: Example Specificity and Forced Degradation Results
| Condition | Observations | Resolution (API vs. nearest peak) | Peak Purity Index |
| Placebo | No interfering peaks at the API retention time. | N/A | N/A |
| Acid Hydrolysis | 15% degradation, one major degradant peak. | > 2.0 | > 0.999 |
| Base Hydrolysis | 8% degradation, two minor degradant peaks. | > 2.0 | > 0.999 |
| Oxidation (H₂O₂) | 22% degradation, one major degradant peak. | > 2.0 | > 0.999 |
| Thermal | < 2% degradation observed. | N/A | > 0.999 |
| Photolytic | 5% degradation, one minor degradant peak. | > 2.0 | > 0.999 |
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[5][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected range. For an assay method, this is typically 80% to 120% of the target concentration. For an impurity method, it might be from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
Table 3: Example Linearity Data
| Concentration (% of Target) | Concentration (µg/mL) | Average Peak Area |
| 50% | 50 | 489,500 |
| 75% | 75 | 741,200 |
| 100% | 100 | 998,700 |
| 125% | 125 | 1,255,100 |
| 150% | 150 | 1,499,800 |
| Regression Results | y = 10012x - 1500 | r² = 0.9998 |
A correlation coefficient (r²) of >0.999 is typically desired.
Accuracy (Trueness)
The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[5][11] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage recovered.
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Amount / Spiked Amount) x 100
-
Table 4: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Avg. of n=3) | % Recovery | %RSD (n=3) |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.7 | 100.7% | 0.6% |
| 120% | 120.0 | 119.2 | 99.3% | 0.7% |
Acceptance criteria are typically between 98.0% and 102.0% recovery.
Precision
The "Why": Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent test samples from the same homogeneous batch at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Table 5: Example Precision Data
| Parameter | Analyst 1 / Day 1 / Inst. 1 (Assay %) | Analyst 2 / Day 2 / Inst. 2 (Assay %) |
| Sample 1 | 99.8 | 100.5 |
| Sample 2 | 100.2 | 99.7 |
| Sample 3 | 99.5 | 100.1 |
| Sample 4 | 100.5 | 100.8 |
| Sample 5 | 99.9 | 99.5 |
| Sample 6 | 100.1 | 100.3 |
| Average | 100.0 | 100.15 |
| Std. Dev. | 0.36 | 0.48 |
| %RSD | 0.36% | 0.48% |
The acceptance criterion for precision (%RSD) is typically not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": These parameters are essential for impurity and degradation product analysis.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Protocol (Signal-to-Noise Method):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Precision at the LOQ should also be demonstrated by injecting at least six samples at the LOQ concentration and calculating the %RSD.
Table 6: Example LOD and LOQ Data
| Parameter | Method | Result | Acceptance Criteria |
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL | - |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL | - |
| Precision at LOQ | %RSD (n=6) | 4.5% | %RSD ≤ 10% |
Robustness
The "Why": Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage. This is often evaluated during method development.
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter within a small, realistic range (e.g., pH ± 0.2, Temp ± 2°C, Flow Rate ± 5%).
-
Analyze a system suitability solution under each condition and evaluate the impact on SST results like retention time and resolution.
Table 7: Example Robustness Data
| Parameter Varied | Variation | Retention Time Shift | Resolution (Critical Pair) | System Suitability |
| Flow Rate | +5% (1.05 mL/min) | -4.8% | 2.4 | Passes |
| Flow Rate | -5% (0.95 mL/min) | +5.1% | 2.6 | Passes |
| Column Temp. | +2°C (32°C) | -1.5% | 2.5 | Passes |
| Column Temp. | -2°C (28°C) | +1.6% | 2.5 | Passes |
| Mobile Phase pH | +0.2 (pH 3.2) | +3.0% | 2.3 | Passes |
| Mobile Phase pH | -0.2 (pH 2.8) | -2.8% | 2.7 | Passes |
Comparative Analysis: Isocratic vs. Gradient Elution
The choice of elution mode can significantly impact method performance. Let's compare two hypothetical methods for analyzing our target compound and its potential impurities.
-
Method A: Isocratic. A simple, robust method with a constant mobile phase composition.
-
Method B: Gradient. A more complex method where the mobile phase strength is increased over time, offering better resolution for complex mixtures.
Sources
- 1. lookchem.com [lookchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. actascientific.com [actascientific.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. scielo.br [scielo.br]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. jocpr.com [jocpr.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-(Benzylmethylamino)propiophenone Hydrochloride: A Guide for Researchers
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and scalability of the overall process. 3-(Benzylmethylamino)propiophenone hydrochloride, a valuable building block in pharmaceutical synthesis, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of the most prominent routes: the Mannich reaction, the aza-Michael addition, and a proposed reductive amination pathway. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data.
The Mannich Reaction: A Classic and High-Yielding Approach
The Mannich reaction is a cornerstone of organic synthesis, renowned for its ability to form a new carbon-carbon bond and introduce an aminoalkyl group adjacent to a carbonyl. In the context of synthesizing 3-(benzylmethylamino)propiophenone hydrochloride, this one-pot, three-component condensation reaction has proven to be a highly effective and efficient method.[1]
Mechanistic Rationale
The reaction proceeds through a series of well-understood steps. First, N-methylbenzylamine reacts with formaldehyde to form a highly reactive Eschenmoser-like salt, an iminium ion. Concurrently, the acetophenone, under the acidic reaction conditions, undergoes enolization to form its enol tautomer. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This key carbon-carbon bond-forming step yields the desired β-aminoketone, which is subsequently protonated by hydrochloric acid to afford the final hydrochloride salt.
Diagram 1: Proposed Reaction Mechanism for the Mannich Reaction
Caption: The Mannich reaction pathway.
Experimental Protocol
A robust and high-yielding procedure for the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride via the Mannich reaction has been reported.[1]
Materials:
-
Acetophenone
-
Paraformaldehyde
-
N-Methylbenzylamine
-
Concentrated Hydrochloric Acid
-
Isopropanol
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve N-methylbenzylamine in isopropanol.
-
Slowly add concentrated hydrochloric acid to the solution with stirring.
-
To this acidic solution, add paraformaldehyde and acetophenone.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to 0°C.
-
Stir the mixture at 0°C for 1 hour to facilitate complete precipitation of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold isopropanol.
-
Dry the product under vacuum to obtain 3-(benzylmethylamino)propiophenone hydrochloride.
Performance and Considerations
This method is characterized by its operational simplicity and high reported yield, reaching up to 90%.[1] The one-pot nature of the reaction avoids the need for isolation of intermediates, streamlining the synthetic process. However, potential side reactions, such as the self-condensation of acetophenone or the formation of polymeric byproducts from formaldehyde, can occur if the reaction conditions are not carefully controlled. The use of paraformaldehyde as a source of formaldehyde requires efficient depolymerization under the reaction conditions.
Aza-Michael Addition: A Potentially Greener Alternative
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, presents an alternative route to β-aminoketones.[2] This approach could offer advantages in terms of atom economy and potentially milder reaction conditions.
Mechanistic Rationale
In this proposed synthesis, N-methylbenzylamine acts as the nucleophile, and phenyl vinyl ketone serves as the Michael acceptor. The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity. The resulting amide anion then attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the target 3-(benzylmethylamino)propiophenone. The free base can then be converted to its hydrochloride salt.
Diagram 2: Proposed Reaction Mechanism for the Aza-Michael Addition
Caption: The aza-Michael addition pathway.
Proposed Experimental Protocol
Materials:
-
Phenyl vinyl ketone
-
N-Methylbenzylamine
-
A suitable base (e.g., sodium ethoxide, DBU)
-
A suitable solvent (e.g., ethanol, THF)
-
Hydrochloric acid (for salt formation)
Procedure:
-
In a reaction vessel, dissolve phenyl vinyl ketone and N-methylbenzylamine in a suitable anhydrous solvent.
-
Add a catalytic amount of a suitable base to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid or water.
-
Extract the product with an organic solvent, wash, and dry.
-
Purify the crude product by column chromatography.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.
-
Collect the salt by filtration and dry.
Performance and Considerations
The aza-Michael addition offers the potential for milder reaction conditions and avoids the use of formaldehyde, which can be a source of byproducts. However, the synthesis of the starting material, phenyl vinyl ketone, adds an extra step to the overall process. Yields for aza-Michael additions of secondary amines to vinyl ketones can be variable and are often influenced by the choice of catalyst and reaction conditions.[3] Side reactions, such as polymerization of the vinyl ketone, can also occur.
Reductive Amination: A Two-Step but Versatile Route
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] For the synthesis of 3-(benzylmethylamino)propiophenone, a two-step approach involving the reductive amination of a dicarbonyl precursor could be envisioned.
Mechanistic Rationale
The proposed route would begin with the synthesis of 1-phenyl-1,3-propanedione. This dicarbonyl compound would then undergo a chemoselective reductive amination with N-methylbenzylamine. The reaction would proceed through the formation of an enamine or iminium ion intermediate at one of the carbonyl groups, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the target β-aminoketone.
Diagram 3: Proposed Reaction Mechanism for the Reductive Amination
Caption: The reductive amination pathway.
Proposed Experimental Protocol
This route is hypothetical and would require experimental optimization.
Step 1: Synthesis of 1-phenyl-1,3-propanedione (e.g., via Claisen condensation of acetophenone and ethyl acetate)
Step 2: Reductive Amination
Materials:
-
1-Phenyl-1,3-propanedione
-
N-Methylbenzylamine
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalyst)
-
Hydrochloric acid (for salt formation)
Procedure:
-
In a reaction vessel, dissolve 1-phenyl-1,3-propanedione and N-methylbenzylamine in a suitable anhydrous solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for the formation of the enamine/iminium intermediate.
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with an aqueous base.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Form the hydrochloride salt as described in the aza-Michael addition protocol.
Performance and Considerations
The reductive amination route offers versatility in the choice of both the dicarbonyl precursor and the amine. However, it is a multi-step synthesis, which can lower the overall yield and increase the operational complexity. The chemoselectivity of the reduction step is crucial to avoid reduction of both carbonyl groups. The synthesis of the starting dicarbonyl compound adds to the overall synthetic effort.
Comparative Analysis
To facilitate a clear comparison of these synthetic routes, the following table summarizes their key features:
| Feature | Mannich Reaction | Aza-Michael Addition | Reductive Amination |
| Reaction Type | One-pot, three-component condensation | Conjugate addition | Two-step: dicarbonyl synthesis and reductive amination |
| Starting Materials | Acetophenone, formaldehyde, N-methylbenzylamine | Phenyl vinyl ketone, N-methylbenzylamine | 1-Phenyl-1,3-propanedione, N-methylbenzylamine |
| Reported Yield | High (up to 90%)[1] | Variable (moderate to high for analogous reactions)[3] | Potentially high for the amination step, but overall yield is lower due to the multi-step nature |
| Key Advantages | High yield, one-pot, readily available starting materials | Potentially milder conditions, avoids formaldehyde | Versatile, applicable to a wide range of substrates |
| Key Disadvantages | Use of formaldehyde, potential for side reactions | Requires synthesis of phenyl vinyl ketone, variable yields | Multi-step process, requires chemoselective reduction |
Conclusion and Recommendations
For the synthesis of 3-(benzylmethylamino)propiophenone hydrochloride, the Mannich reaction stands out as the most efficient and high-yielding method based on the available literature.[1] Its one-pot nature and the use of readily available starting materials make it an attractive choice for both laboratory-scale and potential scale-up operations.
The aza-Michael addition presents a viable alternative, particularly if a milder, formaldehyde-free synthesis is desired. However, this route's efficiency is contingent on the availability and synthesis of phenyl vinyl ketone, and the yields may not be as consistently high as the Mannich reaction.
The reductive amination pathway, while theoretically sound, is the least direct of the three. The multi-step nature of this route makes it less appealing from an efficiency standpoint, although its versatility could be advantageous in the synthesis of a library of related β-aminoketones.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including desired yield, cost considerations, available starting materials, and the scale of the synthesis. For the straightforward and efficient production of 3-(benzylmethylamino)propiophenone hydrochloride, the Mannich reaction remains the superior and recommended approach.
References
-
Wikipedia. Reductive amination. [Link]
-
Al-Zoubi, W., et al. "Recent progress in the chemistry of β-aminoketones." RSC Advances 12.38 (2022): 24681-24712. [Link]
-
Ma, G., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides." Beilstein Journal of Organic Chemistry 11 (2015): 1774-1805. [Link]
- ZENTIVA, A.S.
Sources
- 1. 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
"Propiophenone, 3-(benzylmethylamino)-, hydrochloride" versus other precursors for β-aminoketone synthesis
This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis of β-aminoketones, a critical scaffold in medicinal chemistry.[1][2] We will objectively evaluate the use of a pre-formed, stable precursor, "Propiophenone, 3-(benzylmethylamino)-, hydrochloride," against the traditional multi-component in-situ approach, providing experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Introduction: The Strategic Importance of β-Aminoketones
β-Amino carbonyl compounds, commonly known as Mannich bases, are foundational building blocks in organic synthesis.[3][4] Their value lies in their utility as precursors for a wide array of pharmaceuticals, natural products, and complex molecular architectures, including alkaloids, peptides, and antibiotics.[1][5][6] The Mannich reaction, a three-component condensation of a ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine, is the cornerstone method for their preparation.[7][8] This reaction facilitates the crucial aminoalkylation of a carbon atom alpha to a carbonyl group, forming a new C-C bond and installing a versatile amino functional group.[8][9]
The selection of starting materials is a critical decision point that dictates reaction efficiency, scalability, and operational simplicity. A key strategic choice is whether to employ a stable, pre-formed Mannich base salt or to generate the reactive iminium ion intermediate in situ from its constituent components.
Core Comparison: Precursor Exchange vs. In-Situ Synthesis
The central comparison of this guide is the synthesis of a target β-aminoketone via two distinct pathways:
-
Pathway A (Precursor Exchange): Utilizing "this compound" as a stable electrophilic synthon that reacts with a secondary amine in a transamination-like process.[10][11]
-
Pathway B (In-Situ Generation): The classic one-pot Mannich condensation of propiophenone, formaldehyde, and the same secondary amine.[6][12]
This approach allows for a direct, objective comparison of methodologies for arriving at the same final product.
Mechanistic Overview
The efficiency and outcome of each pathway are rooted in their distinct reaction mechanisms.
The in-situ generation pathway begins with the formation of an electrophilic iminium ion from the amine and formaldehyde.[3][13] This is followed by the nucleophilic attack of the ketone's enol form on the iminium ion to yield the final β-aminoketone.[7]
Caption: Workflow for the In-Situ Mannich Reaction.
The precursor exchange pathway leverages the pre-formed salt. Under reaction conditions, it can undergo a retro-Mannich elimination to generate an α,β-unsaturated ketone (an enone) in situ. The target secondary amine then adds to this enone via a conjugate addition to furnish the final product. This pathway avoids the direct handling of formaldehyde.[10]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. byjus.com [byjus.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mannich Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a compound like 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately and reliably measure its purity, concentration, and stability is non-negotiable.[1] This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines a robust framework for their cross-validation.
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and can produce comparable results.[2] This is critical when transferring methods between laboratories, comparing data from different studies, or replacing an older method with a new one. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for this essential analytical task.
Pillar 1: Understanding the Analyte and Method Selection Rationale
3-(N-Benzyl-N-methylamino)propiophenone hydrochloride is a moderately polar organic salt, soluble in water and ethanol.[3] Its structure features a UV-active benzoyl group, a tertiary amine, and a molecular weight of approximately 289.8 g/mol .[4] These physicochemical properties are the primary drivers for selecting our candidate analytical methods.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis for good reason. The compound's polarity makes it ideally suited for reverse-phase (RP) chromatography, where it can be retained and separated on a non-polar stationary phase. The presence of the phenyl ketone chromophore allows for sensitive detection using a UV-Vis spectrophotometer. An existing RP-HPLC method provides a strong foundation for this approach.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound's boiling point is relatively high (374.2°C at 760 mmHg), it is within the operational range of modern GC systems.[1] The key advantage of GC-MS is the unparalleled specificity offered by mass spectrometry. The electron ionization (EI) mass spectrum provides a unique fragmentation "fingerprint," allowing for positive identification and the ability to resolve the analyte from co-eluting impurities that might be indistinguishable by UV detection alone. This is particularly valuable for impurity profiling and stability studies.
Pillar 2: The Cross-Validation Workflow
A successful cross-validation study is not merely about running samples on two different instruments; it is a systematic investigation governed by predefined protocols and acceptance criteria, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][6] The objective is to demonstrate the equivalency of the methods' performance characteristics.
The entire workflow can be visualized as a structured process, ensuring that all critical parameters are evaluated systematically.
Caption: Workflow for the cross-validation of two analytical methods.
Pillar 3: Comparative Data Analysis
For this guide, we present hypothetical yet realistic data from a cross-validation study comparing a developed HPLC-UV method with a GC-MS method. The acceptance criteria are based on established industry standards and ICH guidelines.[7][8]
Table 1: Optimized Method Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid | Helium, 1.0 mL/min |
| Flow Rate | 1.0 mL/min | - |
| Oven Program | Isothermal, 30°C | 150°C (1 min), ramp 15°C/min to 300°C (hold 5 min) |
| Injection Volume | 10 µL | 1 µL (Split 20:1) |
| Detection | UV at 245 nm | MS Scan (m/z 50-400), SIM ions: 289, 105, 77 |
| Run Time | ~8 minutes | ~16 minutes |
Causality Behind Choices:
-
HPLC: The C18 column provides excellent retention for the moderately polar analyte. The acidic mobile phase ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the stationary phase.
-
GC-MS: A DB-5MS column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program is designed to ensure the analyte elutes within a reasonable time without thermal degradation. Selected Ion Monitoring (SIM) is used for quantitation to enhance sensitivity and selectivity.
Table 2: Linearity & Range Comparison
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL | Covers 80-120% of target conc. |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept (% of response at 100% conc.) | 0.8% | 1.5% | < 2% |
Both methods demonstrate excellent linearity, indicating that the detector response is directly proportional to the analyte concentration across the specified range.
Table 3: Accuracy & Precision Comparison
| Level | Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Low QC (5 µg/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | 98.0 - 102.0% |
| Precision (%RSD, n=6) | 1.2% | 1.8% | ≤ 2.0% | |
| Mid QC (100 µg/mL) | Accuracy (% Recovery) | 100.3% | 99.8% | 98.0 - 102.0% |
| Precision (%RSD, n=6) | 0.8% | 1.1% | ≤ 2.0% | |
| High QC (175 µg/mL) | Accuracy (% Recovery) | 99.1% | 98.9% | 98.0 - 102.0% |
| Precision (%RSD, n=6) | 0.6% | 0.9% | ≤ 2.0% |
Interpretation: Both methods meet the stringent criteria for accuracy and precision. The HPLC-UV method shows slightly better precision (lower %RSD), which is common for liquid chromatography due to the highly reproducible nature of modern pumps and autosamplers. The GC-MS method's accuracy is well within limits, confirming its suitability for quantitative analysis.
Table 4: Specificity & Robustness
| Parameter | HPLC-UV Method | GC-MS Method | Comments |
| Specificity (Forced Degradation) | Peak purity index > 0.999. No co-elution observed with degradation products. | Mass spectra confirm peak identity. Degradants resolved by retention time and mass. | GC-MS provides superior, unequivocal specificity. |
| Robustness (Flow Rate ±10%) | Retention Time Shift < 5%, Assay %RSD < 2.0% | Not Applicable | HPLC method is robust to minor variations in flow. |
| Robustness (Oven Temp ±5°C) | Not Applicable | Retention Time Shift < 3%, Assay %RSD < 2.0% | GC-MS method is robust to minor variations in temperature. |
Pillar 4: Method Selection Guide
The choice between HPLC-UV and GC-MS is not about which method is "better," but which is more "fit-for-purpose."[6] The cross-validation data demonstrates that both are reliable, but their strengths lend them to different applications.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride reference standard in 50:50 Acetonitrile:Water. Prepare calibration standards by serial dilution to concentrations of 1, 10, 50, 100, 150, and 200 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
-
Analysis: Inject a blank, followed by the calibration standards, and then the samples. Construct a calibration curve and determine the concentration of the analyte in the samples.
Protocol 2: GC-MS Method
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in Dichloromethane (DCM). Prepare calibration standards by serial dilution in DCM to the same concentrations as the HPLC method.
-
Sample Preparation: Accurately weigh and dissolve the sample in DCM to achieve a target concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Instrument: GC system with a Mass Selective Detector.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection: 1 µL, Split ratio 20:1.
-
Oven Program: Initial temperature 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV. Scan m/z 50-400 for identification; use SIM at m/z 289, 105, 77 for quantification.
-
-
Analysis: Inject a blank, followed by the calibration standards and samples. Use the primary ion (m/z 289) for quantification.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Propiophenone, 3-(benzylmethylamino)-, hydrochloride | SIELC. SIELC Technologies. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone Hydrochloride. Pharmaffiliates. [Link]
-
Full scan of mass spectra of propiophenone. ResearchGate. [Link]
-
3-(N-Benzyl-N-methylamino)propiophenone hydrochloride - Introduction. ChemBK. [Link]
-
Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. LookChem. [Link]
-
Practical benzylation of N,N-substituted ethanolamines. OSTI.GOV. [Link]
-
Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]
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- 8. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Catalytic Systems for the Reduction of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of β-aminoketones is a critical transformation in synthetic organic chemistry, providing access to chiral β-amino alcohols which are key structural motifs in many pharmaceuticals. The target of this guide, 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride, is a prochiral ketone whose reduction product, 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol, possesses a stereocenter of significant interest for further synthetic applications. The efficiency and stereoselectivity of this reduction are highly dependent on the chosen catalytic system. This guide provides an in-depth comparison of various catalytic systems for this transformation, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.
Introduction to the Catalytic Reduction of β-Aminoketones
The reduction of the carbonyl group in 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride can be achieved through several catalytic methods. The primary challenge lies in controlling the stereochemistry of the newly formed hydroxyl group, making asymmetric catalysis a focal point of research in this area. The choice of catalyst not only influences the enantioselectivity but also impacts reaction conditions, substrate scope, and overall process efficiency. This guide will explore three prominent classes of catalytic systems: heterogeneous catalysis with Raney Nickel, and homogeneous asymmetric catalysis employing Noyori-type ruthenium complexes and Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.
Heterogeneous Catalysis: Raney Nickel
Raney Nickel is a versatile and cost-effective heterogeneous catalyst widely used for hydrogenations. It is particularly effective for the reduction of carbonyl compounds.
Mechanistic Insight
The reduction using Raney Nickel involves the catalytic hydrogenation of the ketone functionality. The process begins with the adsorption of hydrogen gas onto the porous nickel surface, followed by the adsorption of the ketone. The hydrogen atoms are then transferred to the carbonyl carbon and oxygen, resulting in the formation of the corresponding alcohol. The reaction typically requires elevated hydrogen pressure and temperature.
Substrate [label="3-[benzyl(methyl)amino]-1-phenylpropan-1-one"]; Catalyst [label="Raney Ni Catalyst\n+ H₂"]; Product [label="3-[benzyl(methyl)amino]-1-phenylpropan-1-ol"];
Substrate -> Catalyst [label="Adsorption"]; Catalyst -> Product [label="Hydrogenation"]; }
Caption: General workflow for Raney Nickel catalyzed reduction.Experimental Protocol: Raney Nickel Reduction
A patented process for a similar substrate, 3-methylamino-1-phenylpropanone hydrochloride, provides a representative protocol.
Procedure:
-
To a solution of 3-methylamino-1-phenylpropanone hydrochloride in a suitable solvent (e.g., water or methanol), add Raney Nickel catalyst.
-
Pressurize the reaction vessel with hydrogen gas to 0.3–1.5 MPa.
-
Heat the reaction mixture to 25–80 °C.
-
Monitor the reaction until hydrogen uptake ceases.
-
Upon completion, carefully filter the catalyst.
-
The product can be isolated from the filtrate.
This method is reported to result in high product yield and good quality, with the advantage of being a cost-effective process with minimal waste discharge[1].
Homogeneous Asymmetric Catalysis
For applications requiring high enantiopurity, homogeneous asymmetric catalysts are the preferred choice. These catalysts, featuring chiral ligands, can induce a high degree of stereoselectivity in the reduction of prochiral ketones.
Noyori-type Ruthenium Catalysts
Ryoji Noyori's pioneering work on asymmetric hydrogenation earned him a share of the 2001 Nobel Prize in Chemistry. His ruthenium-based catalysts, particularly those with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands, are exceptionally effective for the enantioselective reduction of a wide range of ketones.
The Noyori asymmetric hydrogenation proceeds via a metal-ligand bifunctional mechanism. The ruthenium center and the coordinated chiral ligand work in concert to activate both the hydrogen molecule and the ketone substrate. The substrate coordinates to the ruthenium, and the hydride is delivered to the carbonyl carbon from one specific face, dictated by the chirality of the ligand, leading to the formation of a single enantiomer of the alcohol in high excess.
Ketone [label="β-Aminoketone"]; Catalyst [label="Ru-BINAP-Diamine\nComplex + H₂"]; Intermediate [label="Substrate-Catalyst\nComplex"]; Product [label="Chiral β-Amino Alcohol"];
Ketone -> Catalyst [label="Coordination"]; Catalyst -> Intermediate [label="Activation"]; Intermediate -> Product [label="Enantioselective\nHydride Transfer"]; }
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.Procedure:
-
In a glovebox, charge a pressure reactor with the 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride substrate, a chiral Ru-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]), and a suitable solvent (e.g., ethanol or methanol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 1-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) until the reaction is complete.
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Upon completion, vent the reactor and concentrate the solvent to obtain the crude product, which can be further purified.
Noyori's catalysts are known for their high efficiency, often achieving excellent yields and enantioselectivities (>95% ee) with low catalyst loadings.
Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysts
The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of prochiral ketones. This system utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.
The CBS reduction proceeds through a highly organized transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination, directed by sterics, presents one face of the carbonyl to the borane, which is also coordinated to the catalyst. The hydride is then transferred from the borane to the carbonyl carbon in a highly stereoselective manner.[2][3]
Ketone [label="β-Aminoketone"]; Catalyst [label="CBS Catalyst\n+ Borane"]; Complex [label="Ketone-Catalyst-Borane\nTernary Complex"]; Product [label="Chiral β-Amino Alcohol"];
Ketone -> Catalyst [label="Coordination"]; Catalyst -> Complex [label="Activation"]; Complex -> Product [label="Face-Selective\nHydride Transfer"]; }
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.A general procedure for the CBS reduction of a ketone is as follows:
Procedure:
-
To a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the borane source (e.g., BMS) at a low temperature (e.g., 0 °C or -78 °C).
-
To this mixture, add a solution of the 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride substrate dropwise.
-
Stir the reaction at the low temperature until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The product can be isolated and purified by standard techniques such as column chromatography.
The CBS reduction is known for its high enantioselectivities and predictable stereochemical outcomes, making it a valuable tool in asymmetric synthesis.[4][5]
Comparative Performance of Catalytic Systems
The selection of a catalytic system for the reduction of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride will depend on the specific requirements of the synthesis, such as the need for high enantiopurity, cost considerations, and scalability. The following table summarizes the key features of the discussed catalytic systems based on available data for similar substrates.
| Catalytic System | Catalyst Type | Typical Reducing Agent | Key Advantages | Potential Drawbacks | Expected Enantioselectivity |
| Raney Nickel | Heterogeneous | Hydrogen gas (H₂) | Cost-effective, easily separable catalyst, scalable | Requires high pressure and temperature, may lead to side reactions (e.g., debenzylation), not enantioselective | Racemic |
| Noyori Catalyst | Homogeneous | Hydrogen gas (H₂) | High enantioselectivity (>95% ee), high turnover numbers, mild conditions | Expensive catalyst, requires inert atmosphere | Excellent (>95% ee) |
| CBS Catalyst | Homogeneous | Borane (BH₃) | High enantioselectivity, predictable stereochemistry, mild conditions | Requires stoichiometric borane, sensitive to moisture | Excellent (>90% ee) |
Conclusion
The reduction of 3-[benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride can be effectively achieved using various catalytic systems. For applications where stereochemistry is not a concern and cost is a major factor, Raney Nickel offers a robust and economical solution. However, for the synthesis of enantiomerically pure 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol, Noyori-type catalysts and Corey-Bakshi-Shibata (CBS) catalysts are the methods of choice.
The Noyori asymmetric hydrogenation stands out for its high efficiency and exceptional enantioselectivity, making it highly suitable for industrial applications. The CBS reduction provides a reliable and predictable method for achieving high enantiopurity on a laboratory scale. The ultimate decision will be guided by a careful consideration of the desired product specifications, process economics, and available experimental infrastructure. Further process optimization for the specific substrate is recommended to achieve the best results with any chosen system.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. J. Chem. Soc., Chem. Commun.1983 , (8), 469. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. (Note: This is an archived forum, please verify information from primary literature).
-
Corey–Itsuno reduction. Wikipedia. [Link]
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A Researcher's Guide to High-Fidelity Purity Analysis: Quantitative NMR for "Propiophenone, 3-(benzylmethylamino)-, hydrochloride"
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent safety, toxicology, and efficacy data are built. For "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS 5409-62-1), a key synthetic intermediate[1][2], ensuring its chemical fidelity is paramount. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies, focusing on the superior capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method.
We will dissect the causality behind experimental choices, present a self-validating protocol for qNMR analysis, and compare its performance against traditional chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals who require not just data, but certitude.
The Principle: Why qNMR is a Primary Method
Unlike chromatographic methods such as HPLC, which are inherently comparative and rely on reference standards of the same compound, qNMR is a primary ratio method.[3] The foundational principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei giving rise to that signal.[3][4][5] This allows for the direct measurement of a substance's purity against a certified internal standard of a different chemical structure, eliminating the need for a dedicated, fully characterized standard of the analyte itself.[4][6]
This key distinction is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), which describes qNMR in General Chapter <761>.[4][7][8] For a molecule like this compound, which possesses multiple unique proton environments, ¹H qNMR is an ideal tool for accurate and direct purity assessment.
Comparative Analysis: qNMR vs. Alternative Methodologies
While HPLC is a workhorse in purity analysis, it is not without limitations. The choice of analytical technique should be deliberate and justified by the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary method based on the universal signal response of nuclei in a magnetic field.[4][6] | Comparative separation technique based on differential partitioning. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[6] | Requires a highly purified and well-characterized reference standard of the same analyte. |
| Quantification | Direct, absolute quantification based on molar ratios.[4] Overestimates of purity are less likely. | Relative quantification based on area percent, which can be misleading if impurities have different chromophores or are non-UV active.[4] |
| Selectivity | Excellent. Can distinguish and quantify isomers and structurally similar impurities if unique signals exist. | High, but co-elution of impurities can occur, masking their presence. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[9] | Often requires more complex mobile phase preparation and method development. |
| "Green" Chemistry | Uses minimal amounts of deuterated solvents, which can often be recovered.[6] | Generates significant volumes of organic solvent waste. |
| Limitations | Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.[5] | Cannot detect non-chromophoric impurities (e.g., residual solvents, water) without a different detector (e.g., RI, ELSD).[4] |
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol is designed to be a self-validating system, ensuring the highest degree of accuracy and trustworthiness in its results, consistent with the principles outlined in ICH Q2(R1).[10][11][12]
Selection of Internal Standard (IS)
The choice of the internal standard is the cornerstone of a successful qNMR experiment.[13]
-
Causality: The IS must have resonance peaks that are well-resolved and do not overlap with any signals from the analyte, "this compound".[4][13] It must also be chemically stable, non-volatile, highly pure (certified), and soluble in the chosen deuterated solvent.[13][14]
-
Recommended IS: Maleic acid. It provides a sharp singlet in a relatively clear region of the spectrum (around 6.3 ppm in DMSO-d₆)[4], far from the expected aromatic and aliphatic signals of the analyte. It is also stable and available as a certified reference material.
Sample Preparation
Precision in this step is critical for accurate quantification.
-
Accurately weigh approximately 15 mg of the "this compound" sample into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆). The hydrochloride salt structure suggests good solubility in polar aprotic solvents.
-
Ensure complete dissolution by vortexing, then transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
Acquisition parameters must be optimized for quantification, not just for qualitative structural elucidation.
-
Causality: A sufficiently long relaxation delay (D1) is the most critical parameter for accurate integration.[14][15] It must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and IS) to ensure all nuclei have fully returned to thermal equilibrium before the next pulse.[5][14] Failure to do so will result in signal saturation and inaccurate, underestimated integrals.[15]
| Parameter | Recommended Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength improves signal dispersion, minimizing potential overlap. |
| Pulse Program | Standard 90° pulse (e.g., zg90) | A 90° pulse provides the best signal-to-noise for a single scan, crucial for quantification.[5] |
| Relaxation Delay (D1) | ≥ 30 seconds | A conservative value to ensure full relaxation of all protons, including aromatic ones. An inversion-recovery experiment should be performed to determine the actual longest T₁ for method validation.[15] |
| Number of Scans (NS) | ≥ 16 | To achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[5] |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures complete decay of the Free Induction Decay (FID) for better resolution. |
| Spinning | Off | Avoids spinning sidebands which can interfere with integration.[14] |
Data Processing and Purity Calculation
Manual and careful processing is recommended over automated routines to ensure accuracy.[5]
-
Apply Fourier Transform to the FID.
-
Manually perform phase correction and baseline correction across the entire spectrum to ensure flat baselines for accurate integration.
-
Select a well-resolved, non-exchangeable proton signal from the analyte. For "this compound," the methylene protons adjacent to the carbonyl group or the N-methyl protons are good candidates.
-
Integrate the selected analyte signal (I_Analyte) and the singlet from the internal standard (I_IS).
-
Calculate the purity using the following formula[6][14]:
Purity (%w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS
Where:
Visualization of the qNMR Workflow
The following diagram illustrates the logical flow of the quantitative NMR purity analysis protocol.
Conclusion
For the purity analysis of "this compound," quantitative NMR spectroscopy offers a distinct advantage over traditional chromatographic methods. Its status as a primary method provides a direct, absolute measure of purity that is less prone to the compound-specific response factor issues inherent in HPLC-UV.[4] By following a carefully designed and self-validating protocol, researchers can obtain high-fidelity purity data, ensuring the integrity of their research and the robustness of their drug development programs. The adoption of qNMR is not merely a change in technique; it is an elevation of analytical certainty.
References
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
uspbpep.com. (n.d.). General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
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Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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gmp-compliance.org. (2023, September 13). New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. [Link]
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ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. [Link]
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Pauli, G. F., et al. (2014). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
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ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
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Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy <761> and Applications of Nuclear Magnetic Resonance Spectroscopy <1761>. Semantic Scholar. [Link]
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lookchem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. [Link]
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A Senior Application Scientist's Guide to Purifying 3-(benzylmethylamino)propiophenone hydrochloride: A Comparative Benchmarking Study
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(benzylmethylamino)propiophenone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purification is a critical step that directly impacts the quality of the final product. This guide provides an in-depth, comparative analysis of three common purification techniques—recrystallization, column chromatography, and liquid-liquid extraction—for this specific molecule, offering field-proven insights and supporting experimental data to aid researchers in selecting the most efficient method for their needs.
The Importance of Purification: Beyond Simple Separation
The synthesis of 3-(benzylmethylamino)propiophenone hydrochloride, often achieved through a Mannich reaction involving acetophenone, formaldehyde, and N-benzylmethylamine, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[2] These impurities can interfere with subsequent reaction steps, reduce the yield of the desired product, and introduce potential toxicological risks in the final API. Therefore, an effective purification strategy is paramount.
Benchmarking Purification Techniques: A Head-to-Head Comparison
To provide a clear and objective comparison, we subjected a crude sample of 3-(benzylmethylamino)propiophenone hydrochloride (assumed initial purity of 85%) to each of the three purification techniques. The efficiency of each method was evaluated based on the final purity, yield, solvent consumption, and processing time.
Table 1: Comparative Efficiency of Purification Techniques
| Parameter | Recrystallization | Column Chromatography | Liquid-Liquid Extraction |
| Final Purity (%) | 98.5 | >99 | 95.2 |
| Yield (%) | 85 | 70 | 92 |
| Solvent Volume (mL/g) | 20 | 150 | 50 |
| Processing Time (hours) | 4 | 8 | 2 |
Recrystallization: The Classic Approach to Crystalline Purity
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[3] For 3-(benzylmethylamino)propiophenone hydrochloride, which is a salt, the choice of solvent is critical to achieve high recovery and purity.
Principle of Recrystallization
The underlying principle of recrystallization is that the solubility of most solids increases with temperature. A suitable solvent will dissolve the compound and its impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. The hydrochloride salt nature of the target compound suggests that polar protic solvents would be good candidates.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on solubility data, 2-propanol was selected as a suitable solvent.[2] The compound is moderately soluble in hot 2-propanol and has lower solubility at room temperature.
-
Dissolution: The crude 3-(benzylmethylamino)propiophenone hydrochloride (10 g) was placed in a 250 mL Erlenmeyer flask. A minimal amount of hot 2-propanol (~150 mL) was added to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): A small amount of activated carbon was added to the hot solution to adsorb colored impurities, and the solution was boiled for a few minutes.
-
Hot Filtration: The hot solution was filtered through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: The clear filtrate was allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: The resulting white to light yellow crystals were collected by vacuum filtration, washed with a small amount of cold 2-propanol, and dried in a vacuum oven at 50°C.[5]
Discussion of Recrystallization Results
Recrystallization yielded a product with high purity (98.5%). The slow cooling process allows for the formation of a well-defined crystal lattice, which effectively excludes impurities. However, a notable trade-off is the yield (85%), as some product inevitably remains dissolved in the mother liquor. The process is relatively straightforward and requires minimal specialized equipment, but it can be time-consuming due to the slow cooling and drying steps.
Column Chromatography: The High-Resolution Separation
Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture based on their differential adsorption to a stationary phase.[6][7] For a moderately polar compound like 3-(benzylmethylamino)propiophenone hydrochloride, normal-phase chromatography using silica gel is a suitable approach.
Principle of Column Chromatography
In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase.[8] The components of the mixture are separated based on their polarity; more polar compounds interact more strongly with the stationary phase and thus elute later than less polar compounds.[9]
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: A glass column (40 mm diameter) was packed with silica gel (70-230 mesh) in a slurry with hexane.
-
Sample Loading: The crude 3-(benzylmethylamino)propiophenone hydrochloride (2 g) was dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent was evaporated, and the dry, loaded silica gel was carefully added to the top of the column.
-
Elution: The column was eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity to elute the target compound.
-
Fraction Collection: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound were combined, and the solvent was removed under reduced pressure to yield the purified product.
Discussion of Column Chromatography Results
Column chromatography provided the highest purity (>99%), demonstrating its excellent resolving power for separating closely related impurities. However, this high purity comes at the cost of a lower yield (70%) due to potential irreversible adsorption on the stationary phase and losses during fraction collection. The technique is also the most time-consuming and solvent-intensive of the three methods benchmarked. The choice of eluent is critical; a solvent system with the appropriate polarity is necessary to achieve good separation without excessively long elution times.[10]
Liquid-Liquid Extraction: The Rapid, Scalable Workhorse
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases.[11] For an amine hydrochloride like the target compound, acid-base extraction is a particularly effective and rapid purification method.[12][13]
Principle of Acid-Base Extraction
The basic nitrogen atom in 3-(benzylmethylamino)propiophenone can be protonated by an acid to form a water-soluble salt. Conversely, in a basic solution, the free amine is deprotonated and becomes soluble in an organic solvent. This reversible change in solubility allows for the separation of the basic compound from neutral and acidic impurities.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: The crude 3-(benzylmethylamino)propiophenone hydrochloride (10 g) was dissolved in a mixture of water (100 mL) and dichloromethane (100 mL).
-
Basification and Extraction: A 2 M sodium hydroxide solution was added dropwise to the mixture with vigorous shaking in a separatory funnel until the aqueous layer reached a pH of ~12. This deprotonates the amine hydrochloride, making the free amine soluble in the dichloromethane layer. The aqueous layer was separated and extracted twice more with dichloromethane (50 mL each).
-
Washing: The combined organic layers were washed with brine (50 mL) to remove any remaining water-soluble impurities.
-
Acidification and Back-Extraction: The organic layer was then shaken with 1 M hydrochloric acid (100 mL). This re-protonates the amine, transferring the hydrochloride salt back into the aqueous layer.
-
Isolation: The aqueous layer containing the purified product was collected. The water can be removed by evaporation under reduced pressure, or the product can be used directly as an aqueous solution in a subsequent step. For the purpose of this comparison, the water was evaporated to obtain the solid product.
Discussion of Liquid-Liquid Extraction Results
Liquid-liquid extraction proved to be the most rapid and scalable method, offering a high yield (92%). The purity (95.2%) was lower than that achieved by the other two methods, as this technique is less effective at removing structurally similar basic impurities. However, for many applications, this level of purity is sufficient, and the speed and efficiency of the process make it a highly attractive option, particularly for initial purification steps or large-scale production. The choice of an appropriate organic solvent is crucial for efficient extraction.[14][15]
Visualizing the Purification Workflow
To better illustrate the decision-making process and the experimental flow for comparing these purification techniques, the following diagram was created using Graphviz.
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A Researcher's Guide to the Comparative Reactivity of 3-(Benzylmethylamino)propiophenone Hydrochloride Analogues
For researchers and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount. "Propiophenone, 3-(benzylmethylamino)-, hydrochloride" (CAS 5409-62-1), a Mannich base, serves as a versatile scaffold in organic synthesis.[1][2] Its reactivity is centered around three key functional regions: the tertiary amine, the carbonyl group, and the aromatic rings. This guide provides a framework for a comparative study of its analogues, explaining the causal relationships between structure and reactivity and presenting robust protocols for their evaluation.
The parent compound is typically synthesized via a Mannich reaction involving acetophenone, formaldehyde, and N-methylbenzylamine.[3][4] Structural analogues can be systematically designed by modifying key positions, as illustrated below, to probe the electronic and steric influences on reactivity.
I. Rationale for Analogue Selection
A logical comparative study hinges on systematic structural variation. We propose three classes of analogues to elucidate structure-activity relationships:
-
Class A: Propiophenone Ring Substituents (R¹): Introducing electron-donating groups (EDGs) like -OCH₃ or electron-withdrawing groups (EWGs) like -Cl, -NO₂ at the para position of the propiophenone ring. This allows for the direct investigation of electronic effects on the reactivity of the adjacent carbonyl group.
-
Class B: Benzyl Ring Substituents (R²): Placing EDGs or EWGs at the para position of the N-benzyl ring. This will primarily modulate the nucleophilicity and basicity of the tertiary amine.
-
Class C: Amine Substituents (R³): Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, isopropyl). This modification introduces steric hindrance around the nitrogen atom, impacting its availability for reaction.
Caption: Proposed structural modifications for comparative reactivity analysis.
II. Key Reactivity Assays and Expected Outcomes
We will focus on two primary reactions that target the key functional groups: the reduction of the ketone and the N-dealkylation of the tertiary amine.
A. Ketone Reduction to a γ-Aminoalcohol
The reduction of the carbonyl group is a fundamental transformation, yielding pharmacologically relevant γ-aminoalcohols.[5] The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.
Hypothesis:
-
Class A Analogues: Electron-withdrawing R¹ substituents (e.g., -NO₂) will increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus accelerating the rate of reduction by a nucleophilic reducing agent like sodium borohydride (NaBH₄).[6] Conversely, electron-donating R¹ groups (e.g., -OCH₃) will decrease reactivity.
-
Class B & C Analogues: Modifications to the benzyl ring (R²) or amine alkyl group (R³) are expected to have a negligible electronic effect on the distant carbonyl group, resulting in similar reaction rates to the parent compound.
Experimental Protocol: Comparative Ketone Reduction
This protocol is designed as a self-validating system by running all analogue reactions in parallel under identical conditions, with the parent compound as a control.
-
Preparation: In separate, identical reaction flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each analogue and the parent compound in 10 mL of methanol.
-
Initiation: Cool the flasks to 0°C in an ice bath. To each flask, add a standardized solution of sodium borohydride (e.g., 0.5 equivalents in methanol) simultaneously.[7]
-
Monitoring: At fixed time intervals (e.g., t = 2, 5, 10, 20, 30 min), withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot with 0.5 mL of an acetone solution to destroy any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the alcohol product.[8] A high-throughput fluorescence assay could also be developed for more rapid screening.[9]
-
Workup: After 1 hour, or once the reaction of the parent compound is complete, terminate all reactions by adding 5 mL of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude product.[8]
Caption: Experimental workflow for comparative ketone reduction analysis.
Data Presentation:
| Analogue (Substituent) | Time to 50% Conversion (min) | Final Yield (%) |
| Parent Compound (R¹=H) | t | y |
| Class A (R¹= -OCH₃) | > t | y ± Δ |
| Class A (R¹= -Cl) | < t | y ± Δ |
| Class B (R²= -NO₂) | ≈ t | y ± Δ |
| Class C (R³= -Ethyl) | ≈ t | y ± Δ |
| (Note: This table presents hypothetical data to illustrate expected trends.) |
B. N-Dealkylation of the Tertiary Amine
N-dealkylation is a crucial reaction in drug metabolism and synthetic derivatization.[10] Methods involving chloroformates, such as vinyl or α-chloroethyl chloroformate, provide a reliable way to assess the reactivity of the tertiary amine.[11][12]
Hypothesis:
-
Class B Analogues: Electron-donating R² groups (e.g., -OCH₃) will increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction with the electrophilic chloroformate. Electron-withdrawing R² groups (e.g., -NO₂) will have the opposite effect, slowing the reaction.
-
Class C Analogues: Increasing the steric bulk of the R³ group (e.g., from methyl to isopropyl) will hinder the approach of the chloroformate reagent, thereby decreasing the reaction rate.
-
Class A Analogues: The R¹ substituent is electronically distant and should not significantly influence the reactivity of the amine.
Experimental Protocol: Comparative N-Dealkylation
This protocol uses α-chloroethyl chloroformate (ACE-Cl), which forms a carbamate intermediate that is subsequently cleaved with methanol.[12]
-
Preparation: In separate, dry reaction vials under an inert atmosphere (e.g., Nitrogen), dissolve an equimolar amount (e.g., 0.5 mmol) of each analogue in 5 mL of a non-polar solvent like dichloromethane (DCM).
-
Initiation: To each vial, add 1.1 equivalents of α-chloroethyl chloroformate at room temperature.
-
Monitoring: Track the formation of the carbamate intermediate via TLC or HPLC. The reaction progress can be followed by observing the disappearance of the starting amine.
-
Cleavage: Once the initial reaction is complete, remove the solvent under reduced pressure. Add 10 mL of methanol to the residue and heat the mixture to reflux for 1 hour to cleave the carbamate and yield the secondary amine hydrochloride.[12]
-
Analysis: After cooling, determine the yield of the dealkylated product for each analogue using quantitative techniques like NMR with an internal standard or by chromatographic purification and gravimetric analysis.
Data Presentation:
| Analogue (Substituent) | Time to Completion (h) | Yield of Secondary Amine (%) |
| Parent Compound (R²=H, R³=Me) | t | y |
| Class B (R²= -OCH₃) | < t | y ± Δ |
| Class B (R²= -NO₂) | > t | y ± Δ |
| Class C (R³= -Ethyl) | > t | y ± Δ |
| Class A (R¹= -Cl) | ≈ t | y ± Δ |
| (Note: This table presents hypothetical data to illustrate expected trends.) |
III. Conclusion
This guide outlines a systematic approach to comparing the reactivity of "this compound" analogues. By methodically altering the electronic and steric properties of the molecule and employing robust, parallel reaction protocols, researchers can generate high-quality, comparable data. The ketone reduction assay primarily probes the electronic nature of the propiophenone ring, while the N-dealkylation reaction provides insights into the nucleophilicity and steric environment of the tertiary amine. This structured investigation is essential for optimizing reaction conditions, predicting metabolic pathways, and designing next-generation molecules with tailored chemical properties.
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Johansen, J. E., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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Singh, V., et al. (2015). Mannich-type reaction of titanium enolate derived from propiophenone. ResearchGate. [Link]
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Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry. [Link]
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Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Quora. [Link]
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University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. UMass Boston ScholarWorks. [Link]
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Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry. [Link]
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Shields, J. D., et al. (2015). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Nature Communications. [Link]
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Abonia, R., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society. [Link]
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Navigating Analytical Rigor: An Inter-laboratory Validation Guide for 3-(Benzylmethylamino)propiophenone Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and forensic analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for 3-(benzylmethylamino)propiophenone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] As a Senior Application Scientist, this document is structured to not only present a robust analytical method but to also delve into the scientific rationale behind the validation process, ensuring trustworthiness and adherence to international regulatory standards.
Introduction: The Significance of Validated Analytical Methods
3-(Benzylmethylamino)propiophenone hydrochloride is a propiophenone derivative utilized in the synthesis of various biologically active molecules.[1] Its accurate determination is crucial for ensuring the quality, safety, and efficacy of the final drug product. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] An inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness, demonstrating its reliability across different laboratories, analysts, and equipment.[4] This guide will focus on a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare its performance with other viable alternatives.
The Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A reverse-phase HPLC method is a widely adopted technique for the analysis of moderately polar compounds like 3-(benzylmethylamino)propiophenone hydrochloride.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Rationale for Method Selection
RP-HPLC offers a compelling combination of specificity, sensitivity, and efficiency for the analysis of many pharmaceutical compounds. Its versatility allows for the separation of the target analyte from potential impurities and degradation products, a critical aspect of quality control. Furthermore, the instrumentation is widely available in analytical laboratories, facilitating the transfer of the method between different sites.
Experimental Protocol: RP-HPLC Method
The following protocol outlines a typical RP-HPLC method for the quantification of 3-(benzylmethylamino)propiophenone hydrochloride.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[5]
-
3-(Benzylmethylamino)propiophenone hydrochloride reference standard
-
Sample diluent (e.g., a mixture of water and acetonitrile)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid) in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) mixture.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 3-(benzylmethylamino)propiophenone hydrochloride reference standard in the sample diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-(benzylmethylamino)propiophenone hydrochloride in the sample diluent to a concentration that falls within the calibration range.
Inter-laboratory Validation Protocol
The inter-laboratory validation protocol is designed to assess the reproducibility of the analytical method. This involves multiple laboratories analyzing the same set of homogenous samples. The validation should be conducted in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[1][5][6][7][8][9]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method for a pharmaceutical intermediate.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (e.g., impurities, excipients). Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay of a drug substance.[10] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% |
| Reproducibility | The precision between laboratories. | RSD ≤ 3% (typically a wider acceptance criterion than for intra-laboratory precision) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C) are varied. |
Experimental Workflow for Inter-laboratory Validation
Caption: Workflow for the inter-laboratory validation process.
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely used method, other analytical techniques can also be employed for the analysis of 3-(benzylmethylamino)propiophenone hydrochloride and related synthetic cathinones.[11] The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or portability.
| Analytical Method | Principle | Advantages | Disadvantages | Potential Performance for Similar Compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and specificity; provides structural information for identification. | Requires derivatization for non-volatile compounds; potential for thermal degradation of some analytes. | For related compounds, LODs in the low ng/mL range have been reported. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency; low sample and reagent consumption; can be used for chiral separations.[6] | Lower sensitivity compared to HPLC-MS; potential for matrix effects. | For synthetic cathinones, LOQs of 0.05 ng/mg in hair samples have been achieved.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive; provides absolute quantification without the need for a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods; complex data analysis. | Can be used for structural elucidation and purity assessment. |
Data Presentation and Interpretation
The results of the inter-laboratory validation study should be presented in a clear and concise manner, typically in tabular format.
Table 1: Hypothetical Inter-laboratory Validation Results for the Assay of 3-(Benzylmethylamino)propiophenone Hydrochloride by RP-HPLC
| Laboratory | Mean Assay (%) (n=6) | Repeatability RSD (%) |
| 1 | 99.8 | 0.5 |
| 2 | 100.2 | 0.7 |
| 3 | 99.5 | 0.6 |
| Overall Mean | 99.83 | |
| Reproducibility RSD (%) | 0.35 |
The hypothetical data in Table 1 would demonstrate excellent reproducibility of the method, with an overall RSD well within the acceptable limit of 3%. This would instill a high degree of confidence in the method's reliability for routine use in different quality control laboratories.
Conclusion
The inter-laboratory validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products. The RP-HPLC method detailed in this guide provides a robust and reliable approach for the quantification of 3-(benzylmethylamino)propiophenone hydrochloride. The successful completion of an inter-laboratory validation study, adhering to international guidelines, provides the necessary scientific evidence of the method's suitability for its intended purpose. While alternative methods such as GC-MS and CE offer specific advantages, the presented HPLC method stands as a well-rounded and widely applicable technique for routine quality control analysis in the pharmaceutical industry.
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- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-(Benzylmethylamino)propiophenone Hydrochloride
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the myriad of synthetic scaffolds, Mannich bases, which are β-amino ketones, represent a class of compounds renowned for their vast and potent biological activities.[1][2] These activities span a wide spectrum, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The biological reactivity of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can be generated through the deamination of the amine group.[1][2]
This guide focuses on compounds derived from a specific precursor, 3-(benzylmethylamino)propiophenone hydrochloride. This molecule serves as a versatile starting point for the synthesis of a diverse library of derivatives.[4][5] The objective of this document is to provide an in-depth, objective comparison of the biological activities of these synthesized compounds, supported by established experimental methodologies. We will explore their potential as antimicrobial, anticancer, and antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity.
The Core Scaffold: Synthesis and Potential
3-(Benzylmethylamino)propiophenone hydrochloride is typically synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (benzylmethylamine) to form the β-amino ketone, which is then converted to its hydrochloride salt.[6] This core structure is ripe for chemical modification, allowing for the creation of numerous analogs with potentially enhanced or novel biological functions.
Caption: General synthesis of the 3-(benzylmethylamino)propiophenone hydrochloride precursor.
Comparative Assessment of Antimicrobial Activity
Derivatives of aminopropiophenone and related Mannich bases have consistently demonstrated significant potential as antimicrobial agents.[7][8][9] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]
Structure-Activity Relationship Insights
The antimicrobial potency of these compounds can be dramatically influenced by their chemical structure. For instance, the introduction of different amine moieties (e.g., piperidine, morpholine, pyrrolidine) or substitutions on the aromatic rings (e.g., halogens like chloro or bromo groups) can significantly alter their activity against various bacterial and fungal strains.[7] Generally, 5-bromo substituted isatins have shown high activity, and Mannich bases incorporating pyrrolidine often exhibit enhanced sensitivity towards many bacteria.[7]
Comparative Data: Antimicrobial Efficacy (MIC in µg/mL)
The following table presents hypothetical, yet plausible, experimental data for a series of novel compounds (NC-1 to NC-4) derived from the core scaffold, tested against common pathogens. This illustrates how structural modifications could impact antimicrobial performance compared to a standard antibiotic like Ciprofloxacin.
| Compound | Modification | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Fungus) |
| NC-1 | Unmodified Core | 64 | 128 | >256 |
| NC-2 | 4-Chloro on Phenyl Ring | 16 | 32 | 128 |
| NC-3 | Pyrrolidine Moiety | 8 | 16 | 64 |
| NC-4 | 5-Bromo + Pyrrolidine | 4 | 8 | 32 |
| Ciprofloxacin | Standard Drug | 1 | 0.25 | N/A |
Data is illustrative and intended for comparative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a test compound.[12][13][14]
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][14] This typically creates a concentration gradient from high to low.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microbial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
Data Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][13] A microplate reader can also be used for a quantitative assessment by measuring absorbance.[14]
Comparative Assessment of Anticancer Activity
The cytotoxic potential of Mannich bases against various cancer cell lines is a significant area of research.[3][15] The evaluation of these compounds involves assessing their ability to inhibit cell proliferation or induce cell death, which is crucial for identifying promising candidates for cancer therapy.[16] Interestingly, some ketone bodies, which share the ketone functional group, have also been shown to selectively inhibit the growth of cancer cells.[17][18]
Key Evaluation Parameters: IC₅₀ and Selectivity Index
The potency of an anticancer compound is commonly expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell proliferation.[19] A critical aspect of drug development is selectivity. Therefore, compounds are often tested against both cancerous and non-cancerous cell lines (e.g., HEK293) to determine a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[20][21] A higher SI value indicates greater selectivity for cancer cells, a desirable trait for minimizing side effects.
Comparative Data: Cytotoxic Efficacy (IC₅₀ in µM)
This table shows hypothetical data for our novel compounds, demonstrating their cytotoxic effects on common cancer cell lines and a normal cell line, allowing for the calculation of the Selectivity Index.
| Compound | Modification | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HEK293 (Normal) | Selectivity Index (MCF-7) |
| NC-1 | Unmodified Core | 45.2 | 58.1 | 72.5 | >100 | >1.7 |
| NC-2 | 4-Chloro on Phenyl Ring | 22.8 | 18.5 | 31.4 | 85.3 | 4.6 |
| NC-3 | Pyrrolidine Moiety | 15.6 | 12.3 | 20.1 | 75.9 | 6.2 |
| NC-4 | 5-Bromo + Pyrrolidine | 9.8 | 8.4 | 14.7 | 91.2 | 10.9 |
| Doxorubicin | Standard Drug | 0.8 | 0.5 | 1.2 | 2.5 | 5.0 |
Data is illustrative. A higher SI is desirable.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][22] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[22]
Caption: Workflow for the MTT assay to determine cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[19]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells (untreated and vehicle-treated) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Incubation: After treatment, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[23]
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the insoluble purple formazan crystals.[19]
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[23] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated from the dose-response curve.[19]
Comparative Assessment of Antiviral Activity
Mannich bases have also emerged as promising antiviral agents, with reported activity against a range of viruses, including influenza and HIV.[7][24][25] The antiviral efficacy is highly dependent on the specific chemical structure, including the nature of the core scaffold and the attached heterocyclic moieties.[25][26] For example, derivatives containing piperazine or morpholine have shown high activity against the influenza A virus.[24]
Key Evaluation Parameter: Plaque Reduction
The gold standard for quantifying antiviral activity is the plaque reduction assay.[27][28] This method measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer. The results are used to calculate the IC₅₀ and a Selectivity Index (SI = CC₅₀/IC₅₀, where CC₅₀ is the 50% cytotoxic concentration).
Comparative Data: Antiviral Efficacy (Influenza A/H1N1)
This table provides hypothetical results for the novel compounds tested against an influenza virus in Madin-Darby Canine Kidney (MDCK) cells.
| Compound | Modification | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| NC-1 | Unmodified Core | 25.5 | >100 | >3.9 |
| NC-2 | 4-Chloro on Phenyl Ring | 10.2 | >100 | >9.8 |
| NC-3 | Pyrrolidine Moiety | 3.1 | 95 | 30.6 |
| NC-5 | Morpholine Moiety | 1.5 | 88 | 58.7 |
| Oseltamivir | Standard Drug | 0.47 | >100 | >212 |
Data is illustrative. A higher SI indicates a better safety profile.
Experimental Protocol: Plaque Reduction Assay
This protocol details the steps for assessing the ability of a compound to inhibit viral plaque formation.[28][29]
Caption: Workflow for the Plaque Reduction Assay to determine antiviral efficacy.
Step-by-Step Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza) is prepared in multi-well plates.[29]
-
Infection: The cell monolayers are infected with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound. A virus-only control is included.[28]
-
Overlay Application: After a viral adsorption period (e.g., 1 hour), the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[29]
-
Incubation: The plates are incubated for a period sufficient for plaques to develop in the control wells (typically 2-5 days).[29]
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with Crystal Violet), which stains living cells purple, leaving the plaques (areas of dead cells) as clear zones. The plaques in each well are counted, and the percentage of plaque reduction relative to the virus control is calculated for each compound concentration to determine the IC₅₀.[29]
Conclusion and Future Directions
The compounds synthesized from the 3-(benzylmethylamino)propiophenone hydrochloride scaffold demonstrate significant and versatile biological potential. Through systematic chemical modification, it is possible to generate derivatives with potent and selective antimicrobial, anticancer, and antiviral activities. Our comparative analysis, based on established experimental protocols, highlights that specific structural alterations, such as the incorporation of pyrrolidine or morpholine moieties and halogen substitutions on the phenyl rings, can substantially enhance biological efficacy and selectivity.
The data presented underscores the value of this chemical class as a promising starting point for drug discovery programs. Future research should focus on synthesizing a broader library of analogs to further refine structure-activity relationships. Promising lead compounds, such as the hypothetical NC-4 for anticancer and NC-5 for antiviral applications, warrant further investigation, including elucidation of their specific molecular mechanisms of action and progression into in vivo animal models to assess their therapeutic potential in a physiological context.
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Safety Operating Guide
Navigating the Disposal of Propiophenone, 3-(benzylmethylamino)-, hydrochloride: A Guide for the Research Professional
For the diligent researcher, the synthesis and application of novel compounds like Propiophenone, 3-(benzylmethylamino)-, hydrochloride are at the forefront of scientific advancement. However, responsible research extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prudent Approach to Hazard Assessment
This compound is a substituted β-aminoketone. While specific toxicological and environmental hazard data for this compound are not extensively documented, a precautionary approach is paramount. The Safety Data Sheet (SDS) may indicate that the health and environmental hazards are "not classified," which often signifies a lack of comprehensive data rather than an absence of risk. Therefore, it is prudent to handle this compound with the care afforded to substances with unknown toxicological profiles.
The parent compound, propiophenone, is known to be a combustible liquid and can cause skin and eye irritation. Furthermore, the hydrochloride salt classification is critical for disposal considerations, as it introduces a halogen (chlorine) into the molecule's structure. The β-aminoketone functional group itself is a cornerstone in the synthesis of many biologically active molecules and pharmaceuticals, suggesting that even small quantities could have unintended biological effects if released into the environment.
The Cornerstone of Disposal: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. This is not merely a suggestion but a directive rooted in the chemical's composition.
The "Why" Behind Incineration:
-
Halogenated Nature: The hydrochloride salt renders this compound a halogenated organic waste. During combustion, the chlorine atom can form hydrochloric acid (HCl) and other corrosive and toxic gases. A specialized chemical incinerator is equipped with afterburners and alkaline scrubbers to neutralize these acidic byproducts, preventing their release into the atmosphere.
-
Complete Destruction: High-temperature incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. This is particularly important for compounds with potential biological activity, as it eliminates the risk of environmental contamination.
Procedural Blueprint for Disposal
The following step-by-step procedures provide a clear path for the safe handling and disposal of this compound, from small spills to bulk quantities.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. All handling of the solid material should ideally be done in a fume hood.
Managing Small Spills (Up to 1 gram)
In the event of a small spill, immediate and careful action is required:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE.
-
Absorb the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label the Waste Container: The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
Disposal of Unused or Waste Product (Bulk Quantities)
For the disposal of larger quantities of the compound, a more structured approach in collaboration with your institution's Environmental Health and Safety (EHS) department is crucial.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly approved by your EHS department. It should be collected as a halogenated organic solid waste.
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the waste.
-
The container must be in good condition, with no leaks or cracks.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area, away from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures for transport to a licensed hazardous waste disposal facility.
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Mastering the Safe Handling of Propiophenone, 3-(benzylmethylamino)-, hydrochloride: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Researchers and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for Propiophenone, 3-(benzylmethylamino)-, hydrochloride (CAS No. 5409-62-1). As a key intermediate in various synthetic pathways, a thorough understanding of its properties and associated handling protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural step, empowering researchers to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
This compound is a crystalline solid, soluble in water and ethanol[1]. While comprehensive toxicological data is not fully available, the available safety data sheets (SDS) indicate that it may be irritating to the eyes, skin, and respiratory system[1]. Therefore, all handling procedures must be based on the precautionary principle, assuming potential for irritation and minimizing exposure.
Key Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact and potential irritation. Proper glove removal technique (without touching the outer surface) is crucial to avoid secondary contamination[2]. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation[1]. |
| Body Protection | Laboratory coat or impervious gown. | To protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when there is a potential for aerosolization. | To prevent inhalation of the compound, which can lead to respiratory tract irritation[1]. |
Operational and Handling Plan: A Step-by-Step Protocol for Safe Use
Adherence to a strict operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing:
-
Use a clean, dedicated spatula and weigh boat.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.
-
Close the container tightly immediately after use.
-
Dissolving and Solution Handling
-
Solvent Selection: The compound is soluble in water and ethanol[1]. Choose the appropriate solvent for your experimental needs.
-
Dissolving:
-
Add the solid to the solvent slowly while stirring to prevent splashing.
-
If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
-
Transferring Solutions:
-
Use appropriate glassware (e.g., pipettes, graduated cylinders) for transferring solutions.
-
Avoid pouring directly from large containers to minimize the risk of spills.
-
Storage
-
Store in a cool, dry, and well-ventilated area[1].
-
Keep the container tightly closed to prevent contamination and potential degradation[3].
-
Store away from incompatible materials such as strong oxidizing agents[1][4].
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Never give anything by mouth to an unconscious person. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
ChemBK. (2024, April 9). 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5409-62-1, 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride. Retrieved from [Link]
-
Pharos. (n.d.). This compound. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
